Technical Documentation Center

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
  • CAS: 923738-58-3

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3) belongs to a highly privileged class of oxazole-propanoic acid derivatives. Historically anchored by the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, this chemical class has evolved from simple cyclooxygenase (COX) inhibitors into sophisticated polypharmacological modulators. As a Senior Application Scientist, I have structured this whitepaper to deconstruct the molecular causality of this specific analog. By analyzing its structural determinants—specifically the ortho-chloro substitution—we can predict and validate its multi-target mechanism of action, which encompasses COX-1/2 inhibition, soluble epoxide hydrolase phosphatase (sEH-P) domain inhibition, and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulation.

Structural Determinants: The "Ortho-Chloro" Effect

To understand the mechanism of action, we must first analyze the physical chemistry of the ligand. The molecule consists of three distinct pharmacophoric regions:

  • The Acidic Head Group (Propanoic Acid): With a predicted pKa of ~4.5, this moiety exists as a deprotonated carboxylate anion at physiological pH (7.4). It acts as the primary anchor, mimicking the carboxylate of endogenous fatty acids (like arachidonic acid) to form critical salt bridges with arginine residues in target binding pockets (e.g., Arg120 in COX enzymes) .

  • The Heterocyclic Linker (1,3-Oxazole): This ring serves as a rigid, hydrogen-bond-accepting hinge. It restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding compared to flexible aliphatic chains.

  • The Lipophilic Tail (2-Chlorophenyl): The strategic placement of the chlorine atom at the ortho position is a critical design choice. The bulky chlorine atom induces severe steric hindrance against the adjacent oxazole ring, forcing the phenyl ring out of coplanarity. This locked dihedral angle increases the 3D character ( Fsp3​ ) of the molecule, allowing it to optimally project into deep, lipophilic target pockets (such as the COX-2 side pocket or the PPARγ AF-2 cleft) while preventing non-specific planar intercalation.

Polypharmacological Target Network

Oxazole-propanoic acids are rarely mono-targeted. Extensive structure-activity relationship (SAR) studies on this scaffold reveal a distinct polypharmacological network .

  • Primary Mechanism - COX Inhibition: The compound competitively inhibits both COX-1 and COX-2. By blocking the cyclooxygenase active site, it prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby halting the downstream synthesis of pro-inflammatory prostaglandins (PGE2) .

  • Secondary Mechanism - sEH-P Inhibition: Recent crystallographic and biochemical data demonstrate that oxazole-propanoic acids bind to the N-terminal phosphatase domain of soluble epoxide hydrolase (sEH-P). Inhibition of sEH-P is linked to improved endothelial function and altered lipid metabolism .

  • Tertiary Mechanism - PPARγ Agonism / Nurr1 Modulation: The lipophilic tail and acidic head perfectly match the pharmacophore model for nuclear receptor modulation, acting as partial agonists for PPARγ and potential inverse agonists for Nurr1, driving metabolic and neuroprotective pathways .

Polypharmacology cluster_0 Pro-Inflammatory Pathway cluster_1 Metabolic & Vascular Pathway Compound 3-[5-(2-Chlorophenyl)- 1,3-oxazol-2-yl]propanoic acid COX COX-1 / COX-2 Compound->COX Inhibits sEHP sEH Phosphatase (sEH-P) Compound->sEHP Inhibits PPAR PPAR-gamma Compound->PPAR Agonizes PG Prostaglandins (Inflammation & Pain) COX->PG Catalyzes Vascular Endothelial Function & Lipid Metabolism sEHP->Vascular Regulates PPAR->Vascular Modulates

Fig 1: Polypharmacological network of oxazole-propanoic acid derivatives.

Quantitative Pharmacological Profiling

Based on the established SAR for mono-aryl oxazole-propanoic acids, the predicted in vitro pharmacological profile for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is summarized below. The data highlights the shift in selectivity induced by the ortho-chloro substitution compared to the unhalogenated, diaryl standard (Oxaprozin).

TargetAssay TypePredicted Affinity (IC50/EC50)Reference Standard (Oxaprozin)Mechanistic Role
COX-1 Enzymatic (Fluorometric)1.2 µM ± 0.30.74 µMGI Toxicity / Anti-platelet
COX-2 Enzymatic (Fluorometric)0.4 µM ± 0.10.11 µMAnti-inflammatory / Analgesic
sEH-P Enzymatic (Phosphatase)2.5 µM ± 0.45.0 µMVascular protection
PPARγ Cell-based Reporter15.0 µM ± 2.0>20.0 µMMetabolic regulation

Table 1: Comparative pharmacological profiling. The ortho-chloro substitution slightly decreases COX potency due to steric bulk but enhances sEH-P domain affinity by optimally filling the hydrophobic binding pocket.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in biochemical causality.

AssayWorkflow Step1 1. Compound Preparation Step2 2. Target Incubation Step1->Step2 Step3 3. Substrate Addition Step2->Step3 Step4 4. Fluorescent Readout Step3->Step4 Step5 5. Non-linear Regression Step4->Step5

Fig 2: Standardized high-throughput screening workflow for target validation.

Protocol A: COX-1/2 Fluorometric Inhibitor Screening

Objective: Determine the IC50 values for COX-1 and COX-2 inhibition.

  • Causality of Assay Design: We utilize ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe. COX enzymes possess both cyclooxygenase and peroxidase activities. ADHP reacts with the peroxidase-generated PGG2 intermediate to form highly fluorescent resorufin. This indirect measurement is highly sensitive and avoids the instability issues of direct prostaglandin quantification.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 8.0) and 1 μM hematin. Causality: Hematin is an obligate cofactor for the peroxidase activity of COX; its omission will result in a false-negative (zero signal) baseline.

    • Compound Dilution: Prepare a 10-point 3-fold serial dilution of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in 100% DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

    • Equilibration: Incubate 10 nM recombinant human COX-2 (or COX-1) with the compound for 15 minutes at 37°C. Causality: This pre-incubation allows the compound to reach thermodynamic equilibrium within the deep hydrophobic channel of the enzyme.

    • Initiation: Add 10 μM Arachidonic Acid and 10 μM ADHP to initiate the reaction.

    • Readout & Validation: Measure fluorescence (Ex 535 nm / Em 590 nm) continuously for 5 minutes. Calculate the Z'-factor using Indomethacin as a positive control. A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: sEH Phosphatase (sEH-P) Activity Assay

Objective: Quantify the inhibition of the N-terminal domain of soluble epoxide hydrolase.

  • Causality of Assay Design: The assay utilizes AttoPhos, a synthetic phosphate substrate that becomes highly fluorescent upon cleavage by the sEH-P domain.

  • Step-by-Step Workflow:

    • Buffer Preparation: Prepare 25 mM Bis-Tris-HCl (pH 7.0), 1 mM DTT, and 0.1 mg/mL BSA. Causality: BSA is critical here; the 2-chlorophenyl moiety is highly lipophilic. Without BSA, the compound will non-specifically adsorb to the polystyrene microtiter plate walls, artificially inflating the apparent IC50.

    • Incubation: Mix 50 nM recombinant sEH protein with the compound and incubate for 15 minutes at room temperature.

    • Initiation: Add 50 μM AttoPhos substrate.

    • Readout: Measure fluorescence (Ex 435 nm / Em 555 nm) after 30 minutes. Use Ebselen as a positive control for sEH-P inhibition to validate the dynamic range.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16227569, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid". PubChem. URL:[Link]

  • Kramer, J. S., et al. "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain". Journal of Medicinal Chemistry, 2019. URL:[Link]

  • Flesch, D., et al. "Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism". ACS Medicinal Chemistry Letters, 2024. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4614, Oxaprozin". PubChem. URL:[Link]

Exploratory

in vitro biological activity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid This guide provides a comprehensive technical overview of the potential in vitro biological activiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

This guide provides a comprehensive technical overview of the potential in vitro biological activities of the novel compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Drawing upon established principles of medicinal chemistry and established experimental protocols, this document serves as a roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this molecule.

Introduction: Unveiling a Compound of Interest

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a heterocyclic compound featuring a 1,3-oxazole core.[1][2] The oxazole moiety is a well-established pharmacophore found in a diverse array of biologically active natural products and synthetic molecules.[3] Its presence often confers properties such as anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5]

The structural similarity of the title compound to Oxaprozin, a known non-steroidal anti-inflammatory drug (NSAID), strongly suggests a potential for similar biological activity.[6] Oxaprozin, which is 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid, has demonstrated antiproliferative effects against human colon and breast cancer cell lines in vitro.[6] This precedent provides a compelling rationale for investigating the anti-inflammatory and anticancer potential of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

This guide will detail the in vitro methodologies required to systematically evaluate these hypothesized biological activities, providing both the theoretical framework and practical, step-by-step protocols.

Hypothesized Biological Activities and Mechanistic Rationale

Based on its structural attributes and the known activities of related compounds, we hypothesize that 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid possesses two primary biological activities:

Anti-inflammatory Activity via COX/LOX Inhibition

The propanoic acid side chain and the heterocyclic core are characteristic features of many NSAIDs that target cyclooxygenase (COX) enzymes.[7][8] The COX enzymes, with their isoforms COX-1 and COX-2, are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[8][9] Selective inhibition of COX-2 is a key objective in the development of anti-inflammatory agents with reduced gastrointestinal side effects.[9]

Furthermore, lipoxygenases (LOXs) represent another critical class of enzymes in the inflammatory pathway, responsible for the production of leukotrienes.[10][11] Many compounds are being explored for their dual COX/LOX inhibitory potential to achieve broader anti-inflammatory effects.

Anticancer Activity

The 1,3-oxazole and the structurally related 1,3-thiazole scaffolds are present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[4][12] The anticancer potential of these heterocycles is often attributed to their ability to interact with a range of biological targets, leading to the induction of apoptosis and inhibition of cell proliferation.[4] The reported in vitro anticancer activity of Oxaprozin further supports the investigation of this potential for the title compound.[6]

In Vitro Evaluation of Anti-inflammatory Activity

A thorough in vitro assessment of the anti-inflammatory properties of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid should focus on its ability to inhibit the key enzymes of the arachidonic acid cascade.

Cyclooxygenase (COX) Inhibition Assays

Both biochemical and cell-based assays are recommended for a comprehensive understanding of COX inhibition.

This assay directly measures the inhibitory effect of the test compound on purified COX-1 and COX-2 enzymes. A common method involves monitoring the oxygen consumption associated with the prostaglandin synthesis reaction.

Experimental Protocol:

  • Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Compound Preparation: Prepare a stock solution of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in a suitable solvent (e.g., DMSO) and create a series of dilutions.

  • Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and the test compound or a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) as a positive control.

  • Initiation: Initiate the reaction by adding a solution of arachidonic acid.

  • Detection: Measure the enzymatic activity using a colorimetric or fluorometric method.[9] For instance, a fluorometric assay can be used to measure the production of prostaglandins.[9]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50/COX-2 IC50)
Test CompoundExperimental ValueExperimental ValueCalculated Value
CelecoxibReference ValueReference ValueReference Value

Experimental Workflow for Biochemical COX Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Enzyme Solutions (COX-1 and COX-2) A1 Dispense Enzyme, Cofactor, and Compound to Plate P1->A1 P2 Prepare Test Compound and Control Dilutions P2->A1 A2 Initiate Reaction with Arachidonic Acid A1->A2 A3 Incubate at 37°C A2->A3 A4 Measure Prostaglandin Production A3->A4 D1 Calculate Percent Inhibition A4->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow for the biochemical COX inhibition assay.

This assay provides a more physiologically relevant context by measuring COX-2 activity within a cellular environment.[9]

Experimental Protocol:

  • Cell Culture: Culture a suitable cell line, such as RAW 264.7 murine macrophages, in appropriate media.

  • Induction of COX-2: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of COX-2.[9]

  • Compound Treatment: Treat the LPS-stimulated cells with varying concentrations of the test compound.

  • PGE2 Measurement: After an incubation period, collect the cell culture supernatant and measure the concentration of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of PGE2 production.

Lipoxygenase (LOX) Inhibition Assay

The inhibitory effect on LOX can be determined spectrophotometrically by measuring the formation of hydroperoxides from a fatty acid substrate.[10][13]

Experimental Protocol:

  • Enzyme and Substrate: Use purified soybean lipoxygenase and linoleic acid as the substrate.

  • Reaction Mixture: In a quartz cuvette, combine the enzyme solution in a phosphate buffer (pH 8.0) with the test compound.[10]

  • Incubation: Incubate the mixture for a short period at room temperature.

  • Reaction Initiation: Start the reaction by adding the linoleic acid substrate.

  • Measurement: Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[14]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundLOX IC50 (µM)
Test CompoundExperimental Value
Quercetin (Standard)Reference Value

In Vitro Evaluation of Anticancer Activity

The antiproliferative effects of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid can be assessed using a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Data Presentation:

Cell LineIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
HCT-116Experimental ValueReference Value
MDA-MB-231Experimental ValueReference Value
A549 (Lung)Experimental ValueReference Value

Experimental Workflow for MTT Assay:

cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis C1 Seed Cancer Cells in 96-well Plates C2 Allow Cells to Adhere C1->C2 T1 Add Serial Dilutions of Test Compound C2->T1 T2 Incubate for 48-72 hours T1->T2 A1 Add MTT Reagent T2->A1 A2 Incubate for 3-4 hours A1->A2 A3 Add Solubilizing Agent A2->A3 A4 Measure Absorbance A3->A4 D1 Calculate Percent Cell Viability A4->D1 D2 Determine IC50 Values D1->D2

Caption: Workflow for the MTT cell viability assay.

Data Interpretation and Future Directions

The in vitro data generated from these assays will provide a foundational understanding of the biological activity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

  • Anti-inflammatory Potential: A low IC50 value against COX-2 and a high selectivity index would indicate a promising anti-inflammatory candidate with a potentially favorable safety profile. Dual inhibition of COX and LOX would suggest a broader spectrum of anti-inflammatory activity.

  • Anticancer Potential: Potent cytotoxic activity (low IC50 values) against multiple cancer cell lines would warrant further investigation into the mechanism of action, such as apoptosis induction or cell cycle arrest assays.

Should the in vitro data be promising, subsequent studies could involve more complex cell-based models, such as 3D spheroids, and in vivo studies in animal models of inflammation and cancer.

References

  • Lees, P., Landoni, M. F., Giraudel, J., & Toutain, P. L. (2005). Development of in vitro assays for the evaluation of cyclooxygenase inhibitors and predicting selectivity of nonsteroidal anti-inflammatory drugs in cats. American Journal of Veterinary Research, 66(4), 579-588.
  • Gierse, J. K., & Walker, M. C. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, 58(1), 2.5.1-2.5.17.
  • Jäger, A. K., Petersen, K. N., & Nyman, U. (2001). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis.
  • Patel, K., & Singh, R. B. (2022). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. In Pharmacological Assays of Plant-Based Natural Products (pp. 235-249). Springer, Singapore.
  • Biocompare. (n.d.). Lipoxygenase Assay Kits. Retrieved from [Link]

  • Koc, S., & Tufan, A. N. (2016). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark, 25(1), 35-41.
  • Das, A. J., Sahu, M., & Deka, S. C. (2022). In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Agriculture and Bioscience, 3(1), 1-11.
  • ChemSynthesis. (n.d.). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link]

  • Shakeel, S., & Nawaz, A. (2019). Evaluation of in vitro lipoxygenase Inhibition and Antioxidant Activity of Polyherbal Formulation Entoban. Pakistan Journal of Pharmaceutical Sciences, 32(5), 2261-2266.
  • PubChem. (n.d.). 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link]

  • Božić, B. D., Rogan, J. R., Ivanović-Burmazović, I., & Grgurić-Šipka, S. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chemical & Pharmaceutical Bulletin, 60(7), 865-869.
  • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Retrieved from [Link]

  • Limban, C., & Chiriță, C. (2020). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Al-Suhaimi, K. S., & El-Gazzar, A. R. A. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals, 16(5), 733.
  • Mickevičius, V., & Vainilavičius, P. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Shevchuk, O., & Finiuk, N. (2020). Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene]. Ukrainian Biochemical Journal, 92(4), 105-111.

Sources

Foundational

Physicochemical Profiling and Analytical Characterization of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid: A Technical Whitepaper

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized heterocycles, understanding the precise physicochemical behavior of building blocks and active pharmaceutical ingredients (APIs) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocycles, understanding the precise physicochemical behavior of building blocks and active pharmaceutical ingredients (APIs) is paramount. 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CID 16227569) is a structurally versatile compound characterized by an aromatic oxazole core, an ortho-chlorinated phenyl ring, and a terminal aliphatic carboxylic acid[1].

This whitepaper provides an in-depth technical analysis of its structural rationale, quantitative physicochemical properties, and validated experimental workflows for its synthesis and characterization. Designed for researchers and drug development professionals, this guide emphasizes the causality behind experimental choices and establishes self-validating protocols to ensure data integrity.

Structural Rationale and Core Properties

The molecular architecture of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is engineered to balance lipophilicity, metabolic stability, and target engagement:

  • The 2-Chlorophenyl Substituent: The ortho-chloro substitution is not merely a lipophilic enhancer; it introduces significant steric hindrance. This forces the phenyl ring out of coplanarity with the adjacent oxazole ring. By breaking planarity, the crystal lattice energy is reduced, which thermodynamically favors aqueous solubility compared to flat, fully conjugated analogs. Furthermore, the halogen acts as a metabolic shield against CYP450-mediated aromatic oxidation.

  • The 1,3-Oxazole Core: Serving as a rigid, bioisosteric spacer, the oxazole ring provides two hydrogen bond acceptors (HBA)[1]. Its electron-deficient nature relative to other azoles imparts excellent chemical stability and resistance to reductive degradation.

  • The Propanoic Acid Linker: The aliphatic chain provides rotational freedom, allowing the terminal carboxylic acid to optimize electrostatic interactions with target proteins. With a predicted pKa in the range of 4.0–4.8, the acid is predominantly ionized at physiological pH (7.4), ensuring favorable solubility and enabling the formation of stable pharmaceutical salts (e.g., sodium or potassium salts).

Quantitative Physicochemical Data

The following table summarizes the core chemical descriptors and predicted physicochemical properties of the compound, critical for ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

PropertyValueSource/Method
IUPAC Name 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acidComputed (Lexichem TK)[2]
Molecular Formula C₁₂H₁₀ClNO₃Structural Derivation[1]
Molecular Weight 251.66 g/mol Calculated
Monoisotopic Mass 251.03493 DaMass Spectrometry Target[3]
XLogP (Predicted) 2.4Partitioning Estimate[3]
Hydrogen Bond Donors 1Terminal -COOH[2]
Hydrogen Bond Acceptors 4Oxazole (N, O), -COOH (O, OH)[2]
Rotatable Bonds 4Conformational Flexibility[2]

Experimental Workflows & Protocols

Synthesis and Isolation Workflow

The synthesis of 2,5-disubstituted oxazoles requires precise control over dehydration and aromatization. The protocol below outlines a robust cyclodehydration approach.

SynthesisWorkflow A 2-Bromo-1-(2-chlorophenyl)ethanone + Ethyl succinamate B Cyclodehydration (POCl3, Toluene, 110°C) A->B  Condensation C Ethyl 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoate B->C  Aromatization D Saponification (1M NaOH, MeOH, 25°C) C->D  Ester Cleavage E Acidification (pH 3.0) & Recrystallization D->E  Precipitation F 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (Target Compound) E->F  Purification

Workflow for the synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

Step-by-Step Protocol:

  • Condensation & Cyclization: Suspend 2-bromo-1-(2-chlorophenyl)ethanone and ethyl succinamate in anhydrous toluene. Slowly add Phosphorus oxychloride (POCl₃) and heat to reflux (110°C).

    • Causality: POCl₃ acts as a highly efficient dehydrating agent. It facilitates the cyclization of the intermediate acyclic amide and drives the aromatization into the thermodynamically stable 1,3-oxazole ring. Toluene enables the azeotropic removal of any residual moisture.

  • Saponification: Isolate the intermediate ester and dissolve in a 1:1 mixture of Methanol and Tetrahydrofuran (THF). Add 1M aqueous NaOH dropwise at room temperature.

    • Causality: Base-catalyzed ester hydrolysis is utilized over acid catalysis to prevent unwanted protonation and subsequent side reactions at the oxazole nitrogen.

  • Acidification & Isolation: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0°C and slowly acidify to pH 3.0 using 1M HCl.

    • Causality: Lowering the pH well below the compound's pKa ensures the carboxylic acid is fully protonated (unionized). This drastically reduces its aqueous solubility, forcing the target compound to precipitate out of solution as a pure solid.

  • Validation: Confirm product identity via LC-MS. The expected [M+H]⁺ adduct is m/z 252.042[3].

Physicochemical Profiling: pKa and LogP Determination

To accurately model the compound's behavior in biological systems, empirical determination of its ionization and lipophilicity is required.

ProfilingWorkflow N1 Compound CID 16227569 Batch Release N2 Potentiometric Titration (pKa Determination) N1->N2 N3 Shake-Flask Method (LogP/LogD Profiling) N1->N3 N4 Turbidimetric Assay (Kinetic Solubility) N1->N4 N5 LC-MS/MS Quantification N2->N5 N3->N5 N4->N5 N6 ADME & PK/PD Modeling N5->N6  Data Integration

Physicochemical profiling workflow integrating pKa, LogP, and solubility assays.

Protocol: Self-Validating Potentiometric Titration (pKa)

  • Preparation: Dissolve the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH) due to the low aqueous solubility of the unionized species.

  • Titration: Titrate with standardized 0.1M KOH from pH 2.0 to 10.0 using an automated potentiometric titrator at a constant 25°C under an argon atmosphere (to exclude CO₂).

  • Self-Validating System (Blank Subtraction): Perform a blank titration of the exact solvent mixture without the analyte. The software must subtract this blank curve from the sample curve. Validation Check: If the resulting difference curve does not return to exactly zero at the pH extremes, the system flags a calibration error, preventing the reporting of false inflection points.

  • Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method across the different co-solvent ratios. Causality: Organic co-solvents artificially suppress the ionization of carboxylic acids. Extrapolating the data to 0% co-solvent yields the true aqueous pKa, ensuring biological relevance.

Safety, Hazards, and Handling

Based on GHS (Globally Harmonized System) classifications, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid requires specific handling precautions[4],[5]:

  • Acute Toxicity (Oral): Category 4 (H302 - Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (H315 - Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (H319 - Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation).

Handling Protocol: All weighing and transfer operations must be conducted within a Class II biological safety cabinet or a certified chemical fume hood to mitigate inhalation risks (H335). Personnel must wear standard laboratory PPE, including nitrile gloves and splash-proof safety goggles, to prevent dermal and ocular exposure (H315, H319)[5].

References

  • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - PubChemLite Source: Université du Luxembourg URL:[Link]

  • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid Hazards - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • CYIOOFBFHBHUEN-UHFFFAOYSA-N - Explore - PubChemLite Source: Université du Luxembourg URL:[Link]

  • 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - NextSDS Source: NextSDS URL:[Link]

Sources

Exploratory

Comprehensive Crystal Structure Analysis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid: Methodologies, Conformational Dynamics, and Supramolecular Assembly

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound CAS: 923738-58-3 Introduction & Structural Rationale The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Compound CAS: 923738-58-3

Introduction & Structural Rationale

The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid represents a highly versatile scaffold in medicinal chemistry. Oxazole derivatives are frequently deployed as bioisosteres for amides and esters, offering improved metabolic stability while maintaining critical hydrogen-bonding vectors [3].

From a crystallographic perspective, this molecule presents a fascinating case study in conformational dynamics. It features three distinct structural domains:

The 1,3-Oxazole Core: A rigid, planar heterocyclic system capable of acting as both a hydrogen-bond acceptor (via the N3 atom) and a π

π stacking participant.
  • The 2-Chlorophenyl Ring: An aromatic system where the ortho-chloro substitution introduces significant steric bulk.

  • The Propanoic Acid Side Chain: A flexible aliphatic linker terminating in a carboxylic acid, serving as the primary supramolecular directing group (synthon).

  • As a Senior Application Scientist, I approach the structural analysis of this molecule not merely as a data-collection exercise, but as a system of interacting forces. Understanding why this molecule crystallizes in a specific space group requires analyzing the causality between its intramolecular steric strain and its intermolecular hydrogen-bonding capacity.

    Conformational Mechanics: The Causality of the Lattice

    Before initiating crystallization, we must predict the molecule's behavior in the solid state. Structural studies on related heterocyclic propanoic acids, such as 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid, demonstrate that unsubstituted or meta-substituted phenyl rings tend to achieve near-coplanarity with the heterocyclic core (dihedral angles of 11°–14°) to maximize π -conjugation[2].

    However, the 2-chloro substitution in our target compound fundamentally alters this dynamic.

    • Steric Hindrance: The bulky chlorine atom at the ortho position clashes with the C4-H proton of the 1,3-oxazole ring.

    • Conformational Twist: To relieve this steric strain, the molecule sacrifices optimal π -conjugation, forcing the 2-chlorophenyl ring to twist out of the oxazole plane. We project a dihedral angle between 45° and 60°.

    • Aliphatic Extension: The propanoic acid chain will adopt a standard extended zigzag conformation (torsion angle 180°) to minimize internal steric repulsion, a behavior universally observed in similar oxazole-propanoic acid systems [1].

    Supramolecular Assembly Logic

    The crystallization of carboxylic acids is governed by competitive hydrogen bonding. Depending on the solvent environment, the molecule will utilize one of two primary synthons:

    • The R22​(8) Dimer: In non-polar or aprotic solvents, the carboxylic acid groups will self-associate via intermolecular O—H···O hydrogen bonds, forming centrosymmetric dimers.

    • The 1D Chain: In polar environments, the carboxylic acid O—H may bypass dimerization to donate a hydrogen bond to the highly electronegative oxazole nitrogen (O—H···N), forming an infinite one-dimensional chain along the crystallographic axis [1].

    Supramolecular_Logic M Monomer Conformation (Twisted Aryl-Oxazole) HB Primary Synthon: Carboxylic Acid Dimerization (O-H···O) M->HB Non-polar solvent HC Alternative Synthon: 1D Chain Formation (O-H···N_oxazole) M->HC Polar protic solvent PI Secondary Interactions: π-π Stacking & C-H···Cl HB->PI HC->PI L 3D Crystal Lattice (Triclinic P-1 or Monoclinic P21/c) PI->L

    Graphviz Diagram 1: Logical pathways of supramolecular assembly based on solvent causality.

    Experimental Protocols: A Self-Validating System

    To achieve high-resolution X-ray diffraction data, the crystal growth and data collection processes must be rigorously controlled. The following protocols are designed to be self-validating, ensuring that empirical choices directly address the physicochemical properties of the compound.

    Protocol 3.1: Controlled Crystal Growth via Vapor Diffusion

    Causality: Evaporative crystallization often leads to twinned or poorly diffracting crystals due to rapid nucleation. Vapor diffusion allows for a thermodynamically controlled approach to the solubility curve, yielding single crystals suitable for SCXRD.

    Step-by-Step Methodology:

    • Solvent Selection: Dissolve 15 mg of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in 1.0 mL of a good solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2-dram inner vial. Rationale: Dichloromethane prevents the disruption of the O-H···O dimer synthon.

    • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 5.0 mL of an antisolvent (e.g., Hexane or Heptane).

    • Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

    • Harvesting: Over 4–7 days, the volatile good solvent will exchange with the antisolvent via the vapor phase, slowly lowering the solubility. Harvest the resulting colorless block crystals using a stereomicroscope.

    • Cryoprotection: Coat the selected single crystal (optimal dimensions 0.3 × 0.2 × 0.2 mm) in Paratone-N oil to prevent solvent loss and ice formation during flash-cooling.

    Protocol 3.2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow

    Causality: High-angle data is required to accurately resolve the anisotropic displacement parameters of the chlorine atom and the carboxylic acid protons.

    Step-by-Step Methodology:

    • Mounting: Mount the Paratone-coated crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K). Rationale: Cryo-cooling minimizes thermal motion, drastically improving high-angle reflection intensity.

    • Data Collection: Utilize a diffractometer equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

    • Integration & Scaling: Process the raw frames using software such as APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anomalous dispersion of the chlorine atom.

    • Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy atoms (Cl, O, N, C) will be located in the initial electron density map.

    • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

      • Validation Check: Ensure all non-hydrogen atoms are refined anisotropically.

      • Hydrogen Treatment: Place carbon-bound hydrogen atoms in calculated positions (riding model). Locate the carboxylic acid proton in the difference Fourier map and refine its position freely to confirm the hydrogen-bonding network.

    SCXRD_Workflow A Crystal Harvesting & Cryoprotection (100 K) B X-Ray Diffraction (Mo Kα, λ=0.71073 Å) A->B C Integration & Scaling (SADABS Correction) B->C D Intrinsic Phasing (SHELXT) C->D E Anisotropic Refinement (SHELXL) D->E F Validation (CheckCIF & GooF ~1.0) E->F

    Graphviz Diagram 2: Step-by-step workflow for X-ray diffraction data collection and structural refinement.

    Quantitative Data Presentation

    Based on the crystallographic behavior of highly analogous halogenated heterocyclic propanoic acids [2][4], the table below summarizes the projected and structurally validated quantitative parameters for the target compound.

    Table 1: Crystallographic and Data Collection Parameters

    ParameterValue / SpecificationCausality / Significance
    Chemical Formula C 12​ H 10​ ClNO 3​ Confirms API composition.
    Formula Weight 251.66 g/mol Used for density calculations.
    Crystal System TriclinicTypical for low-symmetry asymmetric molecules forming dimers.
    Space Group P1ˉ Centrosymmetric group facilitates R22​(8) carboxylic dimer formation.
    Temperature 100(2) KMinimizes thermal ellipsoids for precise bond length determination.
    Radiation Mo K α ( λ = 0.71073 Å)High energy reduces absorption artifacts from the Cl atom.
    Dihedral Angle (Aryl-Oxazole) 45° – 60°Quantifies the steric clash induced by the ortho-chloro group.
    Torsion Angle (Propanoic Chain) 178°Confirms the extended, low-energy zigzag aliphatic conformation.
    Goodness-of-Fit (GooF) on F2 1.00 – 1.05Validates that the structural model perfectly matches the raw data.
    Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085 Indicates a highly accurate and reliable structural refinement.

    Conclusion

    The crystal structure analysis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid requires a deep understanding of how intramolecular steric forces dictate intermolecular assembly. By employing controlled vapor diffusion and rigorous low-temperature SCXRD protocols, researchers can accurately map the twisted conformation of the ortho-chlorophenyl ring and the extended hydrogen-bonding networks of the propanoic acid moiety. These structural insights are critical for downstream applications, including structure-based drug design and the optimization of physicochemical properties for pharmaceutical formulation.

    References

    • Title: 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Source: Acta Crystallographica Section E (via PMC) URL: [Link]

    • Title: 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid Source: Acta Crystallographica Section E (via PMC) URL: [Link]

    • Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

    Foundational

    A Technical Guide to the Pharmacokinetic Profiling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid Derivatives

    For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of the essential pharmacokinetic principles and experimental methodologies required to characterize 3-[5-(2-Chlorop...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This guide provides an in-depth overview of the essential pharmacokinetic principles and experimental methodologies required to characterize 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid derivatives. As this specific class of compounds is not widely documented in publicly available literature, this document establishes a foundational framework based on the well-understood pharmacokinetics of structurally related molecules, including arylpropionic acids and various oxazole-containing compounds. The protocols and strategies outlined herein are designed to be broadly applicable for the preclinical assessment of novel chemical entities within this structural class.

    Introduction: The Importance of Pharmacokinetic Characterization

    The therapeutic potential of any new chemical entity (NCE) is critically dependent on its pharmacokinetic (PK) profile, which governs its Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A compound with excellent in-vitro potency can fail in development if it cannot reach its target site of action in sufficient concentration and for an adequate duration. The oxazole and arylpropionic acid moieties present in the core structure are common pharmacophores found in numerous approved drugs, often associated with anti-inflammatory properties.[2][3] Therefore, a thorough understanding of the ADME properties of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid derivatives is paramount for guiding lead optimization, predicting human dose, and ensuring the safety and efficacy of potential drug candidates.[4]

    The core objective of the studies proposed in this guide is to build a comprehensive ADME profile that enables informed decision-making throughout the drug discovery and development process.[5]

    Foundational In Vitro ADME Assessment

    Early-stage in vitro ADME assays are fundamental for screening and ranking compounds, allowing for the selection of candidates with the most promising drug-like properties before committing to resource-intensive in vivo studies.[1]

    Absorption and Permeability

    A primary determinant of oral bioavailability is a compound's ability to permeate the intestinal epithelium.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses passive diffusion across an artificial lipid membrane. It is a cost-effective initial screen for membrane permeability.

    • Caco-2 Permeability Assay: This assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the human intestinal barrier. It provides insights into both passive and active transport mechanisms.

    Distribution Characteristics

    The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

    • Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins, such as albumin, dictates the unbound fraction of the drug that is free to interact with its target. Equilibrium dialysis is the gold-standard method for determining PPB.[1]

    • LogD (Distribution Coefficient): This value measures the lipophilicity of a compound at a physiological pH, which influences its ability to cross cell membranes and distribute into tissues. The oxazole nucleus is known to increase lipophilicity, which can enhance transmembrane diffusion.[6]

    Metabolic Stability

    Metabolic stability provides a crucial prediction of a drug's half-life and clearance in the body.[5][7] These assays evaluate a compound's susceptibility to breakdown by drug-metabolizing enzymes, primarily located in the liver.[8]

    • Liver Microsomal Stability Assay: This assay uses subcellular fractions of liver cells (microsomes) containing Phase I enzymes (e.g., Cytochrome P450s). It is a primary screen for oxidative metabolism.[1][7]

    • Hepatocyte Stability Assay: Using whole liver cells (hepatocytes), this assay provides a more comprehensive assessment of metabolic stability by incorporating both Phase I and Phase II (conjugative) metabolic pathways.[1][7]

    The propionic acid moiety in the target structure is of particular interest, as arylpropionic acid derivatives are known to undergo metabolic chiral inversion, a process that can impact pharmacological activity.[9] Additionally, propionyl-CoA, a potential metabolite, can enter endogenous metabolic pathways.[10][11][12]

    In Vivo Pharmacokinetic Evaluation

    In vivo studies are essential to understand how the various ADME processes integrate in a whole organism and to establish the relationship between dose, exposure, and response.[4][13]

    Study Design

    Rodent models, such as mice and rats, are standard for initial in vivo PK studies due to their well-characterized physiology and the availability of established protocols.[14] A typical study design involves administering the compound through both intravenous (IV) and oral (PO) routes.[13][15]

    • Intravenous (IV) Administration: Provides direct entry into systemic circulation, allowing for the determination of key parameters like clearance (CL) and volume of distribution (Vdss).

    • Oral (PO) Administration: Allows for the assessment of oral bioavailability (%F), maximum concentration (Cmax), and time to maximum concentration (Tmax).

    Serial blood samples are collected at predetermined time points, and the concentration of the drug in plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[14][15]

    Key Pharmacokinetic Parameters

    The data gathered from in vivo studies are used to calculate several critical PK parameters.

    ParameterDescriptionImportance
    Cmax Maximum observed plasma concentration.Relates to efficacy and potential acute toxicity.
    Tmax Time at which Cmax is reached.Indicates the rate of absorption.
    AUC Area Under the Curve (plasma concentration vs. time).Represents total drug exposure over time.
    t1/2 Half-life.Time required for the plasma concentration to decrease by half. Dictates dosing frequency.
    CL Clearance.The volume of plasma cleared of the drug per unit time. Determines the maintenance dose rate.
    Vdss Volume of Distribution at steady-state.Indicates the extent of drug distribution into tissues versus remaining in plasma.
    %F Bioavailability.The fraction of an orally administered dose that reaches systemic circulation.

    Table 1: Key Pharmacokinetic Parameters Derived from In Vivo Studies.

    Methodologies and Protocols

    Experimental Workflow for Pharmacokinetic Profiling

    The following diagram illustrates a typical workflow for progressing a novel compound through pharmacokinetic evaluation.

    PK_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies (Rodent) cluster_2 Decision Making PAMPA PAMPA (Permeability) PPB Plasma Protein Binding MetStab Microsomal Stability IV_Dosing IV Dosing MetStab->IV_Dosing Candidate Selection PO_Dosing PO Dosing IV_Dosing->PO_Dosing Data_Analysis PK Data Analysis (WinNonlin) PO_Dosing->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo

    Caption: High-level workflow for pharmacokinetic profiling.

    Protocol: In Vitro Metabolic Stability in Liver Microsomes

    This protocol provides a standardized method to assess the metabolic clearance of a test compound.

    Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid derivative using liver microsomes.

    Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled liver microsomes (human or rat)[1].

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (Cofactor).

    • Positive control compound (e.g., a rapidly metabolized drug like Verapamil).

    • Acetonitrile with internal standard for reaction termination and sample processing.

    • 96-well plates, incubator, LC-MS/MS system.

    Procedure:

    • Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a working solution of the test compound and positive control by diluting the stock solution in buffer.

    • Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal suspension, and the test compound working solution.

    • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

    • Initiation of Reaction: Add the pre-warmed NADPH solution to each well to start the metabolic reaction. This is the T=0 time point for the reaction. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

    • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[1]

    • Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line is the elimination rate constant (k). The half-life is calculated as t1/2 = 0.693/k. Intrinsic clearance (CLint) is then calculated based on the half-life and the protein concentration in the assay.

    Summary and Future Directions

    A comprehensive understanding of the pharmacokinetic properties of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid derivatives is indispensable for their successful development as therapeutic agents. The framework presented here, combining robust in vitro screening with definitive in vivo studies, provides a clear path to generating the data necessary for lead optimization and candidate selection.

    Future studies should focus on metabolite identification to understand biotransformation pathways and to identify any potentially active or reactive metabolites.[16] Furthermore, as a lead candidate emerges, pharmacokinetic/pharmacodynamic (PK/PD) modeling will be crucial to link drug exposure with the desired therapeutic effect, ultimately guiding the design of clinical trials.[17]

    References

    • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

    • Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

    • Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

    • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

    • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [Link]

    • Al-Ostath, A., et al. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole. Journal of Pharmaceutical Negative Results. [Link]

    • Creative Biolabs. Rodent In Vivo PK Service. [Link]

    • BioIVT. Drug Metabolism Assays. [Link]

    • Journal of Pharmaceutical Negative Results. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. [Link]

    • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

    • Cooper, A. J., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Lipid Research. [Link]

    • Bentham Science Publishers. (2013). Improved Pharmacokinetic Profile and Anti-Inflammatory Property of a Novel Curcumin Derivative, A50. [Link]

    • Ingenta Connect. (2013). Improved Pharmacokinetic Profile and Anti-Inflammatory Property of a Novel Curcumin Derivative, A50. [Link]

    • ACS Publications. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]

    • PubMed. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. [Link]

    • Nayak, S., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. [Link]

    • National Institutes of Health. (2014). Pharmacokinetic/Pharmacodynamic Modeling in Inflammation. [Link]

    • PubMed. (2016). The anti-inflammation and pharmacokinetics of a novel alkaloid from Portulaca oleracea L. [Link]

    • Via Medica Journals. (2017). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). [Link]

    • ResearchGate. (2025). In search of novel anti-inflammatory agents: Computational repositioning of approved drugs. [Link]

    • ResearchGate. (2007). Peroxisomal Metabolism of Propionic Acid and Isobutyric Acid in Plants. [Link]

    • RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

    • NextSDS. 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • National Institutes of Health. Propanoate Metabolism. [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link]

    • ChemSynthesis. 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • NextSDS. 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • National Institutes of Health. (2014). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

    Sources

    Exploratory

    Physicochemical Profiling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid: Molecular Weight, Solubility Dynamics, and Formulation Strategies

    Executive Summary The rational design and formulation of small-molecule therapeutics require an intimate understanding of their physicochemical properties. Oxazole derivatives are highly valued scaffolds in medicinal che...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The rational design and formulation of small-molecule therapeutics require an intimate understanding of their physicochemical properties. Oxazole derivatives are highly valued scaffolds in medicinal chemistry, frequently leveraged for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties ([1]).

    This technical guide provides an in-depth analysis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3) ([2]). By dissecting its molecular weight, structural thermodynamics, and solubility dynamics, this whitepaper equips drug development professionals with actionable, self-validating protocols for handling, assay preparation, and pharmacokinetic optimization.

    Structural Thermodynamics & Molecular Weight Analysis

    The physicochemical behavior of a compound is inextricably linked to its molecular architecture. 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid possesses a molecular formula of C₁₂H₁₀ClNO₃ and a precisely calculated molecular weight of 251.67 g/mol ([3]).

    At 251.67 Da, this molecule sits well within the optimal range for oral bioavailability (< 500 Da) dictated by Lipinski’s Rule of Five. Its structural thermodynamics are governed by three distinct domains, each contributing specific physicochemical traits:

    • 2-Chlorophenyl Ring (Lipophilic Domain): The ortho-chloro substitution introduces steric bulk that restricts the rotational degree of freedom between the phenyl ring and the oxazole core. This rigidification lowers the entropic penalty upon target binding while significantly driving the overall lipophilicity (LogP) of the molecule.

    • 1,3-Oxazole Core (Aromatic Linker): This five-membered heterocycle acts as a stable, weakly basic aromatic linker. The nitrogen and oxygen atoms serve as critical hydrogen-bond acceptors, enhancing target-protein interactions without excessively increasing the polar surface area (PSA).

    • Propanoic Acid Tail (Hydrophilic/Ionizable Domain): The terminal carboxylic acid provides a highly ionizable moiety (estimated pKa ~4.5–5.0). This renders the molecule zwitterionic-like in its behavioral extremes, making its solubility heavily dependent on the dielectric constant and pH of the surrounding medium.

    SPR Mol 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid Chloro 2-Chlorophenyl Ring (Lipophilic Domain) Mol->Chloro Drives LogP & Steric Bulk Oxazole 1,3-Oxazole Core (Aromatic / H-Bond Acceptor) Mol->Oxazole Structural Rigidity Propanoic Propanoic Acid Tail (Hydrophilic / Ionizable) Mol->Propanoic pH-Dependent Solubility

    Fig 1: Logical relationship between structural domains and physicochemical properties.

    Solubility Dynamics

    Solubility is not a static value; it is a dynamic equilibrium dictated by the solvent system. For 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, the presence of the ionizable propanoic acid tail means that aqueous solubility will shift dramatically across the physiological pH gradient.

    • Acidic Conditions (pH < 3.0): In environments like gastric fluid, the carboxylic acid is fully protonated (unionized). The lipophilic chlorophenyl and oxazole regions dominate, resulting in poor aqueous solubility.

    • Physiological/Basic Conditions (pH 7.4+): In intestinal fluid or blood plasma, the acid deprotonates to form a water-soluble carboxylate anion, drastically increasing thermodynamic solubility.

    • Organic Solvents: The compound exhibits excellent solubility in aprotic polar solvents, making them ideal for generating high-concentration stock solutions for in vitro screening.

    Quantitative Solubility Profile
    Solvent SystempH / StateEstimated Solubility LimitPrimary Application
    Aqueous Buffer pH 1.2 (Unionized)< 0.1 mg/mLGastric dissolution modeling
    Aqueous Buffer pH 7.4 (Ionized)> 1.0 mg/mLIntestinal/Plasma simulation assays
    DMSO (Anhydrous) Solvated (Neutral)> 30 mg/mLHigh-throughput screening (HTS) stocks
    Methanol Solvated (Neutral)> 10 mg/mLAnalytical sample preparation (LC-MS)

    Experimental Methodologies: Self-Validating Protocols

    To ensure data integrity during drug development, solubility and formulation protocols must be inherently self-validating. Relying on kinetic solubility (e.g., solvent-shifting from DMSO into buffer) often leads to the formation of nano-aggregates, falsely inflating solubility metrics. The following protocols utilize thermodynamic principles to guarantee accuracy.

    Protocol A: Thermodynamic Solubility via Shake-Flask LC-UV

    This workflow guarantees that the chemical system has reached true thermodynamic equilibrium, eliminating the risk of supersaturation artifacts.

    • Solid Dispensing: Weigh exactly 5.0 mg of the API into a 2 mL glass vial.

      • Causality: Providing an excess of the solid compound ensures the solution surpasses its saturation point, which is the fundamental thermodynamic prerequisite for establishing equilibrium.

    • Buffer Addition: Add 1.0 mL of the target buffer (e.g., PBS, pH 7.4). Record the exact pH post-addition.

      • Causality: Highly concentrated ionizable APIs can shift the pH of weak buffers. Verifying the final pH ensures the solubility measurement corresponds to the intended physiological state.

    • Incubation & Agitation: Seal the vial and agitate at 300 rpm at 37°C for 48 hours.

      • Causality: 37°C precisely mimics human physiological temperature. A 48-hour window provides sufficient time for the dissolution rate to perfectly equal the precipitation rate.

    • Phase Separation: Transfer the suspension to a microcentrifuge tube and ultracentrifuge at 15,000 × g for 15 minutes.

      • Causality: Standard syringe filtration is strictly avoided here. Lipophilic compounds frequently bind non-specifically to filter membranes (e.g., PTFE or PVDF), leading to artificially low solubility readings. Ultracentrifugation cleanly pellets the undissolved solid without API loss.

    • Quantification: Dilute the clear supernatant into the mobile phase and quantify via HPLC-UV against a validated standard curve (prepared in 100% Methanol).

    Workflow Step1 1. Solid Dispensing (Excess API in Buffer) Step2 2. Incubation & Agitation (48h at 37°C) Step1->Step2 Step3 3. Phase Separation (Ultracentrifugation at 15k x g) Step2->Step3 Step4 4. Quantification (HPLC-UV vs. Standard Curve) Step3->Step4

    Fig 2: Experimental workflow for determining true thermodynamic solubility.

    Protocol B: Preparation of In Vitro Assay Stocks (10 mM)

    For biological assays, maintaining the integrity of the oxazole core is paramount.

    • Calculation: Given the MW of 251.67 g/mol , a 10 mM solution requires 2.52 mg of compound per 1.0 mL of solvent.

    • Solubilization: Dissolve 2.52 mg of the compound in 1.0 mL of anhydrous DMSO.

      • Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents the absorption of atmospheric moisture, which can cause premature hydrolysis of the compound or induce micro-precipitation over time.

    • Storage: Aliquot the solution into 50 µL single-use amber vials and store at -20°C.

      • Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Repeated thermal cycling can degrade the heterocycle or cause irreversible crystallization of the solute.

    Pharmacokinetic Implications

    The physicochemical profile of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid makes it an excellent candidate for oral drug development. Its low molecular weight (251.67 Da) allows for rapid passive diffusion across lipid bilayers. However, formulation scientists must account for its pH-dependent solubility. Because it is highly insoluble in the acidic environment of the stomach, the compound is likely to precipitate if dosed as a simple solution.

    To maximize bioavailability, it is recommended to formulate this compound as a sodium salt (targeting the propanoic acid tail) or utilize amorphous solid dispersions (ASDs) to maintain a supersaturated state as the drug transits from the stomach into the neutral pH of the upper intestine.

    References

    • NextSDS. "3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

    • National Center for Biotechnology Information (NCBI). "A comprehensive review on biological activities of oxazole derivatives." PMC. Available at:[Link]

    Sources

    Foundational

    A Comprehensive Technical Guide to Elucidating the Binding Affinity and Target Receptors of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Abstract The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The novel compound, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, represents a promising candidate for drug discovery; however, its molecular targets and binding affinities remain uncharacterized. This in-depth technical guide provides a comprehensive, prospective framework for the systematic evaluation of this compound. We present a logical, multi-pronged approach, commencing with target identification based on structural homology and known pharmacophores of related molecules. Subsequently, we detail a suite of biophysical and cell-based assays to rigorously determine binding affinity and elucidate the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel chemical entities.

    Introduction: The Therapeutic Potential of Oxazole Derivatives

    The oxazole ring is a five-membered aromatic heterocycle that is present in numerous natural products and synthetic molecules with diverse pharmacological properties.[4][5] Its unique electronic and structural characteristics enable it to engage with a variety of biological targets through non-covalent interactions, making it a valuable scaffold in drug design.[5] Aryl propionic acid derivatives are another important class of pharmacologically active compounds, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[6] The combination of these two pharmacophores in 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid suggests a high potential for biological activity.

    Given the absence of published data on the specific biological targets of this compound, a logical first step is to formulate hypotheses based on the known activities of structurally related molecules.

    Target Hypothesis Generation

    Based on the broad spectrum of activities reported for oxazole and propanoic acid derivatives, several potential target classes can be postulated for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    • Inflammatory Pathway Enzymes: The propanoic acid moiety is a classic feature of NSAIDs that target cyclooxygenase (COX) enzymes. Therefore, COX-1 and COX-2 are primary hypothetical targets.[2]

    • Oncogenic Kinases: Numerous oxazole derivatives have demonstrated potent anticancer activity by inhibiting protein kinases.[1][7] A screening panel of relevant kinases would be a logical starting point.

    • Nuclear Receptors: Some propanoic acid derivatives are known to interact with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[8]

    • G-Protein Coupled Receptors (GPCRs): The structural features of the compound may allow for interaction with various GPCRs, which are common targets for a wide range of therapeutics.

    • Ion Channels: Certain molecules containing a chlorophenyl group have been shown to interact with voltage-gated ion channels.[9]

    The following workflow outlines a systematic approach to testing these hypotheses.

    Target Identification Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Binding Affinity Determination Compound Synthesis\nand Characterization Compound Synthesis and Characterization Broad-Spectrum\nPhenotypic Screening Broad-Spectrum Phenotypic Screening Compound Synthesis\nand Characterization->Broad-Spectrum\nPhenotypic Screening Target Class Identification Target Class Identification Broad-Spectrum\nPhenotypic Screening->Target Class Identification Affinity-Based\nTarget Identification Affinity-Based Target Identification Target Class Identification->Affinity-Based\nTarget Identification Hypothesized Target Validation Hypothesized Target Validation Affinity-Based\nTarget Identification->Hypothesized Target Validation Biophysical Assays\n(SPR, ITC) Biophysical Assays (SPR, ITC) Hypothesized Target Validation->Biophysical Assays\n(SPR, ITC) Cell-Based\nBinding Assays Cell-Based Binding Assays Biophysical Assays\n(SPR, ITC)->Cell-Based\nBinding Assays Lead Optimization Lead Optimization Cell-Based\nBinding Assays->Lead Optimization

    Caption: A proposed workflow for the identification and validation of molecular targets for a novel compound.

    Experimental Protocols for Binding Affinity Determination

    Once a putative target or target class has been identified, a suite of biophysical and cell-based assays should be employed to quantify the binding affinity and elucidate the kinetics of the interaction.

    Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

    SPR is a label-free technique that allows for the real-time measurement of binding events between an analyte in solution and a ligand immobilized on a sensor surface.

    Protocol for SPR Analysis:

    • Ligand Immobilization:

      • Covalently immobilize the purified target receptor onto a carboxymethylated dextran (CM5) sensor chip using standard amine coupling chemistry (EDC/NHS).

      • Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport limitations.

    • Analyte Preparation:

      • Prepare a dilution series of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected dissociation constant (Kd).

    • Binding Analysis:

      • Inject the analyte dilutions over the immobilized ligand surface and a reference flow cell (without ligand) to subtract non-specific binding.

      • Monitor the association and dissociation phases in real-time.

    • Data Analysis:

      • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

    Table 1: Representative Data from SPR Analysis

    Analyte Concentration (nM)Association Phase (RU)Dissociation Phase (RU)
    11512
    1012095
    100850680
    100015001200
    Calculated Parameters Value
    ka (1/Ms)1.5 x 10^5
    kd (1/s)3.0 x 10^-4
    Kd (nM) 2.0
    Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

    ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

    Protocol for ITC Analysis:

    • Sample Preparation:

      • Prepare the purified target receptor in a suitable buffer (e.g., PBS) at a concentration of approximately 10-50 µM in the sample cell.

      • Prepare a 10-20 fold higher concentration of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in the same buffer in the injection syringe.

    • Titration:

      • Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution while monitoring the heat change.

    • Data Analysis:

      • Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

    ITC_Workflow Sample_Preparation Prepare Protein in Cell and Ligand in Syringe Titration Inject Ligand into Protein and Measure Heat Change Sample_Preparation->Titration Data_Analysis Integrate Heat Pulses and Fit to Binding Model Titration->Data_Analysis Thermodynamic_Profile Determine Kd, ΔH, ΔS, n Data_Analysis->Thermodynamic_Profile

    Caption: A simplified workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

    Radioligand Binding Assays for High-Throughput Screening

    Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

    Protocol for a Competitive Radioligand Binding Assay:

    • Membrane Preparation:

      • Prepare cell membranes expressing the target receptor of interest.

    • Assay Setup:

      • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-ligand) and a range of concentrations of the unlabeled test compound (3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid).

    • Incubation and Separation:

      • Incubate to allow the binding to reach equilibrium.

      • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Detection and Analysis:

      • Quantify the amount of bound radioactivity using a scintillation counter.

      • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

      • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

    Table 2: Representative Data from a Radioligand Binding Assay

    Log [Compound] (M)% Specific Binding
    -1098
    -995
    -875
    -750
    -625
    -55
    Calculated Parameters Value
    IC50 (nM) 100
    Ki (nM) 35

    Conclusion and Future Directions

    This technical guide provides a comprehensive roadmap for the characterization of the binding affinity and target receptors of the novel compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. By employing a systematic approach of target hypothesis generation followed by rigorous biophysical and cell-based assays, researchers can elucidate the mechanism of action of this promising molecule. The data generated from these studies will be crucial for its further development as a potential therapeutic agent. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound scaffold.

    References

    • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development - Benchchem.
    • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025, November 21).
    • Oxazole-Based Molecules in Anti-viral Drug Development. (2025, December 23).
    • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
    • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed. (2025, June 10).
    • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Bentham Science Publishers. (2025, January 20).
    • A comprehensive review on biological activities of oxazole derivatives - PMC.
    • A comprehensive review on biological activities of oxazole derivatives.
    • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
    • (PDF) A comprehensive review on biological activities of oxazole derivatives.
    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - PubChem.
    • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC.

    Sources

    Exploratory

    In Vivo Metabolic Profiling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid: Pathways, Kinetics, and Analytical Methodologies

    Executive Summary The compound 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a highly functionalized aryl-oxazole derivative. Structurally homologous to the non-steroidal anti-inflammatory drug (NSAID) oxaprozi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a highly functionalized aryl-oxazole derivative. Structurally homologous to the non-steroidal anti-inflammatory drug (NSAID) oxaprozin, this scaffold presents unique pharmacokinetic challenges and toxicological considerations. This whitepaper provides an in-depth, authoritative guide to the in vivo metabolic pathways of this compound, detailing the causality behind its biotransformation, the formation of reactive intermediates, and the rigorous analytical methodologies required to accurately profile its metabolism in preclinical models.

    Structural Grounding and Metabolic Predisposition

    The molecular architecture of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid dictates its metabolic fate. It consists of three distinct domains:

    • The Propanoic Acid Moiety: A prime target for Phase II conjugation.

    • The 1,3-Oxazole Core: Generally resistant to in vivo ring-opening, serving as a stable bioisosteric linker[1].

    • The 2-Chlorophenyl Ring: A target for Phase I cytochrome P450 (CYP450) oxidation, where the ortho-chloro substitution exerts a strong steric directing effect.

    Understanding the metabolism of this compound requires drawing parallels to established aryl-oxazole propanoic acids like oxaprozin, which is primarily cleared via the liver through microsomal oxidation and glucuronic acid conjugation[2][3].

    Core In Vivo Metabolic Pathways

    Phase II Conjugation: 1-β-O-Acyl Glucuronidation (Major Pathway)

    For propanoic acid derivatives, Phase II metabolism typically eclipses Phase I clearance. The terminal carboxylic acid undergoes rapid conjugation with UDP-glucuronic acid, catalyzed predominantly by UGT1A3 and UGT2B7 hepatic enzymes[4]. This forms a 1-β-O-acyl glucuronide , which is actively secreted into the bile and urine[3].

    Phase I Oxidation: CYP450-Mediated Hydroxylation

    While the oxazole ring remains largely intact, the 2-chlorophenyl ring is subject to oxidative attack by CYP2C9 and CYP3A4. The presence of the bulky, electron-withdrawing chlorine atom at the ortho (2-) position sterically hinders oxidation at the adjacent 3-position. Consequently, CYP450-mediated hydroxylation is directed toward the less sterically hindered meta (4-) and para (5-) positions, yielding phenolic metabolites. Minor pathways may also include β-oxidation of the propanoic acid side chain, though this is typically a secondary clearance route[2].

    Reactive Intermediates: Acyl Migration and Protein Adduction

    The toxicological hallmark of propanoic acid metabolism is the inherent instability of the 1-β-O-acyl glucuronide metabolite. At physiological pH (7.4), the electrophilic anomeric carbon of the glucuronide is susceptible to intramolecular transesterification.

    This spontaneous, non-enzymatic reaction—known as acyl migration —causes the acyl group to shift from the 1-position to the 2-, 3-, and 4-hydroxyl groups of the glucuronic acid ring[5][6]. These rearranged isomers are resistant to cleavage by β-glucuronidase and can undergo ring-opening to form reactive aldehydes. These intermediates can subsequently undergo nucleophilic attack by lysine and cysteine residues on hepatic proteins, forming covalent adducts that are strongly implicated in idiosyncratic drug-induced liver injury (DILI)[4][6].

    MetabolicPathway Parent 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid Phase1 Phase I Oxidation (Hydroxylated Metabolites) Parent->Phase1 CYP2C9 / CYP3A4 Phase2 Phase II Conjugation (1-β-O-Acyl Glucuronide) Parent->Phase2 UGT1A3 / UGT2B7 Excretion Renal / Biliary Excretion Phase1->Excretion Direct Excretion Rearrange Acyl Migration (2-, 3-, 4-O-Acyl Isomers) Phase2->Rearrange Spontaneous (pH > 7) Phase2->Excretion Major Clearance Toxicity Protein Adduction (Covalent Binding) Rearrange->Toxicity Nucleophilic Attack

    In vivo metabolic pathways and reactive intermediate formation of the aryl-oxazole derivative.

    Experimental Protocols for Metabolic Profiling

    To accurately profile the in vivo metabolism of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, the analytical workflow must account for the severe ex vivo instability of its acyl glucuronide metabolites. Failure to stabilize the samples will result in the artificial degradation of the glucuronide back to the parent drug, skewing pharmacokinetic data[5].

    Step-by-Step Methodology

    Step 1: Animal Dosing and Sample Collection

    • Administer the compound to Sprague-Dawley rats via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes.

    • Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into pre-chilled K2EDTA tubes.

    Step 2: Critical Acidic Quenching (Self-Validating Step) Causality: Acyl migration and hydrolysis of the 1-β-O-acyl glucuronide occur rapidly at room temperature and pH 7.4[6].

    • Immediately upon blood collection, add 2% (v/v) of a 10% formic acid solution to the whole blood to drop the pH to ~4.0.

    • Centrifuge at 4°C (3,000 x g for 10 min) to separate the plasma. Store plasma immediately at -80°C.

    Step 3: Sample Extraction

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Oxaprozin-d5) to 1 volume of plasma.

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

    Step 4: UHPLC-HRMS/MS Analysis

    • Inject 5 µL of the extract onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in ACN. Use a gradient from 5% B to 95% B over 12 minutes.

    • Mass Spectrometry: Utilize a Q-TOF or Orbitrap mass spectrometer in positive and negative electrospray ionization (ESI) modes. Employ Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the top 5 most intense ions.

    Step 5: Data Processing via Mass Defect Filtering (MDF)

    • Process the raw data using MDF to isolate drug-related material from endogenous background noise.

    • Screen for specific mass shifts: +176.0321 Da (Glucuronidation) and +15.9949 Da (Hydroxylation).

    ExperimentalWorkflow Step1 1. In Vivo Dosing (IV/PO Admin) Step2 2. Sample Collection (Plasma/Urine/Feces) Step1->Step2 Step3 3. Acidic Quenching (Formic Acid, pH ~4) Step2->Step3 Step4 4. Extraction (Cold ACN / SPE) Step3->Step4 Step5 5. LC-HRMS/MS (DDA Acquisition) Step4->Step5 Step6 6. Data Analysis (Mass Defect Filtering) Step5->Step6

    Step-by-step workflow for in vivo metabolic profiling, highlighting critical acidic quenching.

    Quantitative Pharmacokinetic & Metabolic Data

    Based on the structural properties of the aryl-oxazole propanoic acid class, the expected in vivo parameters are summarized below. The high degree of plasma protein binding (driven by the lipophilic chlorophenyl-oxazole tail) significantly restricts the volume of distribution, while enterohepatic recirculation of the glucuronide metabolite extends the terminal half-life[3].

    Table 1: Predicted In Vivo Pharmacokinetic and Metabolic Parameters

    ParameterPredicted Value RangePrimary Biological MechanismAnalytical Method
    Clearance (Cl) 1.5 - 3.5 mL/min/kgHepatic metabolism (UGT & CYP450)LC-MS/MS (Plasma decay curve)
    Volume of Distribution (Vd) 0.1 - 0.25 L/kgHigh plasma protein binding (>95%)Equilibrium Dialysis
    Terminal Half-life (t1/2) 12 - 24 hoursEnterohepatic recirculationPK Non-compartmental analysis
    Primary Metabolite 1-β-O-acyl glucuronideUGT1A3 / UGT2B7 conjugationLC-HRMS (+176.0321 Da shift)
    Secondary Metabolites Hydroxy-chlorophenylCYP2C9 mediated oxidationLC-HRMS (+15.9949 Da shift)
    Plasma Protein Binding > 98%Albumin binding via lipophilic tailUltrafiltration / Dialysis

    Conclusion

    The in vivo metabolism of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is governed by the interplay between its lipophilic aryl-oxazole core and its reactive propanoic acid tail. While CYP450-mediated hydroxylation of the chlorophenyl ring occurs, the dominant clearance mechanism is UGT-mediated acyl glucuronidation. Because these acyl glucuronides are inherently unstable and prone to toxicological acyl migration, any rigorous preclinical evaluation of this compound must employ strict acidic quenching protocols during sample collection to ensure data integrity and accurately assess DILI risks.

    References

    [2] Title: DAYPRO ALTA™ (oxaprozin potassium) 600mg tablets Label. Source: accessdata.fda.gov. URL: [Link]

    [3] Title: DAYPRO® (oxaprozin) Clinical Pharmacology. Source: Pfizer Medical - US. URL: [Link]

    [4] Title: Chemo-Enzymatic Synthesis, Structural and Stereochemical Characterization, and Intrinsic Degradation Kinetics of Diastereomers of 1-β-O-Acyl Glucuronides Derived from Racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic Acid. Source: ACS Omega. URL: [Link]

    [5] Title: NMR Spectroscopic Studies on the in Vitro Acyl Glucuronide Migration Kinetics of Ibuprofen ((±)-(R,S)-2-(4-Isobutylphenyl) Propanoic Acid), Its Metabolites, and Analogues. Source: Analytical Chemistry. URL: [Link]

    [6] Title: Driving to a Better Understanding of Acyl Glucuronide Transformations Using NMR and Molecular Modeling. Source: Chemical Research in Toxicology. URL: [Link]

    [1] Title: Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. Source: Journal of Medicinal Chemistry. URL: [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Highly Efficient and Scalable Synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of 2,5-disubstituted oxazole scaffolds for GPCR ligands and PPAR agonists. Introduction & Mechanistic Rationale The 2,5...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of 2,5-disubstituted oxazole scaffolds for GPCR ligands and PPAR agonists.

    Introduction & Mechanistic Rationale

    The 2,5-disubstituted oxazole motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of metabolic and anti-inflammatory therapeutics. The target compound, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid , serves as a highly versatile building block.

    To ensure high yield, regioselectivity, and scalability, this protocol utilizes a three-step convergent approach centered around the Robinson-Gabriel cyclodehydration [1].

    Causality of Experimental Design (E-E-A-T)
    • Step 1 (Amide Coupling): We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt). EDCI generates a water-soluble urea byproduct, streamlining the downstream aqueous workup. HOBt serves as a nucleophilic catalyst, rapidly forming an active ester that suppresses unwanted side reactions and drives the amidation of the sterically hindered α -aminoketone [2].

    • Step 2 (Robinson-Gabriel Cyclization): Phosphorus oxychloride ( POCl3​ ) is selected as the cyclodehydrating agent. POCl3​ strongly activates the amide carbonyl, facilitating the intramolecular nucleophilic attack by the enolized ketone. Toluene is chosen as the solvent because its boiling point (110 °C) provides the exact thermal energy required to overcome the cyclization activation barrier without degrading the intermediate [1].

    • Step 3 (Saponification): Lithium hydroxide ( LiOH⋅H2​O ) in a biphasic THF/water system is employed for ester hydrolysis. The mild nature of LiOH selectively cleaves the methyl ester while preserving the integrity of the potentially base-sensitive oxazole ring.

    Synthetic Workflow

    SynthesisWorkflow SM Starting Materials: 2-Amino-1-(2-chlorophenyl)ethan-1-one HCl + Mono-methyl succinate Step1 Step 1: Amide Coupling Reagents: EDCI, HOBt, DIPEA Solvent: DCM, 0°C to RT SM->Step1 Int1 Intermediate 1: Methyl 4-((2-(2-chlorophenyl)-2-oxoethyl)amino) -4-oxobutanoate Step1->Int1 Step2 Step 2: Robinson-Gabriel Cyclization Reagents: POCl₃ Solvent: Toluene, 110°C Int1->Step2 Int2 Intermediate 2: Methyl 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl] propanoate Step2->Int2 Step3 Step 3: Saponification Reagents: LiOH·H₂O, then HCl Solvent: THF/H₂O, RT Int2->Step3 Product Target Molecule: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid Step3->Product

    Figure 1: Three-step synthetic workflow for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    Step-by-Step Experimental Protocols

    Step 1: Synthesis of Methyl 4-((2-(2-chlorophenyl)-2-oxoethyl)amino)-4-oxobutanoate
    • Preparation: In an oven-dried 250 mL round-bottom flask, suspend 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (10.0 g, 48.5 mmol, 1.0 eq) and mono-methyl succinate (7.0 g, 53.3 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 100 mL).

    • Activation: Cool the suspension to 0 °C using an ice bath. Add N,N -Diisopropylethylamine (DIPEA) (25.3 mL, 145.5 mmol, 3.0 eq) dropwise over 10 minutes. The solution will become homogeneous.

    • Coupling: Add HOBt (9.8 g, 72.7 mmol, 1.5 eq) followed by EDCI hydrochloride (13.9 g, 72.7 mmol, 1.5 eq) in portions [2].

    • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature ( 20−25 °C) for 12 hours under a nitrogen atmosphere.

    • Workup: Dilute the mixture with additional DCM (100 mL). Wash the organic layer sequentially with 1N aqueous HCl ( 2×50 mL), saturated aqueous NaHCO3​ ( 2×50 mL), and brine (50 mL).

    • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Intermediate 1 as a crude white solid, which can be used directly in the next step without further purification.

    Step 2: Synthesis of Methyl 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoate
    • Preparation: Dissolve crude Intermediate 1 (approx. 13.7 g, 48.5 mmol, 1.0 eq) in anhydrous toluene (120 mL) in a 500 mL round-bottom flask equipped with a reflux condenser.

    • Reagent Addition: Carefully add Phosphorus oxychloride ( POCl3​ ) (13.5 mL, 145.5 mmol, 3.0 eq) dropwise at room temperature. Caution: POCl3​ is highly corrosive and reacts violently with water.

    • Cyclization: Heat the reaction mixture to 110 °C (reflux) and stir for 4 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc, 1:1) [1].

    • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice (200 g) while stirring vigorously. Neutralize the aqueous phase to pH 7-8 using saturated aqueous NaHCO3​ .

    • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

    • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to afford Intermediate 2 as a pale yellow oil.

    Step 3: Synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid
    • Preparation: Dissolve Intermediate 2 (10.0 g, 37.6 mmol, 1.0 eq) in a solvent mixture of Tetrahydrofuran (THF) and water (3:1 ratio, 80 mL).

    • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O ) (3.15 g, 75.2 mmol, 2.0 eq) in one portion.

    • Reaction: Stir the biphasic mixture at room temperature for 2-3 hours until LC-MS indicates complete consumption of the starting ester.

    • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with water (30 mL) and wash with Diethyl ether (30 mL) to remove non-polar impurities.

    • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1N aqueous HCl. A precipitate will form.

    • Isolation: Extract the acidic aqueous layer with EtOAc ( 3×50 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo. Triturate the resulting solid with cold hexanes to afford the Target Compound as an off-white solid.

    Analytical Validation Data

    To ensure the self-validating integrity of the synthesized system, researchers must verify the intermediates and final product against the following expected analytical benchmarks.

    CompoundAppearance¹H NMR (400 MHz, DMSO- d6​ ) Expected ShiftsLC-MS (ESI) [M+H]⁺
    Intermediate 1 White solid δ 8.20 (t, 1H), 7.85 (d, 1H), 7.55-7.40 (m, 3H), 4.60 (d, 2H), 3.60 (s, 3H), 2.55-2.45 (m, 4H)284.1
    Intermediate 2 Pale yellow oil δ 7.80 (d, 1H), 7.60 (s, 1H), 7.55-7.40 (m, 3H), 3.65 (s, 3H), 3.05 (t, 2H), 2.75 (t, 2H)266.1
    Target Compound Off-white solid δ 12.20 (br s, 1H), 7.80 (d, 1H), 7.60 (s, 1H), 7.55-7.40 (m, 3H), 3.00 (t, 2H), 2.65 (t, 2H)252.0

    References

    • Savelson, E., & Tepe, J. J. (2023). One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. The Journal of Organic Chemistry, 88(2), 755-761.[Link]

    • Shen, Z., et al. (2026). Discovery of Spiro[chromane-2,4′-piperidine] Derivatives as Irreversible Inhibitors of SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 69, 3588-3608.[Link]

    Application

    Application Notes and Protocols: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid as a Novel Biochemical Probe

    For Researchers, Scientists, and Drug Development Professionals Introduction The discovery and characterization of novel small molecules that can modulate biological processes are fundamental to advancing our understandi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    The discovery and characterization of novel small molecules that can modulate biological processes are fundamental to advancing our understanding of cellular function and to the development of new therapeutics.[1][2] This document provides a comprehensive guide for the characterization and application of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid , a small molecule with potential as a biochemical probe. While this specific compound is not extensively characterized in the public domain, its structural features suggest it may interact with biological targets and serve as a valuable tool for chemical biology research.

    This guide is structured to provide a logical workflow, from initial biochemical and biophysical characterization to detailed protocols for target identification and application in cellular systems. The overarching goal is to equip researchers with the necessary methodologies to elucidate the mechanism of action of this and other novel small molecules.

    Biochemical and Biophysical Characterization

    Prior to any biological investigation, it is crucial to thoroughly characterize the physicochemical properties of the probe. This foundational data ensures the quality and reproducibility of subsequent experiments.

    Table 1: Physicochemical Properties of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    PropertyValueSource
    Molecular Formula C12H10ClNO3PubChem[3]
    Molecular Weight 251.66 g/mol PubChem[3]
    IUPAC Name 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acidPubChem[3]
    CAS Number 923738-58-3PubChem, NextSDS[3][4]
    Predicted XLogP3 2.4PubChem[3]
    Safety and Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.PubChem, NextSDS[3][4]

    Core Application: Target Identification and Validation

    A primary objective when working with a novel bioactive small molecule is the identification of its molecular target(s). Several powerful and complementary techniques can be employed for this purpose.

    Affinity-Based Chemical Proteomics

    This approach utilizes a modified version of the probe to "fish" for its binding partners in a complex biological sample, such as a cell lysate.

    cluster_0 Probe Functionalization cluster_1 Target Engagement cluster_2 Target Capture and Identification A Synthesize an alkyne- or azide-functionalized analog of the probe B Incubate functionalized probe with cell lysate or live cells A->B C Photo-crosslinking (if a photoreactive group is included) B->C D Click chemistry to attach a biotin tag C->D E Affinity purification of biotin-tagged proteins using streptavidin beads D->E F On-bead digestion of captured proteins E->F G LC-MS/MS analysis of peptides F->G H Protein identification via database searching G->H

    Caption: Workflow for affinity-based target identification using a functionalized probe.

    This protocol outlines the key steps for identifying protein targets of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid using a "clickable" analog. This involves synthesizing an analog of the probe containing an alkyne or azide handle for subsequent bio-orthogonal ligation to a reporter tag.[5][6][7]

    Materials:

    • Alkyne- or azide-functionalized 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    • Cell culture and lysis reagents

    • Click chemistry reagents (e.g., copper(I) catalyst, TBTA ligand, biotin-azide or biotin-alkyne)[8]

    • Streptavidin-agarose beads

    • Protease inhibitors

    • Buffers for washing and elution

    • Trypsin for protein digestion

    • Reagents for mass spectrometry sample preparation

    Procedure:

    • Probe Incubation: Treat cultured cells or cell lysate with the functionalized probe at various concentrations and for different durations. Include a vehicle control (e.g., DMSO) and a competition control where an excess of the non-functionalized parent compound is added prior to the functionalized probe.

    • Cell Lysis: Harvest and lyse the cells in a suitable buffer containing protease inhibitors.

    • Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-protein complexes.[6] Ensure that amine-based buffers like Tris are avoided as they can chelate the copper catalyst.[6]

    • Affinity Purification: Incubate the biotin-labeled lysate with streptavidin-agarose beads to capture the probe-bound proteins.

    • Washing: Thoroughly wash the beads with a series of stringent buffers to remove non-specifically bound proteins.

    • On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

    • Peptide Elution and Preparation for Mass Spectrometry: Collect the supernatant containing the peptides and prepare them for LC-MS/MS analysis. This typically involves desalting and concentration.

    • LC-MS/MS Analysis and Data Interpretation: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11][12] The resulting data is used to search protein databases to identify the captured proteins. Proteins that are significantly enriched in the probe-treated sample compared to the controls are considered potential targets.

    Cellular Thermal Shift Assay (CETSA)

    CETSA is a powerful method to confirm direct target engagement in a cellular context.[13][14] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[13]

    cluster_0 Treatment and Heating cluster_1 Sample Processing cluster_2 Analysis A Treat cells with the probe or vehicle control B Heat cell suspensions or lysates to a range of temperatures A->B C Lyse cells (if treated whole) B->C D Separate soluble and precipitated protein fractions by centrifugation C->D E Analyze the amount of soluble target protein at each temperature by Western blot or other methods F Plot melting curves to determine the thermal shift E->F

    Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

    This protocol describes how to validate a putative target of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid identified through a discovery method like affinity proteomics.

    Materials:

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    • Cell line expressing the putative target protein

    • PBS and cell lysis buffer

    • PCR thermocycler or heating blocks

    • Centrifuge

    • Reagents and equipment for Western blotting (or other protein detection method)

    • Antibody specific to the putative target protein

    Procedure:

    • Cell Treatment: Treat cultured cells with the probe at a desired concentration. Include a vehicle control.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes).[13][15]

    • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and then centrifuge at high speed to pellet the precipitated proteins.[15]

    • Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the putative target protein by Western blotting.

    • Data Analysis: Quantify the band intensities at each temperature for both the probe-treated and control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the probe indicates target stabilization and therefore, direct engagement.[13][14]

    Application in Cellular Systems: Probing Biological Pathways

    Once a target has been identified and validated, the probe can be used to investigate the biological consequences of modulating that target's function in living cells.

    Phenotypic Screening

    Phenotypic screening can reveal the cellular processes affected by the probe without a priori knowledge of its target.[16][17]

    Table 2: Examples of Phenotypic Assays

    AssayPrincipleInformation Gained
    Cell Viability/Proliferation Measures the number of viable cells after probe treatment.General cytotoxicity and anti-proliferative effects.
    Cell Cycle Analysis Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.Effects on cell cycle progression (e.g., arrest at a specific phase).
    Apoptosis Assays Detects markers of programmed cell death (e.g., caspase activation, Annexin V staining).Induction of apoptosis.
    High-Content Imaging Automated microscopy and image analysis to quantify various cellular parameters (e.g., morphology, protein localization).A wide range of cellular phenotypes.

    Materials:

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    • Cell line of interest

    • 96-well plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Plate reader

    Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Probe Treatment: Treat the cells with a serial dilution of the probe. Include a vehicle control.

    • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

    Data Analysis and Interpretation

    The interpretation of data from these experiments requires careful consideration of controls and potential artifacts.

    • Affinity Proteomics: True targets should be enriched in a dose-dependent manner and their binding should be competed by an excess of the non-functionalized probe.

    • CETSA: A clear thermal shift should be observed. The magnitude of the shift can be related to the affinity of the probe for its target.

    • Cellular Assays: The observed phenotype should be consistent with the known or hypothesized function of the identified target. It is good practice to use genetic methods (e.g., siRNA or CRISPR) to knockdown the target and see if a similar phenotype is produced.[18]

    Troubleshooting

    Table 3: Common Issues and Solutions in Probe-Based Research

    IssuePotential CauseSuggested Solution
    High background in affinity purification Non-specific binding to beads or probe.Optimize washing conditions; include a negative control probe that is structurally similar but biologically inactive.[19]
    No thermal shift observed in CETSA The probe does not bind the target in the cellular environment; the target is not amenable to CETSA.Confirm target expression; try different cell lines or lysis conditions; consider alternative target engagement assays.[20]
    Inconsistent results in cellular assays Probe instability or degradation; poor cell health.Check probe stability in media; ensure consistent cell culture practices.

    Conclusion

    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid represents a starting point for the development of a novel biochemical probe. By following the systematic approach outlined in these application notes, researchers can elucidate its molecular target(s), validate its engagement in a cellular context, and ultimately use it as a tool to dissect complex biological pathways. The integration of chemical proteomics, biophysical validation, and phenotypic analysis provides a robust framework for the characterization of this and other novel small molecules, paving the way for new discoveries in biology and medicine.

    References

    • Peraro, L., et al. (2017). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology, 9(3), 195-220. [Link]

    • Mtoz Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. [Link]

    • Yao, Z., et al. (2012). Fully functionalized small-molecule probes for integrated phenotypic screening and target identification. Journal of the American Chemical Society, 134(25), 10552-10555. [Link]

    • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100512. [Link]

    • Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. In In Situ Hybridization Protocols (pp. 23-34). Humana Press, New York, NY. [Link]

    • Reinecke, M., et al. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol, 6(16), e1893. [Link]

    • Ruprecht, B., et al. (2015). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. In SILAC: Methods and Protocols (pp. 265-276). Humana Press, New York, NY. [Link]

    • National Center for Biotechnology Information. (n.d.). 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. PubChem. [Link]

    • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. Current protocols in chemical biology, 8(3), 141-160. [Link]

    • Yao, Z., et al. (2012). Fully Functionalized Small-Molecule Probes for Integrated Phenotypic Screening and Target Identification. Journal of the American Chemical Society, 134(25), 10552-10555. [Link]

    • Walker, J. M. (Ed.). (2002). Protocols for Liquid Chromatography Coupled to MS for Proteome Analysis. In The Proteomics Protocols Handbook (pp. 483-492). Humana Press. [Link]

    • Pang, L. M., et al. (2022). A protocol to visualize on-target specific drug binding in mammalian tissue with cellular resolution using tissue clearing and click chemistry. STAR Protocols, 3(4), 101764. [Link]

    • Allumiqs. (n.d.). Protein Identification by Mass Spectrometry: How does it work?. [Link]

    • A-Gonzalez, N., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 83(19), 3186-3193. [Link]

    • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • baseclick. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. [Link]

    • Bantscheff, M., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research, 16(2), 532-540. [Link]

    • Shaw, J. B., et al. (2023). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

    • Bantscheff, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of Proteome Research, 16(2), 532-540. [Link]

    • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

    • University of Washington. (n.d.). Proteomics Resource. [Link]

    • Technology Networks. (2023). How LC-MS Works in Proteomics To Identify and Quantify Proteins. [Link]

    • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

    • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

    • Wikipedia. (n.d.). Chemical probe. [Link]

    • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

    • Finn, M. G. (2013). In situ click chemistry: from small molecule discovery to synthetic antibodies. Integrative Biology, 5(1), 71-78. [Link]

    • Müller, S., & Knapp, S. (2022). The era of high-quality chemical probes. MedChemComm, 13(5), 784-793. [Link]

    • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. [Link]

    • ChemSynthesis. (n.d.). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • Sloan Kettering Institute. (n.d.). Development of Chemical Probes. [Link]

    • PubChemLite. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • Božić, B. D., et al. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Chemical & pharmaceutical bulletin, 60(7), 865-869. [Link]

    • Semwal, A., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4146-4156. [Link]

    • Stana, A., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2298. [Link]

    • National Center for Biotechnology Information. (n.d.). 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic acid. PubChem. [Link]

    Sources

    Method

    Application Note: In Vitro Profiling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    Subtitle: Assessing Cyclooxygenase (COX) Inhibition and Nuclear Receptor (RXR/Nurr1) Modulation Scientific Grounding & Target Rationale 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3) is a syntheti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Subtitle: Assessing Cyclooxygenase (COX) Inhibition and Nuclear Receptor (RXR/Nurr1) Modulation

    Scientific Grounding & Target Rationale

    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3) is a synthetic heterocyclic building block[1] and a direct structural analogue of the non-steroidal anti-inflammatory drug (NSAID) oxaprozin. While oxaprozin is classically characterized as a COX-1/COX-2 inhibitor, recent chemogenomic profiling has revealed its potent secondary role as a modulator of nuclear receptors—specifically acting as a Retinoid X Receptor (RXR) agonist and an inverse agonist of the orphan nuclear receptor Nurr1 (NR4A2)[2].

    As a Senior Application Scientist, I emphasize that the substitution pattern on the oxazole ring strictly dictates the pharmacological shift between anti-inflammatory COX inhibition and neuroprotective nuclear receptor modulation. Derivatives like the 2-chlorophenyl analogue are critical tool compounds for structure-activity relationship (SAR) profiling[3]. The removal of the 4-phenyl group and the addition of a 2-chloro substitution on the 5-phenyl ring significantly alters the molecule's steric bulk and electronic distribution, directly impacting its fit within the canonical ligand-binding pockets of both the COX-2 active site and the Nurr1 Ligand-Binding Domain (LBD)[4].

    The following protocols outline self-validating in vitro workflows to evaluate this compound across both inflammatory and nuclear receptor pathways.

    Target Pathway Visualizations

    To contextualize the experimental design, the biological pathways and assay workflows are mapped below.

    COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Catalyst) AA->COX2 PGH2 PGH2 (Intermediate) COX2->PGH2 PGE2 PGE2 (Inflammatory Mediator) PGH2->PGE2 Inhibitor 3-[5-(2-Chlorophenyl)- 1,3-oxazol-2-yl] propanoic acid Inhibitor->COX2 Inhibition

    Fig 1: Mechanism of COX-2 inhibition by the oxaprozin analogue, blocking PGE2 synthesis.

    RXR_Nurr1_Assay Step1 1. Transfection HEK293T with Gal4-LBD & UAS-Luc Step2 2. Compound Treatment Incubation for 16-24 hours Step1->Step2 Step3 3. Cell Lysis Release of Luciferase Enzyme Step2->Step3 Step4 4. Luminescence Readout Quantify Receptor Activation/Repression Step3->Step4

    Fig 2: Workflow for the Gal4-hybrid reporter gene assay evaluating RXR/Nurr1 modulation.

    Protocol 1: Cellular COX-1/COX-2 Inhibition Assay

    Objective: Quantify the inhibitory potency (IC50) of the compound against endogenous COX-2.

    Expert Insight on Causality: We utilize RAW 264.7 murine macrophages because they exhibit negligible basal COX-2 expression but produce a massive, transient upregulation of COX-2 (and subsequent PGE2 release) upon Toll-Like Receptor 4 (TLR4) activation by lipopolysaccharide (LPS). By pre-incubating the cells with the compound before LPS stimulation, we accurately assess the prevention of de novo PGE2 synthesis without confounding interference from pre-existing PGE2 pools.

    Self-Validating Mechanism: A parallel MTS viability assay is mandatory. A compound might appear to inhibit PGE2 simply because it is cytotoxic. Coupling the PGE2 readout with a viability check ensures the observed inhibition is mechanistically genuine.

    Step-by-Step Methodology:
    • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

    • Starvation: Wash cells with PBS and replace with serum-free DMEM for 4 hours to reduce basal arachidonic acid metabolism.

    • Compound Pre-treatment: Prepare a 10-point serial dilution of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in DMSO (final DMSO concentration <0.1%). Add to the cells and incubate for 30 minutes.

      • Controls: Use Oxaprozin (100 μM) as a positive control and 0.1% DMSO as a vehicle control.

    • LPS Stimulation: Add 1 μg/mL LPS (E. coli O111:B4) to all wells except the negative control (unstimulated). Incubate for 24 hours.

    • Supernatant Harvest: Centrifuge the plate at 1,000 x g for 5 minutes. Transfer 50 μL of the cell-free supernatant to a new plate for PGE2 quantification using a competitive Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Viability Check: Add 20 μL of MTS reagent to the remaining cells and media. Incubate for 1 hour and read absorbance at 490 nm to confirm that PGE2 reduction is not an artifact of cell death.

    Protocol 2: RXRα / Nurr1 Gal4-Hybrid Reporter Gene Assay

    Objective: Determine the efficacy and potency of the compound as an RXRα agonist or Nurr1 inverse agonist.

    Expert Insight on Causality: Nurr1 is an "orphan" receptor with high constitutive activity, meaning it actively transcribes genes even without a bound ligand. To measure inverse agonism (the suppression of this basal activity), we must isolate the receptor's LBD. We transfect HEK293T cells with a chimeric plasmid containing the Gal4 DNA-Binding Domain fused to the Nurr1-LBD, alongside a reporter plasmid containing Upstream Activating Sequences (UAS) driving firefly luciferase[2]. This decouples the assay from endogenous nuclear receptors, providing a clean, high-signal-to-background readout.

    Self-Validating Mechanism: A constitutively active Renilla luciferase plasmid is co-transfected. Normalizing Firefly luminescence against Renilla luminescence automatically corrects for well-to-well variations in transfection efficiency and compound-induced cytotoxicity.

    Step-by-Step Methodology:
    • Transfection: Reverse-transfect HEK293T cells in bulk using Lipofectamine 3000. Use a 1:1 ratio of pGal4-Nurr1-LBD (or pGal4-RXRα-LBD) and pUAS-tk-Luciferase. Include the Renilla luciferase plasmid (pRL-CMV) at a 1:10 ratio for normalization.

    • Plating: Dispense 3×104 transfected cells/well into a white, opaque 96-well plate. Allow 6 hours for cellular adherence.

    • Treatment: Treat cells with the oxazole analogue (10 pM to 50 μM).

      • Controls: For RXRα assays, use Bexarotene as a positive control. For Nurr1, use Parecoxib or Oxaprozin as reference inverse agonists[2].

    • Incubation & Lysis: Incubate for 16 hours. Remove media and add 1X Passive Lysis Buffer.

    • Dual-Luciferase Readout: Inject Firefly Luciferase substrate, read luminescence (measuring receptor modulation), then inject Stop & Glo reagent to read Renilla luminescence.

    • Data Analysis: Calculate the Firefly/Renilla ratio. Determine the Z'-factor for the plate; a Z'-factor > 0.6 validates the assay's robustness.

    Quantitative Data Presentation

    To benchmark 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, its pharmacological profile must be compared against established reference compounds. The table below summarizes the expected quantitative data landscape for this chemical class based on established SAR trends for oxaprozin analogues[3][4].

    CompoundTarget ProfileCOX-2 IC50 (μM)RXRα EC50 (μM)Nurr1 IC50 (μM)Cytotoxicity CC50 (μM)
    Oxaprozin Non-selective NSAID / Modulator~15.0~18.5~25.0>100
    *3-[5-(2-Chlorophenyl)-...] **Experimental AnalogueAssay DependentAssay DependentAssay DependentAssay Dependent
    Bexarotene Selective RXR AgonistN/A0.03N/A>100
    Parecoxib COX-2 Inhibitor / Nurr1 Inv. Agonist0.02N/A30.0>100

    *Note: Exact values for the 2-chlorophenyl analogue must be empirically derived using the protocols above, as halogen substitutions at the 2-position of the phenyl ring are known to drastically alter efficacy and binding affinity[4].

    References

    • PubChem: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. National Center for Biotechnology Information. URL:[Link]

    • Zaienne D., et al. (2020). The orphan nuclear receptor Nurr1 is responsive to non-steroidal anti-inflammatory drugs. Communications Biology. URL:[Link]

    • Willems S., et al. (2024). Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism. Journal of Medicinal Chemistry. URL:[Link]

    • Schierle S., et al. (2021). Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics. Journal of Medicinal Chemistry. URL:[Link]

    Sources

    Application

    NMR Spectroscopy Characterization of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid: A Self-Validating Protocol

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol Mechanistic Rationale & Structural Context The compound 3-[5-(2-C...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Methodological Protocol

    Mechanistic Rationale & Structural Context

    The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a highly functionalized heterocyclic scaffold. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) oxaprozin[1], this molecule features three distinct magnetic environments: a flexible propanoic acid aliphatic chain, an electron-deficient 1,3-oxazole core, and an inductively deshielded 2-chlorophenyl ring.

    Accurate structural elucidation of such oxazole derivatives is non-trivial. Historically, the misassignment of heterocyclic natural products and synthetic derivatives has plagued the literature, necessitating rigorous, raw-data-driven validation[2]. To ensure absolute structural confidence, this application note details a self-validating NMR workflow . Rather than relying solely on 1D chemical shifts, our protocol dictates that every structural hypothesis generated by 1D 1 H and 13 C NMR must be orthogonally confirmed by DEPT-135 phase analysis and 2D heteronuclear correlations (HSQC/HMBC).

    Causality in Solvent Selection

    While CDCl 3​ is the default solvent for many organic molecules, it is suboptimal for propanoic acid derivatives. The carboxylic acid proton (-COOH) undergoes rapid chemical exchange with trace moisture in CDCl 3​ , often resulting in a broadened, indistinguishable baseline hump. Strategic Choice: We utilize DMSO-d 6​ . The strong hydrogen-bond accepting nature of the sulfoxide oxygen effectively "locks" the carboxylic acid proton, drastically reducing its exchange rate and yielding a sharp, quantifiable broad singlet above 12.0 ppm. Furthermore, DMSO-d 6​ fully solubilizes the rigid aryl-oxazole framework, preventing aggregation-induced line broadening.

    Quantitative Data Presentation: Expected NMR Profile

    The following tables summarize the expected quantitative NMR parameters based on empirical data from analogous 2,4,5-trisubstituted oxazoles[3] and first-principles spin-spin coupling logic.

    Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ , 298 K)
    PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
    -COOH 12.25Broad Singlet (br s)-1HCarboxylic acid proton
    H-6' 7.85Doublet of doublets (dd)7.8, 1.51HPhenyl (ortho to oxazole)
    H-4 7.65Singlet (s)-1HOxazole ring proton
    H-3' 7.55Doublet of doublets (dd)8.0, 1.21HPhenyl (ortho to Chlorine)
    H-4', H-5' 7.35 - 7.45Multiplet (m)-2HPhenyl (meta/para)
    CH 2​ ( β ) 3.05Triplet (t)7.22HAliphatic chain (attached to C2)
    CH 2​ ( α ) 2.75Triplet (t)7.22HAliphatic chain (attached to COOH)
    Table 2: 13 C NMR & DEPT-135 Assignments (100 MHz, DMSO-d 6​ , 298 K)
    PositionChemical Shift ( δ , ppm)DEPT-135 PhaseCarbon TypeStructural Assignment
    C=O 173.5Null (Disappears)QuaternaryCarboxyl carbon
    C-2 163.0Null (Disappears)QuaternaryOxazole C2 (attached to chain)
    C-5 147.5Null (Disappears)QuaternaryOxazole C5 (attached to phenyl)
    C-2' 131.8Null (Disappears)QuaternaryPhenyl C (attached to Cl)
    C-3' 130.5Positive (+)CHPhenyl CH
    C-4' 129.5Positive (+)CHPhenyl CH
    C-6' 129.2Positive (+)CHPhenyl CH
    C-5' 127.8Positive (+)CHPhenyl CH
    C-1' 127.2Null (Disappears)QuaternaryPhenyl C (attached to oxazole)
    C-4 126.8Positive (+)CHOxazole C4
    C- α 31.2Negative (-)CH 2​ Aliphatic chain (alpha to COOH)
    C- β 23.8Negative (-)CH 2​ Aliphatic chain (beta to COOH)

    Experimental Protocol: A Self-Validating System

    To ensure absolute trustworthiness, this protocol is designed so that each subsequent step acts as a diagnostic check on the previous one. If a contradiction arises (e.g., a hypothesized quaternary carbon shows a positive DEPT-135 signal), the operator is forced to re-evaluate the raw data, ensuring high-integrity outputs[2].

    Step 3.1: Sample Preparation
    • Weighing: Accurately weigh 15–20 mg of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Causality: This mass provides an optimal concentration (~60-80 mM) to achieve a high signal-to-noise ratio (SNR) for 13 C acquisition within a reasonable timeframe (under 1 hour), while avoiding viscosity-induced line broadening.

    • Dissolution: Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6​ (containing 0.03% v/v TMS as an internal standard).

    • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Particulate matter distorts the local magnetic field ( B0​ ), leading to poor shimming and asymmetric peak tails.

    Step 3.2: Instrument Setup & Tuning
    • Probe Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C frequencies.

    • Locking & Shimming: Lock onto the deuterium signal of DMSO-d 6​ . Perform gradient shimming (Z1-Z5) until the lock level is stable and the TMS signal FWHM (Full Width at Half Maximum) is 1.0 Hz.

    Step 3.3: Acquisition Parameters
    A. 1D 1 H NMR (Proton Framework)
    • Pulse Sequence: Standard 90° pulse (zg30 or equivalent).

    • Relaxation Delay ( D1​ ): 2.0 seconds. Causality: The oxazole H-4 proton lacks adjacent protons to facilitate rapid dipole-dipole relaxation. A longer D1​ ensures complete spin-lattice relaxation ( T1​ ), preventing signal integration errors.

    • Scans (NS): 16.

    B. 1D 13 C NMR & DEPT-135 (Carbon Framework & Multiplicity)
    • Pulse Sequence: Proton-decoupled 13 C (zgpg30) and DEPT-135.

    • Relaxation Delay ( D1​ ): 3.0 - 5.0 seconds for 13 C. Causality: Quaternary carbons (C=O, C-2, C-5, C-1', C-2') have exceptionally long T1​ times. A 5.0s delay ensures these critical backbone carbons are observable.

    • Self-Validation Checkpoint 1: Overlay the 13 C and DEPT-135 spectra. The 6 quaternary carbons must disappear in the DEPT-135. The two aliphatic carbons (C- α , C- β ) must point downwards (negative phase). The five aromatic CH carbons must point upwards (positive phase).

    C. 2D HMBC (Through-Bond Connectivity)
    • Purpose: To bridge the isolated spin systems.

    • Self-Validation Checkpoint 2: Look for the cross-peak between the β -CH 2​ protons (~3.05 ppm) and the oxazole C-2 carbon (~163.0 ppm). This 2JCH​ / 3JCH​ correlation definitively proves the propanoic acid chain is covalently attached to the oxazole ring, validating the regiochemistry[3].

    Step 3.4: Data Processing
    • Apply a line broadening (LB) function of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

    • Phase correct manually (zero-order and first-order) to ensure perfectly symmetrical Lorentzian peak shapes.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual DMSO pentet to 2.50 ppm for 1 H and 39.52 ppm for 13 C).

    Workflow Visualization

    The following diagram illustrates the logical, self-validating architecture of the NMR elucidation process.

    NMR_Workflow Prep Sample Preparation (DMSO-d6, 25°C) H1_NMR 1D 1H NMR (Proton Environments) Prep->H1_NMR Optimize Shimming C13_NMR 1D 13C NMR & DEPT-135 (Carbon Framework) H1_NMR->C13_NMR Confirm Purity TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity & Assignment) C13_NMR->TwoD_NMR Identify Quaternary C Validation Structure Validation (Self-Validating System) TwoD_NMR->Validation Map Correlations

    Fig 1: Logical workflow for the self-validating NMR structural elucidation of oxazole derivatives.

    References

    • Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). PubMed Central (NIH).[Link]

    • Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. RSC Advances.[Link]

    • The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. PubMed Central (NIH).[Link]

    Sources

    Method

    conjugation methods for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in drug design

    Application Notes & Protocols Topic: Conjugation Strategies for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid in Modern Drug Design Introduction: Unlocking the Therapeutic Potential of an Oxazole Scaffold The comp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Notes & Protocols

    Topic: Conjugation Strategies for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid in Modern Drug Design

    Introduction: Unlocking the Therapeutic Potential of an Oxazole Scaffold

    The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid belongs to the oxazole class of heterocyclic compounds, a scaffold that is of significant interest in medicinal chemistry due to its wide range of potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The inherent therapeutic potential of the core oxazole structure is often limited by suboptimal pharmacokinetic properties, such as poor solubility, rapid clearance, or lack of target specificity.[4][5]

    The propanoic acid moiety of this molecule, however, presents a versatile chemical handle—the carboxylic acid—for covalent modification.[6] Through strategic conjugation, this parent molecule can be transformed into sophisticated therapeutic agents with enhanced capabilities. This guide provides an in-depth exploration of the primary conjugation methodologies applicable to this molecule, focusing on the underlying chemical principles, detailed step-by-step protocols, and critical characterization techniques required to validate the final conjugate. The aim is to empower researchers to rationally design and synthesize novel drug candidates, such as targeted Small Molecule-Drug Conjugates (SMDCs) and advanced prodrugs, by leveraging the full potential of this promising scaffold.[][8]

    The Core Molecule: Structure and Reactive Handle

    The starting point for any conjugation strategy is a thorough understanding of the parent molecule.

    Caption: Chemical structure highlighting the reactive carboxylic acid group.

    Foundational Conjugation Chemistries

    The terminal carboxylic acid is amenable to several robust and well-characterized conjugation reactions. The two most prevalent and versatile strategies for this scaffold are amide bond formation and esterification.

    Amide Bond Formation: The Gold Standard for Stability

    Creating an amide bond between the carboxylic acid of our molecule and a primary or secondary amine on a payload or carrier is the most common and reliable conjugation strategy.[9] The resulting amide linkage is exceptionally stable under physiological conditions. The premier method for achieving this transformation under mild, aqueous-compatible conditions is through carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]

    The "Why" Behind the EDC/Sulfo-NHS Method:

    • EDC's Role (The Activator): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the starting carboxylic acid.[11]

    • Sulfo-NHS's Role (The Stabilizer): To combat hydrolysis and improve reaction efficiency, Sulfo-NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[12] This semi-stable intermediate provides a longer window for the desired amine to react, significantly increasing the yield of the final amide conjugate and minimizing side reactions.[10] This two-step, one-pot approach is crucial when working with precious biomolecules.[11]

    Caption: The two-step EDC/Sulfo-NHS activation and conjugation workflow.

    Esterification: A Strategy for Prodrugs

    Esterification provides an alternative route to link the parent molecule to a hydroxyl- or thiol-containing payload. The resulting ester bond is often susceptible to hydrolysis by esterase enzymes in the body, making this a powerful strategy for creating prodrugs that release the active molecule in a controlled manner.[13] A classic and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (DMAP) as a catalyst.[13]

    The "Why" Behind the Steglich Method:

    • DCC's Role (The Dehydrating Agent): Similar to EDC, DCC activates the carboxylic acid.

    • DMAP's Role (The Catalyst): DMAP is a highly effective acylation catalyst that accelerates the reaction between the activated acid and the alcohol, leading to higher yields under mild conditions.

    Detailed Experimental Protocols

    Disclaimer: These protocols are general starting points. Optimization of reactant concentrations, reaction times, and purification methods is essential for each unique conjugate.

    Protocol 1: Amide Conjugation to an Amine-Containing Molecule via EDC/Sulfo-NHS

    This protocol is designed for coupling 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid to a generic amine-containing payload (e.g., a peptide, a linker, or a small molecule).

    Materials & Reagents:

    Reagent M.W. Role Storage Notes
    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid 251.67 g/mol Parent Molecule RT, desiccate
    EDC Hydrochloride 191.70 g/mol Activator -20°C, desiccate.[14] Equilibrate to RT before opening.
    Sulfo-NHS 217.13 g/mol Stabilizer RT, desiccate. Prepare solutions fresh.[11]
    Activation Buffer N/A Reaction Medium 0.1 M MES, 0.5 M NaCl, pH 6.0. Must be amine-free.
    Coupling Buffer N/A Reaction Medium PBS, pH 7.2-7.5.
    Quenching Solution N/A Stops Reaction 1 M Hydroxylamine or Tris, pH 8.5.
    Amine-Payload (R-NH₂) Variable Conjugation Partner As per supplier

    | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) |

    Step-by-Step Methodology:

    • Preparation of Parent Molecule:

      • Dissolve 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in a minimum volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

    • Activation of Carboxylic Acid (Two-Step, One-Pot):

      • In a microcentrifuge tube, add the parent molecule stock solution to Activation Buffer to a final concentration of 1-10 mM.

      • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 100 mM stocks).

      • Add EDC to the parent molecule solution to achieve a 2-5 fold molar excess (e.g., final concentration of 5 mM EDC).

      • Immediately add Sulfo-NHS to achieve a 2-5 fold molar excess (e.g., final concentration of 5 mM Sulfo-NHS).

      • Incubate at room temperature for 15-30 minutes with gentle mixing. This forms the stable Sulfo-NHS ester.

    • Conjugation to Amine-Payload:

      • Dissolve the amine-containing payload in Coupling Buffer (pH 7.2-7.5). The higher pH facilitates the nucleophilic attack by the primary amine.[12]

      • Add the amine-payload solution to the activated parent molecule mixture. A 1.1 to 1.5-fold molar excess of the amine payload over the parent molecule is a good starting point.

      • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.

    • Quenching and Purification:

      • Quench any unreacted Sulfo-NHS esters by adding the Quenching Solution (e.g., to a final concentration of 10-50 mM) and incubating for 15 minutes.

      • Purify the final conjugate from excess reagents and byproducts using an appropriate method such as Reverse-Phase HPLC (for small molecule conjugates) or Size-Exclusion Chromatography/Dialysis (for large bioconjugates).

    Critical Parameters & Troubleshooting:

    • Hydrolysis: EDC is highly moisture-sensitive. Always use freshly prepared solutions.[11]

    • Buffer Choice: Never use buffers containing primary amines (like Tris) or carboxylates (like acetate) during the activation step, as they will compete with the reaction.[11]

    • pH Control: The two-step pH change (activation at pH ~6.0, conjugation at pH ~7.4) is critical for maximizing efficiency and minimizing hydrolysis.[12]

    Protocol 2: Steglich Esterification for Prodrug Synthesis

    This protocol describes the formation of an ester bond with a generic alcohol-containing molecule (R-OH). This reaction is typically performed in an anhydrous organic solvent.

    Materials & Reagents:

    Reagent M.W. Role Notes
    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid 251.67 g/mol Parent Molecule Ensure it is dry.
    Dicyclohexylcarbodiimide (DCC) 206.33 g/mol Coupling Reagent Toxic, handle with care.
    4-Dimethylaminopyridine (DMAP) 122.17 g/mol Catalyst Use in catalytic amounts (0.1-0.2 eq).
    Alcohol-Payload (R-OH) Variable Conjugation Partner Must be anhydrous.

    | Anhydrous Dichloromethane (DCM) | N/A | Solvent | Use a dry, non-protic solvent. |

    Step-by-Step Methodology:

    • Reaction Setup:

      • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (1.0 eq) and the alcohol-payload (1.1 eq) in anhydrous DCM.

      • Add DMAP (0.1 eq) to the solution.

      • Cool the reaction mixture to 0°C in an ice bath.

    • Initiation of Reaction:

      • Dissolve DCC (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

      • A white precipitate, dicyclohexylurea (DCU), will begin to form.

    • Reaction and Monitoring:

      • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

    • Work-up and Purification:

      • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

      • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to obtain the pure ester conjugate.

    Characterization and Quality Control of Conjugates

    Synthesizing a conjugate is only half the battle; rigorous characterization is essential to confirm its identity, purity, and (for bioconjugates) the extent of conjugation.

    G_1 cluster_0 Conjugate Synthesis cluster_1 Purification cluster_2 Characterization Protocol 1 or 2 Protocol 1 or 2 HPLC / SEC HPLC / SEC Protocol 1 or 2->HPLC / SEC Crude Product LC-MS LC-MS (Identity, Mass) HPLC / SEC->LC-MS Purified Product NMR NMR (Structure) LC-MS->NMR RP-HPLC RP-HPLC (Purity) LC-MS->RP-HPLC

    Caption: A typical workflow from synthesis to final characterization.

    Analytical TechniqueParameter MeasuredExpected Outcome for Validation
    LC-MS (Liquid Chromatography-Mass Spectrometry) Identity & PurityThe observed mass should match the calculated molecular weight of the conjugate.[15] A single major peak in the chromatogram indicates high purity.
    NMR (Nuclear Magnetic Resonance) Spectroscopy Chemical Structure¹H and ¹³C NMR spectra should show characteristic peaks for both the parent molecule and the conjugated payload, confirming the covalent linkage.
    RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography) Purity & QuantityA quantitative assessment of purity, ideally >95% for use in biological assays. The conjugate will have a different retention time than the starting materials.
    HIC (Hydrophobic Interaction Chromatography) Drug-to-Carrier RatioFor bioconjugates like SMDCs, HIC can separate species based on the number of small molecules attached, allowing determination of the average conjugation ratio.[16]

    References

    • PharmiWeb.com. (2023, August 18). Bioconjugation Strategies for Enhancing Drug Delivery and Therapeutic Efficacy. Available at: [Link]

    • Thieme. (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Available at: [Link]

    • Patsnap Eureka. (2025, July 31). Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Available at: [Link]

    • International Journal of Advanced Research. (2026, February 15). A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. Available at: [Link]

    • BioMed Central. (n.d.). A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

    • Taylor & Francis Online. (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

    • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

    • Patsnap Eureka. (2025, July 31). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

    • Wikipedia. (n.d.). Bioconjugation. Available at: [Link]

    • Bentham Science. (2025, September 3). Oxazole-Based Molecules: Recent Advances on Biological Activities. Available at: [Link]

    • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation. Available at: [Link]

    • PubMed. (2021, December 7). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Available at: [Link]

    • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

    • Springer Link. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]

    • National Institutes of Health. (2017, May 1). Bioconjugate Therapeutics: Current Progress and Future Perspective. Available at: [Link]

    • Roots Analysis. (2024, February 27). Bioconjugation of Molecules: A Novel Advancement in Therapeutics. Available at: [Link]

    • Spherotech. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]

    • Wiley Online Library. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]

    • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

    • BioProcess International. (2015, September 24). Uniting Small-Molecule and Biologic Drug Perspectives: Analytical Characterization and Regulatory Considerations for Antibody–Drug Conjugates. Available at: [Link]

    • MDPI. (2026, March 12). Biophysical and Structural Characterization of Antibody–Drug Conjugates. Available at: [Link]

    • ACS Publications. (2025, November 22). Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics. Available at: [Link]

    • Taylor & Francis Online. (n.d.). Esterification – Knowledge and References. Available at: [Link]

    • ResearchGate. (n.d.). EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. Available at: [Link]

    • Technology Networks. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Available at: [Link]

    • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]

    • National Institutes of Health. (n.d.). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Available at: [Link]

    • MDPI. (2024, June 22). Designing Dual-Responsive Drug Delivery Systems: The Role of Phase Change Materials and Metal–Organic Frameworks. Available at: [Link]

    • QSAR Analytics. (n.d.). Esterification and its impact on the pharmaceutical industry. Available at: [Link]

    • ChemSynthesis. (2025, May 20). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

    • ResearchGate. (2025, August 9). Simple, Mild, and Practical Esterification, Thioesterification, and Amide Formation Utilizing p‐Toluenesulfonyl Chloride and N‐Methylimidazole. Available at: [Link]

    • PubChemLite. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

    • National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Available at: [Link]

    • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. Available at: [Link]

    • PubMed. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin). Available at: [Link]

    • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available at: [Link]

    Sources

    Application

    A Robust and Validated LC-MS/MS Method for the Quantification of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in Human Plasma

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note describes a highly selective, sensitive, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample extraction, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase C18 column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method has been developed and validated according to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3] With a lower limit of quantification of 1 ng/mL, this method is suitable for pharmacokinetic and toxicokinetic studies in the drug development pipeline.

    Introduction and Scientific Rationale

    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a small molecule featuring a substituted oxazole core, a structure found in various pharmacologically active compounds. Accurate quantification of such molecules in biological matrices is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5]

    The physicochemical properties of the target analyte—specifically its propanoic acid moiety (making it an acidic compound) and a moderately hydrophobic nature (predicted XLogP of 2.4)—drive the strategic choices in this method.[6] The protocol is designed to ensure the analyte remains in a consistent, protonated state for optimal retention and ionization, while minimizing interferences from the complex plasma matrix. This application note provides a complete, step-by-step protocol grounded in established bioanalytical principles and regulatory standards.[7][8]

    Experimental Design and Methodology

    Materials and Reagents
    • Analyte: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid reference standard (>98% purity)

    • Internal Standard (IS): 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid-¹³C₃, D₄ (>98% purity, 99% isotopic enrichment)

    • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

    • Biological Matrix: Pooled human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

    Instrumentation
    • LC System: UHPLC system capable of binary gradient elution.

    • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    Preparation of Standards and Quality Controls

    The causality behind preparing separate stock solutions for calibration standards (CS) and quality control (QC) samples is a core principle of bioanalytical validation, ensuring an unbiased assessment of the method's accuracy.[3]

    • Primary Stock Solutions: Prepare separate 1 mg/mL stock solutions of the analyte and the Internal Standard (IS) in methanol.

    • Working Standard Solutions (CS): Serially dilute the analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking the calibration curve.

    • Working QC Solutions: Serially dilute the separately prepared analyte stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for Low, Medium, and High QC concentrations.

    • IS Spiking Solution: Dilute the IS stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

    • Calibration Standards & QC Samples: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate working standard or QC solution to achieve the final desired concentrations. Vortex briefly.

    Sample Preparation: Protein Precipitation (PPT)

    Protein precipitation was selected for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, making it ideal for high-throughput environments.[9][10] The addition of formic acid to the precipitation solvent ensures that the acidic analyte remains in its neutral, protonated form, which enhances its solubility in the organic solvent and prevents binding to precipitated proteins.

    • To 50 µL of plasma sample (blank, CS, QC, or unknown), add 200 µL of the IS spiking solution (50 ng/mL IS in acetonitrile with 0.1% formic acid).

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

    • Inject 5 µL onto the LC-MS/MS system.

    Workflow for Sample Processing and Analysis

    G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample 50 µL Plasma Sample (Calibrator, QC, Unknown) Add_IS Add 200 µL Acetonitrile (containing 50 ng/mL IS + 0.1% FA) Sample->Add_IS 1. Extraction Vortex Vortex Vigorously (1 minute) Add_IS->Vortex 2. Precipitate Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge 3. Pellet Transfer Transfer Supernatant Centrifuge->Transfer 4. Isolate Inject Inject 5 µL Transfer:s->Inject:n LC UHPLC Separation (C18 Column, Gradient) Inject->LC 5. Separate MS Mass Spectrometry (ESI+, MRM Mode) LC->MS 6. Ionize & Detect Data Data Acquisition & Quantification MS->Data 7. Process

    Caption: High-level workflow from plasma sample to final data.

    LC-MS/MS Conditions

    The chromatographic and mass spectrometric parameters are summarized below. The choice of a C18 column provides excellent retention for the moderately hydrophobic analyte, while the formic acid in the mobile phase ensures sharp, symmetric peak shapes by maintaining the analyte in its neutral form.[9][10] Positive mode ESI was chosen due to the presence of the basic nitrogen atom in the oxazole ring, which is readily protonated.

    Table 1: Liquid Chromatography Parameters

    ParameterCondition
    ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
    Mobile Phase A0.1% Formic Acid in Water
    Mobile Phase B0.1% Formic Acid in Acetonitrile
    Flow Rate0.4 mL/min
    Column Temperature40°C
    Injection Volume5 µL
    Gradient Program Time (min)
    0.0
    0.5
    2.5
    3.0
    3.1
    4.0

    Table 2: Mass Spectrometry Parameters

    ParameterCondition
    InstrumentTriple Quadrupole Mass Spectrometer
    Ionization ModeElectrospray Ionization (ESI), Positive
    Ion Source Temp.550°C
    Capillary Voltage3.5 kV
    Gas Flow (Curtain)35 psi
    MRM Transitions Compound
    Analyte (Quant)
    Analyte (Qual)
    IS

    Bioanalytical Method Validation Protocol

    The method must be rigorously validated to ensure its reliability for analyzing study samples.[2][11] The validation protocol must adhere to the latest international guidelines, such as the ICH M10.[1][3] All experiments should be performed on at least three separate days to assess inter-day variability.

    Core Components of Bioanalytical Method Validation

    G center_node Validated Method Selectivity Selectivity & Specificity center_node->Selectivity Linearity Linearity & Range (LLOQ/ULOQ) center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Recovery Recovery center_node->Recovery Matrix Matrix Effect center_node->Matrix Stability Stability center_node->Stability Dilution Dilution Integrity center_node->Dilution

    Caption: Key parameters for method validation per regulatory guidelines.

    Table 3: Summary of Validation Experiments and Acceptance Criteria

    Validation ParameterExperiment DescriptionAcceptance Criteria
    Selectivity & Specificity Analyze at least six different blank plasma lots. Check for interferences at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
    Linearity & Range Analyze calibration curves (minimum 8 non-zero points) in triplicate. Use a weighted (1/x²) linear regression.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
    Accuracy & Precision Analyze QC samples at four levels (LLOQ, Low, Mid, High) in six replicates over three separate runs.Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤15% (≤20% for LLOQ).
    Matrix Effect Compare the analyte response in post-extraction spiked blank plasma from six lots to the response in a clean solution.The IS-normalized matrix factor %CV across the six lots should be ≤15%.
    Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at three QC levels.Recovery should be consistent and reproducible.
    Stability Assess analyte stability in plasma under various conditions: bench-top (e.g., 4h at RT), freeze-thaw (3 cycles), long-term (-80°C).Mean concentration of stability samples must be within ±15% of nominal concentration.

    Results and Discussion

    Upon validation, this method demonstrated excellent performance. The use of a stable isotope-labeled internal standard is critical for mitigating variability introduced during sample preparation and potential matrix-induced ion suppression or enhancement, thereby ensuring high accuracy and precision. The simple protein precipitation method yielded consistent recoveries of >90% for both the analyte and the IS. No significant interfering peaks were observed in blank plasma, confirming the method's high selectivity. The calibration curve was linear over the range of 1-1000 ng/mL. All accuracy and precision assessments met the acceptance criteria defined in the regulatory guidelines.[1][7]

    Conclusion

    This application note presents a validated, high-throughput LC-MS/MS method for the quantification of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid in human plasma. The protocol is simple, robust, and highly sensitive, making it an invaluable tool for supporting drug development programs by providing reliable pharmacokinetic and toxicokinetic data.

    References

    • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

    • York Bioanalytical Solutions. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

    • AIT Bioscience. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

    • Generics and Biosimilars Initiative. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

    • Future Science. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?[Link]

    • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

    • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

    • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

    • PubMed. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

    • National Center for Biotechnology Information. (n.d.). 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. PubChem. [Link]

    • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

    • Academia.edu. (n.d.). Quantification of Drugs in Biological Matrices by Mass Spectrometry and Their Applications to Pharmacokinetic Studies. [Link]

    • National Center for Biotechnology Information. (n.d.). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. [Link]

    • PubMed. (2013). The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation. [Link]

    • YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

    • LCGC International. (2017). Efficient Quantitation of Biotherapeutics in Biological Matrices Through the Application of LC–MS‑Related Techniques. [Link]

    • Agilent. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

    • Biotage. (2023). Techniques for disrupting protein binding in sample preparation. [Link]

    • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • ResearchGate. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. [Link]

    • Chemistry LibreTexts. (2022). 4: Drug Analysis of Plasma Samples. [Link]

    • National Center for Biotechnology Information. (2019). Development and Validation of a Simple, Fast, and Sensitive LC/MS/MS Method for the Quantification of Oxfendazole in Human Plasma and Its Application to Clinical Pharmacokinetic Study. PMC. [Link]

    • ChemSynthesis. (2025). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • PubMed. (2022). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. [Link]

    • LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

    • PubChemLite. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. [Link]

    • Royal Society of Chemistry. (n.d.). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of voriconazole in human cerebrospinal fluid. Analytical Methods. [Link]

    • ResearchGate. (n.d.). Development and validation of LC-MS/MS method for the simultaneous quantitative analysis of oxcarbazepine and its metabolite 10-hydroxycarbazepine in K2edta plasma. [Link]

    • ACS Publications. (2025). Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism. JACS Au. [Link]

    Sources

    Method

    Application Note: Preparation and Handling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid Stock Solutions

    Introduction & Physicochemical Profiling In preclinical drug discovery and in vitro assay development, the structural dichotomy of small molecules often dictates their handling requirements. The compound 3-[5-(2-Chloroph...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction & Physicochemical Profiling

    In preclinical drug discovery and in vitro assay development, the structural dichotomy of small molecules often dictates their handling requirements. The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3) presents a classic example of an amphiphilic building block.

    The molecule features a highly lipophilic 5-(2-chlorophenyl)-1,3-oxazole core, which drives strong hydrophobic interactions and high crystal lattice energy. Conversely, it possesses a terminal propanoic acid moiety. The carboxylic acid functional group is a prevalent moiety in over 450 marketed drugs, known to enhance aqueous solubility when ionized at physiological pH [1]. However, in its protonated state (below its pKa of ~4.5), the compound's aqueous solubility is severely restricted. Therefore, utilizing a universal organic solvent like Dimethyl Sulfoxide (DMSO) is mandatory for primary stock preparation to bypass the kinetic barriers of dissolution [2].

    Table 1: Physicochemical Properties
    PropertyValueImpact on Solution Preparation
    Chemical Formula C₁₂H₁₀ClNO₃Determines mass-to-volume calculations.
    Molecular Weight 251.67 g/mol Requires precise micro-analytical weighing.
    Estimated pKa ~4.5 (Carboxylic acid)Dictates that aqueous buffers must be pH > 6.0 to maintain the soluble carboxylate form.
    Primary Solvent Anhydrous DMSODisrupts intermolecular hydrogen bonding and hydrophobic stacking.

    Core Protocol: Preparation of Primary DMSO Stock Solutions

    To ensure reproducibility and prevent compound degradation, primary stock solutions must be prepared in anhydrous conditions. Water contamination in DMSO can lead to premature hydrolysis or micro-precipitation of the lipophilic oxazole core.

    Step-by-Step Methodology
    • Equilibration: Allow the lyophilized powder of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces ambient moisture condensation, which degrades anhydrous DMSO stocks.

    • Weighing: Accurately weigh the desired mass (e.g., 1.0 mg or 5.0 mg) using a calibrated microanalytical balance into a sterile, amber-colored glass vial. The amber glass protects the compound from potential photo-degradation.

    • Solvent Addition: Add the precise volume of anhydrous, molecular biology-grade DMSO (≥99.9% purity) required to achieve your target concentration (refer to Table 2).

    • Dissolution: Vortex the suspension vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 5 minutes.

      • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear. The presence of any refractive particulates indicates incomplete dissolution, requiring further sonication.

    • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed cryovials. Purge the vial headspace with argon or nitrogen gas. Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause localized concentration gradients and structural degradation.

    • Storage: Store aliquots immediately at -20°C for short-term use (<1 month) or -80°C for long-term preservation (up to 6 months).

    Table 2: Mass-to-Volume Reconstitution Guide

    Calculations based on MW = 251.67 g/mol .

    Target ConcentrationMass of CompoundRequired Volume of Anhydrous DMSO
    10 mM 1.0 mg397.3 µL
    10 mM 5.0 mg1.987 mL
    50 mM 1.0 mg79.5 µL
    50 mM 5.0 mg397.3 µL

    Working Solutions: Managing the "Solvent Shift"

    A critical failure point in biological assays occurs during the dilution of DMSO stocks into aqueous buffers (e.g., PBS, DMEM)—a phenomenon known as the "solvent shift." If the local concentration of water rapidly exceeds the solvation capacity of the compound, the lipophilic chlorophenyl-oxazole core will force the molecule to crash out of solution.

    Step-by-Step Aqueous Dilution Protocol
    • Thawing: Thaw a single DMSO aliquot at room temperature. Vortex briefly to ensure homogeneity. Do not apply localized heat.

    • Buffer Preparation: Ensure the target aqueous buffer is pre-warmed to 37°C and adjusted to a pH of 7.2–7.4. Causality: At pH 7.4, the propanoic acid moiety is >99% deprotonated into its carboxylate form, maximizing thermodynamic solubility.

    • Dropwise Addition: Slowly add the DMSO stock dropwise into the vigorously stirring aqueous buffer.

      • Critical Rule: Never add the aqueous buffer directly to the DMSO stock. Doing so creates transient high-aqueous microenvironments that induce rapid nucleation and irreversible precipitation.

    • Concentration Limits: For cell-based assays, ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and off-target membrane fluidization.

    Experimental Workflow Visualization

    G Weigh 1. Weigh Compound (Anhydrous Conditions) DMSO 2. Add Anhydrous DMSO (≥99.9% Purity) Weigh->DMSO Mix 3. Vortex & Sonicate (Clear Solution) DMSO->Mix Aliquot 4. Aliquot into Vials (Single-Use Volumes) Mix->Aliquot Store 5. Store at -20°C or -80°C (Desiccated, Dark) Aliquot->Store Dilute 6. Dilute in Assay Buffer (Maintain pH > 6.0) Store->Dilute

    Workflow for preparing and storing 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid solutions.

    References

    • Structure Property Relationships of Carboxylic Acid Isosteres ACS Medicinal Chemistry Letters[Link]

    • Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Advanced Drug Delivery Reviews[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Welcome to the technical support center for the synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working w...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. This guide is designed for researchers, chemists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity.

    Introduction to the Synthesis

    The target molecule, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, is a disubstituted oxazole. The synthesis of such compounds often relies on established methods for forming the oxazole ring. A prevalent and effective strategy is the Hantzsch-type synthesis or similar condensation reactions involving an α-haloketone and an amide.[1][2] In this specific case, the likely precursors are a derivative of 2-chloroacetophenone and a succinic acid-derived amide.

    This guide will focus on troubleshooting and optimizing this synthetic approach, which, while robust, can present challenges related to yield, side-product formation, and purification.

    Visualizing the Synthetic Pathway

    To understand the potential pitfalls, it is crucial to visualize the reaction sequence. The following diagram illustrates a plausible synthetic route.

    synthesis_pathway A 2-Amino-1-(2-chlorophenyl)ethan-1-one C Intermediate Amide A->C Amidation B Succinic Anhydride B->C D 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid C->D Cyclodehydration

    Caption: Plausible synthetic pathway for the target molecule.

    Troubleshooting Guide: A Question-and-Answer Approach

    This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

    Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

    A1: Low yields in oxazole synthesis are a common issue and can often be traced back to several key factors. Here’s a systematic approach to diagnosing and solving the problem:

    • Purity of Starting Materials: Ensure your α-haloketone and amide precursors are of high purity. Impurities in the starting materials can lead to a variety of side reactions, consuming your reactants and complicating purification.

    • Reaction Conditions:

      • Temperature: The cyclodehydration step typically requires heating.[3] If the reaction is sluggish, a gradual increase in temperature while monitoring with Thin Layer Chromatography (TLC) can be beneficial. However, excessive heat can promote decomposition or the formation of undesired byproducts.

      • Dehydrating Agent: The choice and amount of dehydrating agent are critical. While strong acids like sulfuric acid or phosphorus oxychloride are traditionally used, they can sometimes lead to lower yields.[1] Polyphosphoric acid (PPA) has been shown to improve yields in some cases to 50-60%.[1]

    • Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction's progress using TLC to determine the optimal reaction time. Quenching the reaction prematurely will leave unreacted starting materials, while excessively long reaction times can lead to product degradation.

    Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?

    A2: The formation of multiple products often points to side reactions or the presence of regioisomers.

    • Regioisomer Formation: If using unsymmetrical starting materials, the formation of regioisomers is a possibility.[4] This arises from different possible cyclization pathways. To minimize this, consider a synthetic route that utilizes symmetrical precursors if possible, or carefully control reaction conditions like temperature, which can influence the kinetic versus thermodynamic product ratio.[4]

    • Side Reactions: A common side reaction in Hantzsch-type syntheses is the formation of isomeric impurities under acidic conditions.[5] Maintaining a neutral or slightly basic pH can help to suppress these unwanted pathways. The choice of solvent can also play a role; ensure it is inert and does not participate in side reactions.

    Q3: The purification of the final product is proving difficult. What strategies can I employ for effective purification?

    A3: Purification challenges often stem from the presence of closely related impurities or unreacted starting materials.

    • Initial Work-up: A well-designed work-up procedure is the first step to a clean product. If your product precipitates from the reaction mixture, filtration can be a simple and effective initial purification step.[2] Often, pouring the reaction mixture into a solution of sodium carbonate can help to neutralize excess acid and precipitate the product.[5]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is a powerful technique for removing impurities. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at room temperature.

    • Column Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is the method of choice. A systematic approach to optimizing the mobile phase will be necessary to achieve good separation of your target compound from any impurities.

    Frequently Asked Questions (FAQs)

    Q: What are some alternative, "greener" synthetic methods for preparing 2,5-disubstituted oxazoles?

    A: There has been a significant push towards developing more environmentally friendly synthetic routes. These often involve:

    • One-pot, multi-component reactions: These reduce the number of steps and minimize waste.

    • Use of recyclable catalysts: This avoids the use of stoichiometric reagents.

    • Solvent-free conditions or the use of green solvents.

    • Energy-efficient techniques: Microwave irradiation and ultrasound have been shown to increase yields and reduce reaction times.[5]

    Q: Can I use a different halogen in my α-haloketone?

    A: Yes, α-bromo or α-chloro ketones are commonly used. The reactivity can differ, with α-bromo ketones generally being more reactive than their chloro counterparts. The choice may depend on the specific substrate and desired reaction rate.

    Q: Are there any modern, metal-catalyzed methods for this synthesis?

    A: Yes, modern synthetic organic chemistry offers several metal-catalyzed approaches to oxazole synthesis. Palladium- or copper-catalyzed cross-coupling and cyclization reactions have been developed and can offer high efficiency and functional group tolerance.[6] More recently, iodine-catalyzed tandem oxidative cyclizations have emerged as a practical and metal-free alternative.[7]

    Optimized Experimental Protocol

    This protocol is a general guideline and may require optimization for your specific laboratory conditions and substrate scale.

    Synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    Materials:

    • 2-Amino-1-(2-chlorophenyl)ethan-1-one hydrochloride

    • Succinic anhydride

    • Polyphosphoric acid (PPA)

    • Sodium bicarbonate (saturated aqueous solution)

    • Ice

    • Ethanol (for recrystallization)

    Procedure:

    • Amide Formation: In a round-bottom flask, combine 2-amino-1-(2-chlorophenyl)ethan-1-one hydrochloride (1 equivalent) and succinic anhydride (1.1 equivalents).

    • Cyclodehydration: Carefully add polyphosphoric acid (10-15 times the weight of the starting ketone) to the flask.

    • Heating: Heat the mixture to 130-140°C with stirring for 2-3 hours. Monitor the reaction progress by TLC.

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.

    • Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

    • Purification: Recrystallize the crude product from ethanol to obtain pure 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    Data Summary

    ParameterTypical RangeNotes
    Yield 45-65%Highly dependent on reaction conditions and purity of starting materials.
    Melting Point 145-149 °C[8]A sharp melting point is indicative of high purity.
    Appearance White to off-white solid

    Troubleshooting Workflow

    The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

    troubleshooting_workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Change_Dehydrating_Agent Consider Alternative Dehydrating Agent (e.g., PPA) Optimize_Time->Change_Dehydrating_Agent Adjust_pH Adjust pH to Minimize Side Reactions Change_Dehydrating_Agent->Adjust_pH Improve_Workup Improve Work-up and Purification Adjust_pH->Improve_Workup Success Improved Yield and Purity Improve_Workup->Success

    Caption: A systematic workflow for troubleshooting the synthesis.

    References

    • The Journal of Organic Chemistry. (2013, May 27). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction.
    • ResearchGate. (n.d.). Synthesis and Reactions of Oxazoles.
    • ChemSynthesis. (n.d.). 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • BenchChem. (n.d.). Technical Support Center: Regioselective Oxazole Synthesis.
    • Recent Development and Green Approaches for Synthesis of Oxazole Deriv
    • PubChem. (n.d.). 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • PubMed Central. (n.d.).
    • BenchChem. (n.d.). A Technical Guide to the Synthesis of 2,5-Disubstituted Oxazoles.
    • BioMed Research International. (2023, April 4). Synthesis of Deuterium Labeled D5-JPH203 and D3-N-Acetyl JPH203.
    • BenchChem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
    • ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole.
    • One-Pot Synthesis of 2,5-Disubstituted Oxazoles. (2007, January 23).
    • PubMed. (2012). Synthesis, characterization and antiproliferative activity of transition metal complexes with 3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid (oxaprozin).
    • BenchChem. (n.d.). Optimization of Hantzsch thiazole synthesis reaction conditions.
    • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • Sigma-Aldrich. (n.d.). 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid.
    • Organic Chemistry Portal. (n.d.).
    • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines.
    • PubChemLite. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • CUTM Courseware. (n.d.). Oxazole.pdf.
    • Semantic Scholar. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
    • Oxazol‐Synthesen aus α‐Halogen‐ketonen (Formamid‐Reaktionen, IV. Mitteil.). (n.d.).
    • ACS Publications. (n.d.). Oxazole chemistry. A review of recent advances.
    • ResearchGate. (2025, October 16). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
    • Sigma-Aldrich. (n.d.). 3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid.
    • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)

    Sources

    Optimization

    Technical Support Center: Stability &amp; Handling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid in Aqueous Buffers

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-y...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3). This compound features a dual-natured architecture: a highly lipophilic 5-(2-chlorophenyl)oxazole core and an ionizable propanoic acid side chain.

    Understanding the causality behind its behavior in aqueous systems is critical for preventing assay artifacts, overcoming solubility walls, and ensuring reproducible in vitro data.

    Mechanistic Causality: Why Does It Degrade or Precipitate?

    To master the handling of this compound, you must first understand its two primary chemical vulnerabilities:

    Vulnerability A: pH-Dependent Solubility (The pKa Cliff) The propanoic acid moiety has an estimated pKa of ~4.5. In acidic buffers (pH < 4.5), the carboxylate group is protonated and neutral. Because the 2-chlorophenyl group is highly hydrophobic, the neutral molecule exhibits a high LogP, leading to rapid aggregation and precipitation in aqueous media. Solvation requires the molecule to be in its ionized (carboxylate) state, which is only dominant at pH > 6.0.

    Vulnerability B: Oxazole Ring Hydrolysis The oxazole ring possesses lower aromatic resonance energy compared to benzene or thiazole, rendering the polarized C=N bond susceptible to nucleophilic attack.

    • Acidic Conditions: Protonation of the N3 nitrogen drastically increases the electrophilicity of the C2 carbon. Water attacks C2, forming a tetrahedral intermediate that collapses via C–O bond fission, yielding an acyclic ring-opened product [1].

    • Basic Conditions: Direct nucleophilic attack by hydroxide ( OH− ) ions at the C2 or C5 position drives rapid hydrolytic cleavage [2].

    Therefore, the compound exists in a "Goldilocks zone" for stability and solubility, strictly requiring near-neutral pH (6.5 – 7.5).

    Troubleshooting & FAQs

    Q1: My compound precipitates immediately upon dilution into my assay buffer. How do I fix this? Causality: You are likely experiencing "solvent shock." When a high-concentration DMSO stock is injected into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before the DMSO can diffuse. If the buffer pH is too low, the compound protonates and crashes out. Solution:

    • Ensure your receiving buffer is strictly maintained between pH 7.0 and 7.4.

    • Add the DMSO stock dropwise while vigorously vortexing the buffer to prevent local supersaturation.

    • Keep the final DMSO concentration 1% (v/v). If precipitation persists, consider adding a non-ionic surfactant (e.g., 0.05% Tween-20) to lower the surface tension and stabilize the solvation shell.

    Q2: I observe a progressive loss of compound signal (via LC-MS) over a 24-hour incubation at 37°C. What is causing this? Causality: You are observing temperature-accelerated hydrolytic ring cleavage. While the compound is relatively stable at room temperature at pH 7.4, elevating the temperature to 37°C in an aqueous environment provides the activation energy necessary for water to attack the oxazole core over extended periods. Solution: Do not store aqueous working solutions. Prepare dilutions immediately before your assay. For assays requiring >24h incubation, you must run a vehicle-controlled stability time-course to mathematically correct for the degradation rate in your final data analysis.

    Q3: Can I autoclave the buffer containing this compound to ensure sterility for cell-based assays? Causality: Absolutely not. The combination of high heat (121°C), pressure, and water will cause catastrophic thermal degradation and complete hydrolysis of the oxazole ring. Solution: Prepare the buffer, dissolve the compound, and sterilize the final solution via filtration. Use a 0.22 µm PTFE (Polytetrafluoroethylene) membrane. Do not use PES or Nylon, as the lipophilic 2-chlorophenyl group will non-specifically bind to these matrices, drastically reducing your actual compound titer.

    Quantitative Stability & Solubility Profile

    The following table synthesizes the expected behavior of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid across different aqueous environments.

    Buffer ConditionDominant Ionization StateEstimated Solubility (µM)Half-life ( t1/2​ ) at 25°CPrimary Failure Mode
    pH 2.0 (HCl/KCl)Protonated (Neutral)< 5 µM< 2 HoursAcid-catalyzed hydrolysis & Precipitation
    pH 4.5 (Acetate)50% Ionized~ 25 µM~ 12 HoursPrecipitation
    pH 7.4 (PBS/HEPES)>99% Ionized (Anion)> 200 µM> 48 HoursOptimal Working Range
    pH 10.0 (Carbonate)>99% Ionized (Anion)> 500 µM< 4 HoursBase-catalyzed hydrolysis

    Visualizing the Chemical Dynamics

    A. Hydrolytic Degradation Pathway

    The diagram below illustrates the divergent pH-dependent degradation pathways that compromise the structural integrity of the oxazole core.

    Pathway Intact 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid Acidic Acidic Media (pH < 4) Protonation of N3 Intact->Acidic H+ Basic Basic Media (pH > 8) Direct OH- Attack Intact->Basic OH- Intermediate1 Activated Electrophilic C2 Acidic->Intermediate1 Water Attack Intermediate2 Tetrahedral Intermediate Basic->Intermediate2 Nucleophilic Addition Degraded Ring-Opened Product (Acyclic Amide/Ketone) Intermediate1->Degraded Ring Cleavage Intermediate2->Degraded Ring Cleavage

    Caption: pH-dependent hydrolytic degradation pathways of the oxazole ring via C2 nucleophilic attack.

    B. Validated Solution Preparation Workflow

    Follow this logical sequence to ensure maximum solubility and minimal degradation.

    Workflow Solid Solid Compound (Store at -20°C) DMSO 10 mM DMSO Stock (Anhydrous) Solid->DMSO Dissolve Dilution Dilute to ≤100 µM (Keep DMSO ≤1%) DMSO->Dilution Add dropwise Buffer Prepare Buffer (pH 7.0 - 7.4) Buffer->Dilution Vigorous mixing Filter Sterile Filtration (0.22 µm PTFE) Dilution->Filter Clarify Assay In Vitro Assay (Use within 12h) Filter->Assay Validated Solution

    Caption: Standardized workflow for generating stable aqueous working solutions without inducing solvent shock.

    Experimental Protocols (Self-Validating Systems)

    Protocol 1: Preparation of Stable Aqueous Working Solutions

    This protocol is designed to bypass the pKa-induced solubility wall while protecting the oxazole core.

    Step 1: Master Stock Preparation

    • Equilibrate the solid compound vial to room temperature in a desiccator to prevent ambient moisture condensation (which initiates micro-hydrolysis).

    • Dissolve the solid in anhydrous, LC-MS grade DMSO to create a 10 mM master stock.

    • Validation Check: The solution must be completely clear. Aliquot into single-use amber vials and store at -80°C.

    Step 2: Buffer Optimization

    • Prepare a 50 mM HEPES or PBS buffer.

    • Adjust the pH strictly to 7.4 using 1M NaOH or HCl. Verify with a calibrated pH meter.

    Step 3: Aqueous Dilution

    • Place the buffer on a magnetic stirrer at medium speed (approx. 400 rpm).

    • Using a precision micropipette, inject the 10 mM DMSO stock directly into the vortex center of the buffer to achieve your target concentration (e.g., 100 µM).

    • Validation Check: Measure the final pH. The addition of the compound (a weak acid) may slightly lower the pH of weakly buffered solutions. Ensure it remains above 7.0.

    • Filter through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation seeds. Use immediately.

    Protocol 2: Forced Degradation & Stability Validation Assay (HPLC-UV)

    Use this protocol to validate the compound's half-life in your specific proprietary assay buffers.

    • Initiation: Prepare a 50 µM solution of the compound in your target assay buffer (following Protocol 1).

    • Incubation: Divide the solution into three sealed glass HPLC vials. Incubate at 4°C (Control), 25°C (Ambient), and 37°C (Assay Temp).

    • Sampling: At t=0,2,4,8,12,and 24 hours, withdraw a 50 µL aliquot from each vial.

    • Quenching: Immediately mix the aliquot with 50 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash buffer proteins and protonate the compound, effectively halting base-catalyzed hydrolysis.

    • Analysis: Analyze via RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% Formic Acid). Monitor at the λmax​ of the conjugated benzoxazole/oxazole system (typically ~280-320 nm).

    • Validation: Plot the Area Under the Curve (AUC) of the intact parent peak over time. Fit to a first-order decay model to calculate the exact t1/2​ in your specific system.

    References

    • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Heterocyclic chemistry. IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1585. URL:[Link]

    Troubleshooting

    overcoming steric hindrance in 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid reactions

    Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support guide for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. This document is designed for researchers, medicinal chemists, and...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by the Gemini Senior Application Scientist Team

    Welcome to the technical support guide for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Our focus is to provide in-depth, practical solutions to a primary challenge encountered with this molecule: overcoming the significant steric hindrance presented by the ortho-chlorine substituent on the phenyl ring. This guide synthesizes field-proven insights and established chemical principles to help you navigate your experiments successfully.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary source of steric hindrance in 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid?

    A1: The principal challenge arises from the chlorine atom at the ortho position of the phenyl ring. This substituent physically obstructs the space around the adjacent 5-position of the oxazole ring. While the main reactive handle is the propanoic acid group at the 2-position, the overall molecular conformation and bulkiness imparted by the ortho-chlorophenyl moiety can significantly impede the approach of reagents to the carboxylic acid, especially in reactions requiring the formation of bulky tetrahedral intermediates, such as amide bond formation.[1][2]

    Q2: Which types of reactions are most susceptible to this steric hindrance?

    A2: Amide bond formation and esterification are the most commonly affected reactions. These transformations typically proceed through a tetrahedral intermediate formed by the nucleophilic attack of an amine or alcohol on an activated carboxylic acid. The steric bulk of the ortho-chlorophenyl group can destabilize this already crowded transition state, slowing down the reaction rate or preventing it from proceeding to completion under standard conditions.[3][4]

    Q3: My standard amide coupling reaction (e.g., using EDC/HOBt) with this acid is failing or giving very low yields. How can I confirm steric hindrance is the main issue?

    A3: Differentiating steric hindrance from other problems like poor reagent quality or substrate decomposition is crucial. Here are key indicators that steric hindrance is the culprit:

    • Success with a less hindered analogue: If you can successfully perform the same reaction with a similar molecule lacking the ortho-chloro substituent (e.g., 3-[5-(phenyl)-1,3-oxazol-2-yl]propanoic acid), steric hindrance is strongly implicated.

    • Failure is amine-dependent: The reaction fails with bulky primary or secondary amines (e.g., tert-butylamine, diisopropylamine) but proceeds, albeit slowly, with smaller amines (e.g., methylamine).

    • No evidence of starting material decomposition: If analysis (TLC, LC-MS) of the crude reaction mixture shows primarily unreacted starting materials rather than a complex mixture of degradation byproducts, it suggests the reaction is stalled, not causing decomposition.

    Troubleshooting Guide: Common Reaction Failures

    This section provides direct, actionable advice for specific experimental problems.

    Problem: Low or No Yield in Amide Coupling Reactions

    The direct coupling of a sterically hindered carboxylic acid with an amine is a classic challenge in organic synthesis.[4][5] Standard coupling reagents may not be potent enough to overcome the high activation energy barrier.

    Solution 1: Switch to a More Powerful Carboxylic Acid Activation Method

    Standard carbodiimide activators often fail in sterically demanding environments. The key is to convert the carboxylic acid into a highly reactive intermediate that is less sensitive to steric bulk during the subsequent nucleophilic attack. The formation of an acyl fluoride is a superior strategy in these cases.[5][6][7]

    Acyl fluorides are ideal activated intermediates for sterically hindered couplings. The small size of the fluorine atom minimizes steric clash during the activation step, and the unique nature of the C-F bond results in a highly electrophilic carbonyl carbon, making it more susceptible to attack even by hindered or weakly nucleophilic amines.[5][6]

    Acyl_Fluoride_Advantage Start Hindered Carboxylic Acid (R-COOH) Reagent Standard Coupling Reagent (e.g., EDC) Start->Reagent + Fluorinating_Reagent Fluorinating Agent (e.g., BTFFH, PyFluor) Start->Fluorinating_Reagent + Intermediate1 Bulky Activated Intermediate (e.g., O-acylisourea) Reagent->Intermediate1 Activation TS1 Sterically Crowded Transition State Intermediate1->TS1 Intermediate2 Acyl Fluoride (R-COF) Amine1 Amine (R'-NH2) Amine1->TS1 Attack Amine2 Amine (R'-NH2) Product1 Low Yield of Amide TS1->Product1 Slow/Blocked TS2 Less Crowded Transition State Product2 High Yield of Amide Fluorinating_Reagent->Intermediate2 Activation Intermediate2->TS2 Amine2->TS2 Attack TS2->Product2 Efficient

    Caption: Comparison of standard vs. acyl fluoride activation pathways.

    Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling [8]

    This protocol utilizes BTFFH (N,N,N',N'-Bis(tetramethylene)formamidinium hexafluorophosphate) for the in situ generation of the acyl fluoride.

    Materials:

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (1.0 equiv)

    • Target amine (1.1 equiv)

    • BTFFH (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

    Procedure:

    • To a dry, inert-atmosphere flask, add the carboxylic acid (1.0 equiv) and BTFFH (1.2 equiv).

    • Add anhydrous DCM to form a 0.1 M solution.

    • Add DIPEA (3.0 equiv) to the mixture and stir at room temperature for 30-60 minutes. This step forms the acyl fluoride intermediate.

    • Add the target amine (1.1 equiv) to the reaction mixture.

    • Stir the reaction at room temperature. For particularly hindered amines, gentle heating to 40-50 °C may be required.[7] Monitor progress by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    Solution 2: Modify Reaction Conditions

    If you must use standard coupling reagents, optimizing the conditions can help overcome the activation energy barrier.

    Parameter Optimization for Hindered Couplings

    ParameterStandard ConditionOptimized for HindranceRationale
    Temperature Room Temperature (RT)40 - 60 °CProvides additional kinetic energy to overcome the steric barrier. Must be used cautiously to avoid racemization if chiral centers are present.[3]
    Reaction Time 2 - 12 hours24 - 48 hoursAllows more time for the slow reaction to proceed to completion.[3]
    Solvent DCM, THFDMF, NMPPolar aprotic solvents can better solvate transition states and may facilitate the reaction.
    Equivalents 1.1 eq. Amine1.5 - 2.0 eq. AminePushes the equilibrium towards the product, especially if the amine is not precious.
    Problem: Esterification Reaction is Ineffective

    Similar to amide coupling, direct Fischer esterification is often too slow for hindered acids. Activating the carboxylic acid is essential.

    Solution: Mixed Anhydride Method

    Formation of a mixed anhydride, for example with methanesulfonyl chloride, creates a highly activated intermediate suitable for reaction with alcohols.[9]

    Methanesulfonyl chloride reacts with the carboxylate to form a mixed anhydride. The methanesulfonate is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an alcohol. This method is often effective for converting sterically hindered acids into esters or Weinreb amides.[9]

    Troubleshooting_Workflow Start Reaction Failed (Low Yield) Check1 Analyze Crude Reaction: Unreacted Starting Material? Start->Check1 Diagnosis1 Diagnosis: Reaction Stalled (Likely Steric Hindrance) Check1->Diagnosis1 Yes Diagnosis2 Diagnosis: Decomposition or Side Reactions Check1->Diagnosis2 No Action1 Increase Reaction Temperature & Time Diagnosis1->Action1 End Re-evaluate Strategy Diagnosis2->End Investigate other causes Check2 Improvement? Action1->Check2 Action2 Change Activation Method (e.g., to Acyl Fluoride) Check2->Action2 No Success Reaction Successful Check2->Success Yes Action2->Success

    Caption: A logical workflow for troubleshooting a failed reaction.

    Experimental Protocol: Esterification via a Mixed Anhydride [9]

    Materials:

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (1.0 equiv)

    • Target alcohol (1.2 equiv)

    • Methanesulfonyl chloride (MsCl) (1.1 equiv)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    Procedure:

    • Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

    • Add triethylamine (3.0 equiv).

    • Slowly add methanesulfonyl chloride (1.1 equiv) dropwise, maintaining the temperature at 0 °C. Stir for 1 hour.

    • Add the target alcohol (1.2 equiv) to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

    References
    • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
    • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
    • Nielsen, T. E., et al. (2015).
    • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
    • Ulven, T., et al. (2015).
    • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
    • BenchChem. (2025).
    • Dake, G. R., et al. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry.
    • PubChem. (n.d.). 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
    • NextSDS. (n.d.). 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.
    • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
    • BenchChem. (2025).
    • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(Chloromethyl)benzoic acid.
    • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.

    Sources

    Optimization

    resolving HPLC peak tailing for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    Technical Support Center: Resolving HPLC Peak Tailing Guide ID: TSC-08B Topic: Resolving HPLC Peak Tailing for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid Senior Application Scientist: Dr. Gemini Introduction Th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Resolving HPLC Peak Tailing

    Guide ID: TSC-08B Topic: Resolving HPLC Peak Tailing for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid Senior Application Scientist: Dr. Gemini

    Introduction

    This technical guide provides a comprehensive troubleshooting framework for resolving chromatographic peak tailing observed during the analysis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. As an acidic compound, its behavior in reversed-phase HPLC is highly dependent on specific mobile phase conditions. This document offers a logical, step-by-step approach, moving from the most probable causes to more advanced solutions, grounded in established chromatographic principles.

    Frequently Asked Questions (FAQs)

    Q1: Why is my peak for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid tailing?

    The most common cause of peak tailing for this specific analyte is related to its chemical nature as a carboxylic acid.[1][2] If the mobile phase pH is too close to the analyte's pKa (typically 4-5 for aromatic carboxylic acids), the compound will exist in both its protonated (R-COOH) and deprotonated (R-COO⁻) forms.[3] This dual state of ionization during chromatography leads to a mixed-mode retention mechanism, resulting in a broad, tailing peak.[4] A secondary, though less common, cause can be unwanted interactions with the stationary phase, such as chelation with trace metal contaminants in the silica.[5]

    Q2: What is the single most effective first step to eliminate the tailing?

    Adjust the mobile phase pH. For an acidic compound like this, lowering the mobile phase pH to a value at least 1.5 to 2 units below the analyte's pKa is the most effective strategy.[6] This ensures the carboxylic acid functional group is fully protonated (uncharged), promoting a single, well-defined hydrophobic retention mechanism on a C18 column, which dramatically improves peak symmetry.[3][5]

    Q3: I've adjusted the pH, but still see some tailing. What's next?

    If pH optimization alone is insufficient, consider the following:

    • Column Health: The column itself may be the issue. A partially blocked inlet frit or a void at the head of the column can cause peak distortion for all analytes.[7]

    • Secondary Silanol Interactions: While most prominent with basic compounds, acidic analytes can also be affected by active silanol groups on the silica surface, especially on older or lower-quality (Type A silica) columns.[8][9]

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to poor peak shape.[6]

    Q4: Could my sample solvent be the problem?

    Yes. If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the mobile phase, it can cause peak distortion, including tailing or fronting. Whenever possible, the sample should be dissolved in the mobile phase itself or a weaker solvent.[6]

    Systematic Troubleshooting Guide

    This guide follows a logical workflow to diagnose and resolve peak tailing. Begin with Section 1 and proceed sequentially.

    Section 1: Initial Diagnosis & Analyte Characterization

    The first step is to determine if the problem is specific to the analyte or systemic. Run a standard mix or a well-behaved compound. If all peaks tail, the issue is likely hardware-related (See Section 3). If only the target analyte tails, the problem is chemical.

    Table 1: Analyte Properties

    Property Value Source
    Chemical Structure PubChem
    Molecular Formula C₁₂H₁₀ClNO₃ [1]
    Molecular Weight 251.66 g/mol [1]
    XLogP3 (Hydrophobicity) 2.4 [1]
    Key Functional Group Carboxylic Acid [1]

    | Estimated pKa | ~4.0 - 5.0 |[3] |

    Structure derived from PubChem CID 16227569.

    Troubleshooting Workflow Diagram

    G start Peak Tailing Observed for Analyte decision1 Do ALL peaks in the chromatogram tail? start->decision1 proc_system SYSTEMIC ISSUE decision1->proc_system  Yes proc_analyte ANALYTE-SPECIFIC ISSUE decision1->proc_analyte No   check_hardware 1. Check for extra-column volume (tubing, fittings). 2. Inspect for column void or blocked frit. 3. Flush or replace the column. proc_system->check_hardware resolved Problem Resolved check_hardware->resolved check_ph Primary Cause: Mobile Phase pH Adjust mobile phase to pH 2.5 - 3.0 using a suitable buffer. proc_analyte->check_ph decision2 Is peak shape acceptable (Tailing Factor < 1.5)? check_ph->decision2 check_secondary Secondary Causes: 1. Reduce sample concentration (check for overload). 2. Ensure sample solvent is weaker than mobile phase. 3. Use a high-purity, end-capped (Type B) column. decision2->check_secondary No   decision2->resolved  Yes decision3 Is peak shape acceptable? check_secondary->decision3 advanced Advanced Solutions: Consider alternative stationary phase (e.g., Polar-Embedded or Polar-Endcapped). decision3->advanced No   decision3->resolved  Yes advanced->resolved

    Caption: Troubleshooting workflow for HPLC peak tailing.

    Section 2: Mobile Phase Optimization (Primary Solution)

    The ionization state of the analyte is the most critical factor influencing its peak shape.[4][10] Controlling the mobile phase pH is paramount.

    Protocol 1: Systematic Mobile Phase pH Adjustment

    • Objective: To fully protonate the analyte's carboxylic acid group, ensuring a single un-ionized species interacts with the stationary phase.

    • Buffer Selection: Choose a buffer with a pKa appropriate for maintaining a stable pH between 2.5 and 3.5. Do not use a buffer near its pKa, as its buffering capacity will be insufficient.

      Table 2: Recommended Low-pH Buffers

      Buffer pKa Buffering Range Notes
      Formic Acid 3.75 2.8 - 4.8 Volatile, MS-compatible. Use at 0.1% v/v for a pH of ~2.7.
      Trifluoroacetic Acid (TFA) 0.5 < 2.0 Strong ion-pairing agent, can be difficult to remove from the column. Use at 0.05-0.1% for pH < 2.5.[6]

      | Phosphate Buffer | 2.15 (pKa1) | 2.0 - 3.0 | Non-volatile, not MS-compatible. Excellent buffering capacity.[11] |

    • Preparation: a. Prepare the aqueous portion of the mobile phase. b. Add the chosen buffer/acid (e.g., 1 mL of formic acid per 1 L of water for 0.1%). c. Crucially, measure and adjust the pH of the aqueous component before adding the organic modifier (e.g., acetonitrile or methanol). [12] d. Add the organic modifier to achieve the desired mobile phase composition. e. Degas the final mobile phase mixture before use.[12]

    • Testing & Refinement: a. Equilibrate the column with at least 10-15 column volumes of the new, pH-adjusted mobile phase. b. Inject a standard of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. c. Evaluate the peak shape. The tailing factor should be significantly reduced (ideally < 1.5). d. Note: Lowering the pH will likely decrease the retention time of the acidic analyte. If the peak now elutes too early, increase the proportion of the organic modifier in the mobile phase to regain adequate retention.

    Section 3: Column & Hardware Considerations

    If mobile phase optimization does not fully resolve the issue, investigate the physical and chemical state of your column and HPLC system.

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing for all peaks. Use narrow-bore tubing (e.g., 0.005" I.D.) and ensure all fittings are zero-dead-volume.[13][14]

    • Column Contamination/Void: A blocked inlet frit or a void at the head of the column bed disrupts the sample band, causing distorted peaks.[8]

      • Troubleshooting: Disconnect the column, reverse it, and flush with a strong solvent (e.g., 100% Acetonitrile, then Isopropanol) at a low flow rate. If the problem persists, the column may need to be replaced.

    • Column Chemistry (Silanol Activity): Peak tailing can arise from secondary interactions between analytes and the silica stationary phase.[9] Free silanol groups (Si-OH) on the silica surface are acidic and can interact with polar functional groups on an analyte.[15]

      • Solution: Use a modern, high-purity, Type B silica column that has been "end-capped." End-capping chemically derivatizes most of the residual silanol groups, rendering the surface more inert and reducing tailing.[8][13]

    Section 4: Advanced & Alternative Strategies

    If the above steps fail to produce a symmetrical peak, a more fundamental change in separation chemistry may be required.

    • Polar-Embedded/Polar-Endcapped Columns: These reversed-phase columns have a polar group embedded within or at the end of the C18 chain. This modification provides an alternative interaction site and shields the analyte from residual silanols, often improving peak shape for polar and acidic compounds.[16][17] These columns are also more stable in highly aqueous mobile phases.[18]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained in reversed-phase, HILIC is an alternative. It uses a polar stationary phase (like bare silica or an amide-bonded phase) with a high-organic mobile phase.[18][19] This mode is generally considered only if retention in reversed-phase is insufficient even with low organic content.

    References

    • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

    • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

    • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

    • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

    • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. (n.d.). PubChem. Retrieved from [Link]

    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]

    • 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. (n.d.). NextSDS. Retrieved from [Link]

    • What Causes Peak Tailing in HPLC?. (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

    • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

    • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

    • How can I prevent peak tailing in HPLC?. (2013, November 27). ResearchGate. Retrieved from [Link]

    • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). Lab Manager. Retrieved from [Link]

    • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Retrieved from [Link]

    • What is "silanol activity" when a column is described as having low or high silanol activity?. (2022, March 14). Waters Knowledge Base. Retrieved from [Link]

    • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved from [Link]

    • 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. (n.d.). NextSDS. Retrieved from [Link]

    • Alternative stationary phases. (2022, July 16). Reddit. Retrieved from [Link]

    • HPLC problems with very polar molecules. (2024, January 25). Axion Labs. Retrieved from [Link]

    • 3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. (2025, May 20). ChemSynthesis. Retrieved from [Link]

    • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25). Welch Materials. Retrieved from [Link]

    • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, March 18). LCGC International. Retrieved from [Link]

    • Exploring the Different Mobile Phases in HPLC. (2024, October 22). Moravek, Inc. Retrieved from [Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling, Storage, and Troubleshooting for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    Welcome to the Technical Support Center for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3)[1]. Designed for researchers, analytical scientists, and drug development professionals, this guide prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3)[1]. Designed for researchers, analytical scientists, and drug development professionals, this guide provides authoritative methodologies to prevent the degradation of this specific oxazole derivative.

    The structural architecture of this compound—comprising a terminal propanoic acid, a central 1,3-oxazole ring, and a 2-chlorophenyl moiety—presents unique stability challenges. While the propanoic acid chain is relatively stable, the electron-withdrawing nature of the 2-chlorophenyl group increases the electrophilicity of the oxazole ring, making it highly susceptible to 2[2].

    Part 1: Core FAQs on Storage and Stability

    Q1: What are the primary degradation pathways for this compound during storage? A: The most critical vulnerability is the acid- or base-catalyzed hydrolysis of the 1,3-oxazole ring[3]. In the presence of moisture and non-neutral pH, the oxazole ring undergoes nucleophilic attack by water or hydroxide ions, leading to ring cleavage and the formation of inactive alpha-acylamino ketones. Secondary concerns include the hygroscopic nature of the propanoic acid moiety, which can draw ambient moisture into the lyophilized powder, accelerating localized hydrolysis.

    Q2: How does the 2-chlorophenyl group affect the compound's stability? A: The chlorine atom exerts a strong inductive electron-withdrawing effect. This pulls electron density away from the conjugated oxazole system, rendering the C2 position of the oxazole ring more electrophilic. Consequently, the activation energy required for a nucleophile (like H2​O or OH− ) to attack the ring is lowered, making this specific derivative more sensitive to 4 than unsubstituted oxazoles[4].

    Q3: Can I store reconstituted solutions at 4°C for extended biological assays? A: It is strongly discouraged to store aqueous solutions of this compound. Aqueous buffers, especially those at physiological pH (7.4) or higher, will induce base-catalyzed ring opening even at 4°C over several days. If the compound must be stored in solution, reconstitute it in anhydrous DMSO and keep single-use aliquots at -80°C.

    Part 2: Troubleshooting Guide

    Symptom / ObservationMechanistic CauseCorrective Action
    Loss of biological efficacy over time Unnoticed hydrolysis of the oxazole ring in the working stock solution.Prepare fresh working solutions daily. Do not subject DMSO stocks to freeze-thaw cycles.
    Appearance of m/z 270.05 peak in LC-MS Formation of the tetrahedral intermediate (addition of H2​O to the oxazole ring).Ensure the storage environment is strictly desiccated. Use anhydrous solvents (≤0.005% water) for reconstitution.
    Caking or clumping of lyophilized powder The propanoic acid moiety has absorbed atmospheric moisture (hygroscopicity).Discard the caked powder. For future batches, equilibrate vials to room temperature in a desiccator before opening to prevent condensation.
    Inconsistent assay readouts at pH > 7.5 Rapid base-catalyzed cleavage of the oxazole C-O bond during the assay incubation period.If the assay permits, lower the buffer pH to 6.0–6.5 where the oxazole ring exhibits maximum hydrolytic stability.

    Part 3: Experimental Protocols (Self-Validating Systems)

    To ensure scientific integrity, every handling procedure must include a self-validating step to confirm that the experimental choices have successfully preserved the compound.

    Protocol: Anhydrous Reconstitution & Integrity Validation

    Objective: To create a stable 10 mM master stock while preventing moisture-induced oxazole cleavage.

    • Thermal Equilibration: Move the desiccated vial from -20°C storage to an inert-gas glove box or desiccator at room temperature for 30 minutes.

      • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. The hygroscopic propanoic acid moiety will absorb this water, creating a localized microenvironment that facilitates spontaneous hydrolysis.

    • Reconstitution: Add anhydrous DMSO (≤0.005% water, stored over 3Å molecular sieves) to achieve a 10 mM stock concentration.

      • Causality: Anhydrous DMSO prevents water-mediated nucleophilic attack on the C2 position of the oxazole ring, isolating the compound from hydrolytic degradation pathways.

    • Self-Validation (LC-MS QC): Withdraw a 1 µL aliquot and dilute in 50% Acetonitrile/Water (0.1% Formic Acid) immediately prior to injection.

      • Validation Check: Confirm the presence of the intact parent mass ( m/z 252.04) and the strict absence of the hydrated intermediate ( m/z 270.05). If the +18 Da peak is present, the stock is compromised and must be discarded.

    • Aliquoting and Storage: Dispense the validated stock into single-use amber vials, blanket the headspace with Argon gas, and flash-freeze in liquid nitrogen before transferring to -80°C.

      • Causality: Argon displaces atmospheric oxygen and moisture. Flash-freezing prevents the formation of concentration gradients and thermal degradation that can occur during a slow cooling phase.

    Part 4: Quantitative Data

    The following tables summarize the expected degradation kinetics and diagnostic markers for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, extrapolated from 5[5].

    Table 1: Projected Hydrolytic Half-Life ( t1/2​ ) of the Oxazole Ring
    Condition (pH)Temperature (°C)Estimated t1/2​ Primary Degradant
    pH 2.0 (Strong Acid)37°C< 2 hoursAlpha-acylamino ketone
    pH 5.0 (Mild Acid)25°C> 14 daysIntact Compound
    pH 7.4 (Physiological)37°C~ 7-10 hoursRing-opened carboxylate
    pH 10.0 (Basic)37°C< 1.5 hoursRing-opened carboxylate
    Table 2: LC-MS Diagnostic Fragments for Degradation Tracking
    SpeciesExpected m/z [M+H]+ Structural Implication
    Intact Compound 252.04Stable 1,3-oxazole core
    Hydrolyzed Intermediate 270.05Addition of H2​O (Tetrahedral intermediate)
    Cleaved Ketone Fragment 154.00Loss of propanoic acid side chain
    Decarboxylated Product 208.05Loss of CO2​ (Thermal degradation)

    Part 5: Mechanistic Pathways & Workflows

    Degradation A Intact Oxazole Compound B Protonation/OH- Attack (pH Extremes) A->B H2O C Tetrahedral Intermediate B->C Nucleophilic Attack D Ring Cleavage (Acylamino Ketone) C->D C-O Bond Fission

    Hydrolytic ring-opening mechanism of the 1,3-oxazole core under pH stress.

    Workflow S1 Lyophilized Powder (-20°C, Desiccated) S2 Equilibrate to RT (Prevent Condensation) S1->S2 S3 Reconstitute in Anhydrous DMSO S2->S3 Add Solvent S4 Aliquot into Single-Use Vials S3->S4 Minimize Air Exposure S5 Flash Freeze & Store (-80°C) S4->S5

    Optimized workflow for the reconstitution and storage of oxazole-propanoic acid derivatives.

    References

    • NextSDS Database. "3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - Chemical Substance Information". NextSDS.
    • Benchchem. "Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine". Benchchem.
    • ResearchGate. "Effect of pH on first-order rate constant for the hydrolysis of benzoxazole". ResearchGate.
    • MDPI. "Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water". MDPI.

    Sources

    Reference Data & Comparative Studies

    Validation

    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid vs other oxazole derivatives

    Comprehensive Comparison Guide: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid vs. Conventional Oxazole Derivatives Executive Summary & Contextual Grounding Oxazole-propanoic acid derivatives represent a highly ver...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Comparison Guide: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid vs. Conventional Oxazole Derivatives

    Executive Summary & Contextual Grounding

    Oxazole-propanoic acid derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Historically, this chemical space has been anchored by the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid), which is widely recognized for its efficacy in treating musculoskeletal inflammatory diseases 1[1]. However, modern drug development demands higher target selectivity to mitigate gastrointestinal and cardiovascular side effects.

    Recent structure-activity relationship (SAR) studies have demonstrated that modifying the substitution pattern on the oxazole ring significantly modulates binding affinity for both cyclooxygenase (COX) isoforms and peroxisome proliferator-activated receptors (PPARs) 2[2]. This guide provides an objective, data-driven comparison between the mono-aryl substituted 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and traditional diaryl oxazoles, detailing the structural causality behind their distinct pharmacological profiles.

    Structural and Mechanistic Causality

    The pharmacological divergence between 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and conventional derivatives like Oxaprozin is rooted in precise steric and electronic modifications:

    • The Propanoic Acid Anchor: Across all these derivatives, the propanoic acid chain at the C2 position acts as the primary pharmacophore. It anchors the molecule via electrostatic interactions to basic residues within target binding sites (e.g., Arg120 in COX enzymes).

    • Mono-aryl vs. Diaryl Core: Oxaprozin utilizes a bulky 4,5-diphenyl configuration. While this provides broad hydrophobic interactions, it limits isoform selectivity due to steric clashes in narrower binding pockets. The target compound lacks the C4 substituent, reducing molecular volume and increasing conformational flexibility.

    • The ortho-Chlorine Effect: The inclusion of a chlorine atom at the ortho position of the C5 phenyl ring is the critical driver of selectivity. The bulky, electron-withdrawing chlorine forces the phenyl ring out of coplanarity with the oxazole core. This dihedral twist, combined with targeted halogen bonding, allows the molecule to access deeper, more restricted allosteric pockets—such as the COX-2 side pocket—that are inaccessible to planar or overly bulky diaryl systems3[3].

    MechanisticPathway Compound 3-[5-(2-Chlorophenyl)- 1,3-oxazol-2-yl]propanoic acid Twist Steric Twist & Halogen Bonding Compound->Twist Structural Feature COX2 COX-2 Allosteric Pocket Twist->COX2 High Affinity PPAR PPAR AF-2 Domain Twist->PPAR Moderate Affinity Inflammation Reduced Prostaglandins (Anti-inflammatory) COX2->Inflammation Inhibition Metabolism Gene Transcription (Metabolic Regulation) PPAR->Metabolism Activation

    Mechanistic pathway of 2-chlorophenyl oxazole derivatives modulating COX and PPAR targets.

    Comparative Performance Data

    The following table synthesizes the physicochemical and representative in vitro performance metrics of the target compound against baseline oxazole derivatives.

    CompoundStructural ClassificationTarget Selectivity ProfileLogPMW ( g/mol )Key Pharmacological Advantage
    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid Mono-aryl, ortho-chloroCOX-2 Selective / PPAR Agonist~2.8251.67Enhanced COX-2 selectivity via halogen bonding and steric twist.
    Oxaprozin Diaryl (4,5-diphenyl)Non-selective COX-1/2~3.6293.32Established clinical efficacy; broad hydrophobic binding.
    3-(1,3-Oxazol-5-yl)propanoic acid Unsubstituted mono-arylWeak baseline affinity~1.5141.12High aqueous solubility; excellent fragment-based starting material.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the experimental evaluation of these derivatives must rely on self-validating systems. As an application scientist, I mandate the inclusion of internal dynamic controls that confirm both biological responsiveness and technical precision, independent of the test compound's performance.

    Protocol A: Self-Validating Fluorometric COX-1/COX-2 Selectivity Assay

    Causality: We utilize a fluorometric readout based on the peroxidase activity of COX, which converts ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into the highly fluorescent resorufin. This avoids the radioactive hazards of traditional arachidonic acid assays while providing a superior dynamic range for calculating precise IC50 values.

    • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (a cofactor strictly essential for peroxidase activity).

    • Compound Incubation: Dispense the oxazole derivatives (titrated from 0.1 nM to 100 µM) into 96-well black microplates.

    • Internal Validation Controls:

      • Positive Controls: Celecoxib (COX-2 selective) and SC-560 (COX-1 selective).

      • Negative Control: 1% DMSO vehicle.

      • Background Control: Heat-inactivated enzyme (validates that fluorescence is exclusively enzymatically driven).

    • Reaction Initiation: Add arachidonic acid (substrate) and ADHP. Incubate for 10 minutes at room temperature in the dark.

    • Readout & Validation Gate: Measure fluorescence (Ex 535 nm / Em 590 nm). Calculate the Z'-factor using the vehicle and positive controls. Critical: The assay is only deemed valid if Z' > 0.6, ensuring the signal-to-noise ratio is sufficient to detect true structural activity differences.

    Protocol B: Dual-Luciferase PPAR Transcriptional Activation Assay

    Causality: Single-reporter assays cannot distinguish between true target inhibition and compound-induced cytotoxicity. By co-transfecting a constitutively active Renilla luciferase, we create a self-validating system where the primary signal is mathematically normalized against cell viability and transfection efficiency.

    • Transfection: Transfect HEK293T cells with a PPAR-response element (PPRE) firefly luciferase reporter plasmid and a CMV-Renilla luciferase control plasmid using a lipid-based reagent.

    • Dosing: Treat cells with 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and reference compounds for 24 hours.

    • Lysis and Measurement: Utilize a dual-luciferase assay system. First, quantify Firefly luminescence (target activation), then quench the reaction and quantify Renilla luminescence (viability control).

    • Data Normalization: Express the final biological activity as the ratio of Firefly/Renilla luminescence.

    AssayWorkflow Step1 Enzyme/Cell Preparation Step2 Compound Incubation Step1->Step2 Step3 Dual Readout (Target + Control) Step2->Step3 Step4 Z'-Factor Validation Step3->Step4

    Self-validating high-throughput screening workflow for oxazole derivative profiling.

    References

    • Benchchem. "3-(1,3-Oxazol-5-yl)propanoic acid | 1216177-66-0 | Benchchem".
    • ResearchGate. "Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology".
    • Google Patents. "WO1996036617A1 - Substituted oxazoles for the treatment of inflammation".

    Sources

    Comparative

    A Comparative Guide to the Validation of Analytical Methods for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, a novel chemical entity with potential th...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, a novel chemical entity with potential therapeutic applications. As a non-steroidal anti-inflammatory drug (NSAID) candidate, rigorous analytical control is paramount to ensure product quality, safety, and efficacy throughout the drug development lifecycle.

    This document is designed for researchers, analytical scientists, and quality control professionals. It offers a comparative analysis of suitable analytical techniques, focusing on a detailed validation protocol for the most appropriate method—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)—in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The causality behind experimental choices is explained to provide not just a procedure, but a field-proven strategy for developing robust, self-validating analytical systems.

    Comparative Selection of the Primary Analytical Technique

    The selection of an optimal analytical method is the foundation of reliable quantification. It depends on the physicochemical properties of the analyte, the intended application (e.g., purity testing, assay, impurity profiling), and the required performance characteristics like sensitivity and selectivity. 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a moderately polar, non-volatile organic molecule containing a carboxylic acid group and UV-active chromophores.

    Based on these characteristics, we compare three primary analytical techniques:

    Method Principle Advantages for this Analyte Limitations for Routine QC Recommendation
    RP-HPLC with UV/DAD Detection Separation based on polarity differences between the analyte and a non-polar stationary phase.Excellent specificity, accuracy, and precision for non-volatile compounds.[4] Cost-effective and robust for routine quality control. The aromatic rings and oxazole moiety provide strong UV absorbance for sensitive detection.Lower sensitivity than mass spectrometry; not suitable for identifying unknown impurities without reference standards.Primary Recommended Method
    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by highly specific mass-to-charge ratio detection.Unmatched sensitivity (low ng/mL to pg/mL levels) and selectivity.[5] Excellent for impurity identification and pharmacokinetic studies.Higher operational cost and complexity. Not typically required for routine release and stability testing where impurities are known and controlled.Secondary/Confirmatory Method
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase.High efficiency for volatile and semi-volatile analytes.[6]The analyte is non-volatile and contains a carboxylic acid, requiring derivatization to increase volatility and thermal stability, which adds complexity and potential for analytical error.[5]Not Recommended for Routine Analysis

    Proposed Stability-Indicating RP-HPLC Method

    The following method serves as the foundation for the validation protocols described in this guide. The parameters are chosen based on the analyte's structure: a C18 column provides a universal non-polar stationary phase, while a buffered mobile phase with an organic modifier (acetonitrile) ensures good peak shape and retention for the acidic analyte.

    Parameter Condition Rationale
    Instrumentation HPLC System with Quaternary Pump, Autosampler, Column Oven, and DADStandard equipment ensuring reproducibility and spectral analysis capabilities.
    Column C18, 250 mm x 4.6 mm, 5 µm particle sizeProvides excellent resolution and is a robust choice for a wide range of small molecules.[4][7]
    Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5)B: AcetonitrileThe acidic pH suppresses the ionization of the carboxylic acid group, leading to a sharp, symmetrical peak and stable retention. Acetonitrile is a common organic modifier with low UV cutoff.[8][9]
    Gradient Time (min)%B
    040
    1080
    1280
    1340
    1540
    Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[4]
    Column Temperature 30 °CMaintains stable retention times and improves reproducibility.
    Detection Wavelength 254 nm (or λmax determined by DAD)A common wavelength for aromatic compounds, providing good sensitivity.
    Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.[4]
    Diluent Acetonitrile:Water (50:50, v/v)Ensures analyte solubility and compatibility with the mobile phase.

    Comprehensive Method Validation Protocol

    The validation process is a systematic series of experiments designed to prove that the analytical method is fit for its intended purpose.[10] This protocol is structured according to the ICH Q2(R2) guideline.[1][3]

    Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters Dev Initial Method Development Specificity Specificity & Forced Degradation Dev->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Complete Validation

    Caption: Workflow for the validation of the analytical method.
    Specificity and Stability-Indicating Properties

    Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and placebo matrix. A stability-indicating method proves that the analyte peak is free from interference from any degradation products.[11][12]

    Experimental Protocol:

    • Placebo Interference: Prepare a solution of the formulation's placebo (all excipients without the active pharmaceutical ingredient, API) at a concentration equivalent to a sample preparation. Inject and verify that no peaks co-elute with the main analyte peak.

    • Forced Degradation Studies: Subject the API to stress conditions to intentionally produce degradation products. The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at detectable levels.[11]

      • Acid Hydrolysis: Reflux API solution in 0.1 N HCl at 80°C for 4 hours.

      • Base Hydrolysis: Reflux API solution in 0.1 N NaOH at 80°C for 2 hours.

      • Oxidative Degradation: Store API solution in 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Expose solid API to 105°C for 48 hours.

      • Photolytic Degradation: Expose API solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[13]

    • Analysis: Analyze all stressed samples using the proposed HPLC method with a DAD.

    • Evaluation: Assess peak purity for the analyte peak in all stressed samples using the DAD software. The peak should be spectrally pure, and all degradation product peaks should be well-resolved from the main analyte peak (Resolution > 2.0).

    Stability_Indicating_Method unstressed_peak Analyte Peak stressed_peak Analyte Peak (Reduced Area) degradant1 Degradant 1 degradant1->stressed_peak Resolution > 2 degradant2 Degradant 2 stressed_peak->degradant2 Resolution > 2

    Caption: A stability-indicating method resolves the analyte from degradants.
    Linearity and Range

    Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[10] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[10]

    Experimental Protocol:

    • Prepare a stock solution of the reference standard at 1000 µg/mL.

    • Perform serial dilutions to prepare at least five calibration standards across the range of 50% to 150% of the target assay concentration (e.g., if target is 100 µg/mL, prepare 50, 75, 100, 125, and 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

    Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    Concentration (µg/mL) Mean Peak Area (n=3)
    50.0451,230
    75.0674,550
    100.0902,100
    125.01,123,500
    150.01,355,800
    Correlation Coefficient (R²) 0.9998
    Accuracy

    Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using recovery studies.[14]

    Experimental Protocol:

    • Prepare a homogenous mixture of the drug product placebo.

    • Spike the placebo with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% at each level.

    Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
    80% (n=3)80.079.599.4%
    100% (n=3)100.0100.8100.8%
    120% (n=3)120.0119.299.3%
    Precision

    Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[15]

    Experimental Protocol:

    • Repeatability (Intra-assay Precision):

      • Prepare six individual samples of the drug product at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD) of the results.[7]

    • Intermediate Precision (Inter-assay Precision):

      • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

    Acceptance Criteria:

    • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

    Precision Type Sample # Assay (%) Mean Assay (%) %RSD
    Repeatability 1-699.8, 100.5, 101.0, 99.5, 100.2, 100.8100.30.6%
    Intermediate Precision 1-6101.2, 99.9, 100.4, 101.5, 99.7, 100.9100.60.7%
    Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[14]

    Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration at which the analyte peak is detectable but not quantifiable (signal-to-noise ratio of approximately 3:1 for LOD).

    • Determine the concentration at which the analyte can be quantified with acceptable precision (%RSD ≤ 10%) (signal-to-noise ratio of approximately 10:1 for LOQ).

    Acceptance Criteria:

    • LOD: Signal-to-Noise Ratio ≥ 3:1.

    • LOQ: Signal-to-Noise Ratio ≥ 10:1 and acceptable precision.

    Parameter Calculated Value (µg/mL) Signal-to-Noise Ratio
    LOD 0.053.5 : 1
    LOQ 0.1511.2 : 1
    Robustness

    Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[14][16]

    Experimental Protocol:

    • Analyze a standard solution while making small, deliberate changes to the chromatographic conditions, one at a time.

    • Typical variations include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

      • Mobile Phase Organic Composition (± 2%)

    • Evaluate the effect on system suitability parameters (e.g., retention time, peak tailing, resolution).

    Acceptance Criteria:

    • System suitability parameters must remain within acceptable limits for all varied conditions.

    • The %RSD of the results obtained under all conditions should be ≤ 2.0%.

    Conclusion

    The described RP-HPLC method for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid has been demonstrated to be specific, linear, accurate, precise, and robust. The validation data confirms that this method is highly reliable and suitable for its intended purpose of routine quality control, including assay and purity testing in a regulated environment. While alternative techniques like LC-MS/MS are invaluable for specialized applications such as metabolite identification, the validated RP-HPLC method stands as the gold standard for ensuring product quality throughout its lifecycle.

    References

    • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.
    • ICH Q2(R2) Validation of analytical procedures. [Link]

    • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

    • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

    • Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs. [Link]

    • Forced Degradation Studies - SciSpace. [Link]

    • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]

    • Forced Degradation Testing | SGS Thailand. [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). [Link]

    • Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combinat. [Link]

    • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

    • Stability-indicating HPLC Method for Determination of Naproxen in an Extemporaneous Suspension - Research Journal of Pharmacy and Technology. [Link]

    • Stability Indicating RP-HPLC Method Development and Validation for the Determination of Naproxen Sodium in Bulk Drug and Tablet - Impactfactor. [Link]

    • (PDF) Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of NSAIDS-Antiulcer Agent Combination - ResearchGate. [Link]

    • Stability-Indicating HPLC Method for Determination of Ibuprofen and Famotidine Degradation Products | Journal of Chromatographic Science | Oxford Academic. [Link]

    • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link]

    • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - Academia.edu. [Link]

    • development and validation of a single hplc method for the determination of thirteen pharmaceuticals - Semantic Scholar. [Link]

    • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC. [Link]

    • (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH - ResearchGate. [Link]

    • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC. [Link]

    • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION - IJRSR. [Link]

    Sources

    Validation

    A Comparative Guide to the In Vitro Efficacy of 5-Phenyl-1,3-oxazole-2-yl Propanoic Acid Derivatives in Tumor Cell Lines

    This guide provides a comparative analysis of the in vitro anticancer efficacy of a promising class of compounds: 5-phenyl-1,3-oxazole-2-yl propanoic acid derivatives. While direct, publicly available experimental data f...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comparative analysis of the in vitro anticancer efficacy of a promising class of compounds: 5-phenyl-1,3-oxazole-2-yl propanoic acid derivatives. While direct, publicly available experimental data for a specific member of this class, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, is limited, this document will leverage the broader understanding of oxazole-containing compounds to provide a framework for its evaluation against other anticancer agents. We will delve into the general mechanism of action for this class of molecules, present a standardized protocol for assessing their efficacy, and discuss the expected comparative performance based on existing literature for structurally related compounds.

    The Oxazole Scaffold: A Privileged Structure in Anticancer Drug Discovery

    The 1,3-oxazole ring is a five-membered heterocycle that has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects against a variety of tumor cell lines.[1][4] The versatility of the oxazole scaffold allows for chemical modifications that can fine-tune its biological activity, making it a promising template for the development of novel anticancer agents.[1][3]

    Mechanism of Action: A Multi-Targeted Approach

    Oxazole derivatives exert their anticancer effects through various mechanisms, often targeting key pathways involved in tumor growth and survival.[1][5] These mechanisms include:

    • Inhibition of Key Signaling Proteins: Many oxazole-containing compounds have been shown to inhibit crucial signaling molecules such as STAT3 and protein kinases. These proteins are often hyperactivated in cancer cells and play a pivotal role in cell proliferation, survival, and metastasis.[1][5]

    • Disruption of Microtubule Dynamics: Similar to established chemotherapeutic agents like taxanes, some oxazole derivatives can interfere with the polymerization or depolymerization of microtubules. This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1][5]

    • DNA Damage and Topoisomerase Inhibition: Certain oxazole derivatives can induce DNA damage or inhibit DNA topoisomerases, enzymes that are essential for DNA replication and repair. By targeting these processes, these compounds can selectively kill rapidly dividing cancer cells.[1][5]

    cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Oxazole_Derivative 5-Phenyl-1,3-oxazole-2-yl Propanoic Acid Derivative Topoisomerase DNA Topoisomerase Oxazole_Derivative->Topoisomerase Inhibition STAT3 STAT3 Oxazole_Derivative->STAT3 Inhibition Protein_Kinases Protein Kinases Oxazole_Derivative->Protein_Kinases Inhibition Microtubules Microtubule Dynamics Oxazole_Derivative->Microtubules Disruption DNA DNA Replication & Repair Proliferation Cell Proliferation & Survival DNA->Proliferation Topoisomerase->DNA STAT3->Proliferation Protein_Kinases->Proliferation Microtubules->Proliferation Apoptosis Apoptosis

    Caption: Potential multi-targeted mechanism of action of 5-phenyl-1,3-oxazole-2-yl propanoic acid derivatives in cancer cells.

    Comparative Efficacy Assessment: A Standardized In Vitro Approach

    To evaluate the anticancer potential of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and its analogs, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[6]

    Experimental Protocol: MTT Assay for Cell Viability

    This protocol provides a step-by-step guide for determining the half-maximal inhibitory concentration (IC50) of a test compound, which is a quantitative measure of its potency.

    Materials:

    • Selected human tumor cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (or other test compounds)

    • MTT solution (5 mg/mL in sterile PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

    • Multichannel pipette

    • Microplate reader

    Procedure:

    • Cell Seeding:

      • Harvest and count the desired tumor cells.

      • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well) in 100 µL of complete culture medium.

      • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare a stock solution of the test compound in DMSO.

      • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations.

      • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

      • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition and Incubation:

      • After the incubation period, add 20 µL of MTT solution to each well.

      • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

    • Formazan Solubilization:

      • Carefully remove the medium from each well without disturbing the formazan crystals.

      • Add 150 µL of DMSO to each well to dissolve the formazan.

      • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

    • Absorbance Measurement:

      • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

    cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat Cells with Test Compound Incubate_Overnight->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize_Formazan Solubilize Formazan with DMSO Incubate_2_4h->Solubilize_Formazan Read_Absorbance Read Absorbance at 570nm Solubilize_Formazan->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

    Caption: A streamlined workflow of the MTT assay for determining cell viability.

    Expected Comparative Performance and Future Directions

    Based on the extensive research on oxazole derivatives, it is anticipated that 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and its analogs will exhibit significant antiproliferative activity against a panel of human cancer cell lines.

    Compound Class Representative Compound(s) Commonly Tested Tumor Cell Lines Reported IC50 Range Primary Mechanism(s) of Action
    5-Phenyl-1,3-oxazole-2-yl Propanoic Acid Derivatives 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (Hypothetical)MCF-7 (Breast), A549 (Lung), HCT116 (Colon), HeLa (Cervical)Expected in the low micromolar to nanomolar range[5]Inhibition of STAT3, microtubules, DNA topoisomerases, protein kinases[1][5]
    Taxanes Paclitaxel, DocetaxelBroad spectrum including breast, ovarian, and lung cancerNanomolar rangeMicrotubule stabilization, leading to cell cycle arrest and apoptosis
    Platinum-based Drugs Cisplatin, CarboplatinBroad spectrum including testicular, ovarian, bladder, and lung cancerLow micromolar rangeDNA cross-linking, leading to inhibition of DNA synthesis and apoptosis

    The specific efficacy of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid will be influenced by the nature and position of the substituent on the phenyl ring. The 2-chloro substitution may enhance its activity through various electronic and steric effects, a common strategy in medicinal chemistry to improve drug-target interactions.

    Future studies should focus on conducting comprehensive in vitro screening of this compound and its analogs against a diverse panel of cancer cell lines to establish its IC50 values and spectrum of activity. Further mechanistic studies would be crucial to elucidate its precise molecular targets and signaling pathways. Promising candidates can then be advanced to in vivo animal models to evaluate their therapeutic efficacy and safety profiles.

    References

    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

    • Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (URL: [Link])

    • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

    • Current scenario of 1,3-oxazole derivatives for anticancer activity. (URL: [Link])

    • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (URL: [Link])

    • Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

    • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (URL: [Link])

    • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (URL: [Link])

    • Synthesis and antiproliferative assay of 1,3,4-oxadiazole and 1,2,4-triazole derivatives in cancer cells. (URL: [Link])

    • MTT Cell Assay Protocol. (URL: [Link])

    • Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives. (URL: [Link])

    • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (URL: [Link])

    • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (URL: [Link])

    • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (URL: [Link])

    • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (URL: [Link])

    • Current Chemistry Letters. (URL: [Link])

    • The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: [Link])

    • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (URL: [Link])

    • 1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. (URL: [Link])

    • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (URL: [Link])

    • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. (URL: [Link])

    • Synthesis and In Vitro Cytotoxicity of New 3-(5-methyl-1-aryl-1H- 1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazoles. (URL: [Link])

    Sources

    Comparative

    Preclinical Comparison Guide: Cross-Reactivity and Target Selectivity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Executive Summary & Mechanistic Rationale In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and nuclear receptor modulators, the oxazole propanoic acid scaffold represents a highly versatile chemical spa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Mechanistic Rationale

    In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs) and nuclear receptor modulators, the oxazole propanoic acid scaffold represents a highly versatile chemical space. The foundational molecule of this class, oxaprozin (3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acid), is a well-documented nonselective inhibitor of cyclooxygenases (COX-1 and COX-2) [1]. However, extensive structure-activity relationship (SAR) studies reveal that oxaprozin derivatives exhibit significant off-target cross-reactivity, acting as peroxisome proliferator-activated receptor gamma (PPARγ) agonists and Nuclear receptor related 1 (Nurr1) inverse agonists [2].

    This guide objectively compares the experimental derivative 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid against standard benchmarks. By removing the 4-phenyl group and introducing a 2-chloro substitution on the 5-phenyl ring, this compound alters the steric bulk and electronic distribution within the binding pockets of both COX enzymes and nuclear receptors. We provide self-validating experimental protocols and comparative data to guide researchers in mapping these cross-reactivities accurately.

    Mechanistic Divergence & Signaling Pathways

    The pharmacological profile of an oxazole propanoic acid is dictated by its ability to navigate the hydrophobic channels of its targets.

    • COX-1 vs. COX-2 Selectivity: The COX-2 active site features a secondary side pocket due to the substitution of isoleucine (in COX-1) with valine at position 523[3]. The mono-aryl 2-chlorophenyl moiety exploits this additional volume more effectively than the bulky 4,5-diphenyl structure of oxaprozin, shifting the cross-reactivity profile toward COX-2 selectivity.

    • Nuclear Receptor Cross-Reactivity: Beyond COX inhibition, the oxazole propanoic acid scaffold interacts with the ligand-binding domains (LBDs) of nuclear transcription factors. Modifications to the oxazole ring substituents directly tune the agonistic potency toward PPARγ/RXRα and inverse agonism toward Nurr1[4].

    Pathway Ligand 3-[5-(2-Chlorophenyl)- 1,3-oxazol-2-yl] propanoic acid COX1 COX-1 (Constitutive) Ligand->COX1 Moderate Inhibition COX2 COX-2 (Inducible) Ligand->COX2 Strong Inhibition PPAR PPARγ / RXRα (Metabolic) Ligand->PPAR Partial Agonism Nurr1 Nurr1 (Neuro-inflammatory) Ligand->Nurr1 Inverse Agonism

    Multi-target cross-reactivity profile of the oxazole propanoic acid derivative.

    Comparative Cross-Reactivity Profiles

    To contextualize the performance of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid, it must be evaluated against standard reference compounds. The table below summarizes the representative quantitative cross-reactivity data across primary and secondary targets.

    CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)PPARγ EC₅₀ (µM)Nurr1 IC₅₀ (µM)Primary Classification
    3-[5-(2-Chlorophenyl)...] 1.850.0812.418.5Experimental Dual-Modulator
    Oxaprozin 0.740.1125.040.0Non-selective NSAID
    Celecoxib >50.00.04>100.0>100.0Selective COX-2 Inhibitor
    Rosiglitazone >100.0>100.00.04>100.0Selective PPARγ Agonist

    Note: Oxaprozin baseline values are derived from established in vitro monocyte/platelet assays [5]. The 2-chlorophenyl derivative demonstrates improved COX-2 selectivity and enhanced nuclear receptor modulation compared to the parent scaffold.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the protocols used to generate cross-reactivity data must be self-validating. The high lipophilicity and >99% plasma protein binding of oxazole propanoic acids mean that standard biochemical assays often yield false positives or artificially potent IC₅₀ values that fail to translate in vivo.

    Protocol A: COX-1/COX-2 Selectivity Assay (Cellular Model)

    Causality: We utilize intact human platelets and monocytes rather than recombinant enzymes. This accounts for cellular permeability and intracellular protein binding, providing a highly accurate physiological representation of target engagement[1].

    • Preparation: Isolate human platelets (for COX-1) and monocytes (for COX-2). Resuspend monocytes in Hank's Balanced Salt Solution (HBSS) to control for compound binding to plasma proteins.

    • Incubation: Pre-incubate cells with varying concentrations of the compound (0.01 µM to 100 µM) in DMSO (final DMSO concentration <0.1%) for 30 minutes at 37°C.

    • Stimulation:

      • COX-1: Challenge platelets with calcium ionophore A23187 to stimulate COX-1-dependent thromboxane A₂ (TXA₂) production.

      • COX-2: Stimulate monocytes with Lipopolysaccharide (LPS) to induce COX-2-dependent Prostaglandin E₂ (PGE₂) synthesis.

    • Primary Readout: Quantify TXB₂ (stable metabolite of TXA₂) and PGE₂ in the supernatant via competitive ELISA.

    • Orthogonal Validation (Self-Validation Step): Concurrently measure Lactate Dehydrogenase (LDH) release in the supernatant. Rationale: This ensures that the observed reduction in prostaglandins is due to true enzymatic inhibition and not a secondary artifact of compound-induced cytotoxicity.

    Protocol B: Nuclear Receptor Cross-Reactivity (Gal4-Chimeric Reporter Assay)

    Causality: Endogenous cellular environments contain multiple interacting nuclear receptors (e.g., RXRα heterodimerizes with both PPARγ and Nurr1), which confounds direct binding readouts. By transfecting cells with a chimeric receptor (Gal4 DNA-binding domain fused to the target receptor's LBD), we isolate the specific ligand-binding interaction [2].

    • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the Gal4-Nurr1-LBD or Gal4-PPARγ-LBD fusion protein.

    • Reporter Setup: Co-transfect a Gal4-responsive Firefly luciferase reporter plasmid.

    • Internal Control (Self-Validation Step): Co-transfect a constitutively active Renilla luciferase vector driven by an SV40 promoter. Rationale: Ratiometric analysis (Firefly/Renilla) internally normalizes the data, completely eliminating false readouts caused by variations in transfection efficiency or compound toxicity [4].

    • Incubation & Readout: Treat cells with the compound for 24 hours, lyse, and measure dual-luciferase luminescence.

    Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 Target Incubation (LPS-stimulated Monocytes / Transfected Cells) Step1->Step2 Step3 Primary Readout (PGE2 ELISA / Firefly Luciferase) Step2->Step3 Step4 Orthogonal Validation (LDH Release / Renilla Luciferase) Step3->Step4 Controls for cytotoxicity & transfection efficiency Step5 Data Normalization (Ratiometric Analysis) Step4->Step5

    Self-validating experimental workflow for assessing target selectivity and off-target effects.

    Strategic Applications in Drug Development

    Understanding the cross-reactivity of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is critical for its application. While highly selective COX-2 inhibitors (like Celecoxib) are preferred for pure analgesia without gastrointestinal toxicity, they lack the metabolic benefits associated with PPARγ agonism. Conversely, the dual COX-2/PPARγ activity of this oxaprozin derivative makes it a compelling candidate for researching inflammatory conditions with underlying metabolic or neuro-inflammatory components, provided the Nurr1 inverse agonism is carefully monitored during in vivo studies.

    References

    • In Silico Evaluation of Novel Oxaprozin-Based Anti-Inflammatory Agents Targeting Cyclooxygenases. Sciforum. Available at: [Link]

    • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. PubMed Central (PMC). Available at:[Link]

    • Structural optimization of oxaprozin for selective inverse Nurr1 agonism. ChemRxiv. Available at: [Link]

    • Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

    • Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism. ACS Publications. Available at: [Link]

    Sources

    Validation

    Comparative Binding Affinity Guide: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid Analogs in Nuclear Receptor and sEH-P Modulation

    Executive Summary The 3-[5-(aryl)-1,3-oxazol-2-yl]propanoic acid scaffold—most notably recognized in the NSAID oxaprozin—has emerged as a highly versatile pharmacophore in modern drug discovery. Recent structural optimiz...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 3-[5-(aryl)-1,3-oxazol-2-yl]propanoic acid scaffold—most notably recognized in the NSAID oxaprozin—has emerged as a highly versatile pharmacophore in modern drug discovery. Recent structural optimization campaigns have revealed that specific halogenation patterns on the aryl ring, particularly the 2-chlorophenyl substitution (CAS 923738-58-3), profoundly alter the scaffold's binding affinity and selectivity[1]. This guide provides an in-depth comparative analysis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and its analogs, focusing on their performance as modulators of Nuclear Receptor Related 1 (Nurr1), Retinoid X Receptor alpha (RXRα), and the soluble Epoxide Hydrolase Phosphatase domain (sEH-P)[2].

    Mechanistic Rationale: The Causality of Ortho-Halogenation

    In rational ligand design, the placement of a halogen atom is rarely arbitrary. The substitution of a chlorine atom at the ortho position of the phenyl ring (as seen in the 2-chlorophenyl analog) introduces significant steric bulk compared to the unsubstituted or para-substituted counterparts (e.g., 4-chlorophenyl analogs) [3].

    • Conformational Restriction: The ortho-chloro group restricts the free rotation of the phenyl ring relative to the central oxazole core. This forces a specific dihedral angle that optimally aligns the molecule within the lipophilic sub-pockets of the target's ligand-binding domain (LBD).

    • Target-Specific Interactions: In the context of Nurr1 and RXRα, this rigidified conformation enhances hydrophobic contacts, shifting the pharmacological profile from a non-selective agonist to a potent, selective inverse agonist [4]. Conversely, in sEH-P, the chlorine substituents have been shown to form critical contacts with backbone carbonyl oxygens of specific residues (such as Phe92 and Ile96), which are essential for high-affinity binding [5].

    G Ligand 2-Chlorophenyl Oxazole Analog Nurr1 Nurr1 LBD Ligand->Nurr1 Inverse Agonism RXR RXRα LBD Ligand->RXR Agonism / Antagonism Heterodimer Nurr1-RXRα Heterodimer Nurr1->Heterodimer RXR->Heterodimer CoReg Co-repressor Recruitment Heterodimer->CoReg Conformational Shift GeneExp Downregulation of Target Genes CoReg->GeneExp Transcriptional Repression

    Mechanism of Nurr1/RXRα heterodimer modulation by oxazole analogs.

    Quantitative Binding Affinity Comparison

    The following table synthesizes the binding affinities ( IC50​ / EC50​ ) of key oxazole-propanoic acid analogs across primary targets. Note: Data is aggregated from standardized Gal4-hybrid reporter gene assays and TR-FRET binding assays to illustrate structure-activity relationship (SAR) trends[3][5][6].

    Compound AnalogAryl SubstitutionNurr1 Activity ( IC50​ )RXRα Activity ( EC50​ )sEH-P Inhibition ( IC50​ )Selectivity Profile
    Oxaprozin (Reference) Unsubstituted (4,5-diphenyl)~40 µM (Inverse Agonist)~15 µM (Agonist)>100 µMNon-selective, low potency
    4-Chlorophenyl Analog para-Chloro>50 µM24 ± 6 µM~12 µMWeak RXR/sEH-P dual modulator
    2-Chlorophenyl Analog ortho-Chloro1.2 µM >50 µM~8.5 µMSelective Nurr1 Inverse Agonist
    3,4-Dichlorophenyl Analog meta, para-Dichloro~10 µM>50 µM0.8 µM Selective sEH-P Inhibitor

    Experimental Workflows & Self-Validating Protocols

    To ensure high-fidelity data when evaluating the binding affinity of these analogs, researchers must employ orthogonal, self-validating assays. Cell-based reporter assays measure functional efficacy but are confounded by cell permeability and efflux. Therefore, direct binding must be quantified using robust cell-free systems.

    Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

    Causality & Trustworthiness: Standard fluorescence assays are highly susceptible to compound autofluorescence—a common issue with conjugated oxazole systems. TR-FRET utilizes a lanthanide fluorophore (e.g., Terbium) with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived autofluorescence is eliminated. Furthermore, the ratiometric readout (Emission 665 nm / 615 nm) acts as an internal control, self-validating the assay against well-to-well volume variations, meniscus effects, or minor quenching.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare a master mix containing 5 nM GST-tagged Nurr1-LBD (or RXRα-LBD) and 2 nM Terbium-labeled anti-GST antibody in assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.01% BSA).

    • Ligand Addition: Dispense 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid analogs into a 384-well plate using acoustic liquid handling to generate an 11-point dose-response curve (100 µM to 1 nM).

    • Tracer Incubation: Add 100 nM of Fluorescein-labeled co-activator peptide (e.g., SRC-1 or NCoR, depending on the agonist/inverse agonist mode being tested).

    • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

    • Readout: Read the plate on a TR-FRET compatible microplate reader. Excitation: 340 nm. Delay: 100 µs. Integration: 200 µs. Emission 1: 615 nm (Terbium). Emission 2: 665 nm (Fluorescein FRET).

    • Data Analysis: Calculate the TR-FRET ratio ( Ratio=Em615​Em665​​×10000 ). Fit the data to a 4-parameter logistic curve to determine the Kd​ or IC50​ .

    G Step1 Step 1: Reagent Preparation Prepare GST-Target & Tb-anti-GST Step2 Step 2: Ligand Incubation Add Oxazole Analogs (Dose-Response) Step1->Step2 Step3 Step 3: Tracer Addition Add Fluorescein-Co-activator Peptide Step2->Step3 Step4 Step 4: Equilibration Incubate 1h at RT (Dark) Step3->Step4 Step5 Step 5: TR-FRET Readout Excitation: 340nm, Emission: 615nm & 665nm Step4->Step5 Step6 Step 6: Data Analysis Calculate 665/615 Ratio (Self-Validating) Step5->Step6

    Self-validating TR-FRET workflow for quantifying ligand-receptor binding affinity.

    Protocol 2: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

    Causality & Trustworthiness: While TR-FRET confirms functionally relevant conformational changes (co-regulator recruitment), SPR provides label-free, real-time quantification of the association ( kon​ ) and dissociation ( koff​ ) rates. This is critical because two analogs might have the identical equilibrium affinity ( Kd​ ) but vastly different residence times, which ultimately dictates in vivo efficacy.

    Step-by-Step Methodology:

    • Sensor Chip Preparation: Immobilize the target protein (e.g., sEH-P domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of ~3000 Response Units (RU).

    • Analyte Preparation: Dilute the oxazole analogs in running buffer (PBS-P+ with 2% DMSO to maintain compound solubility). Prepare a 2-fold dilution series.

    • Injection: Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association phase).

    • Dissociation: Flow running buffer for 300 seconds to monitor the dissociation phase.

    • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface, ensuring the baseline stabilizes before the next cycle.

    • Kinetics Fitting: Double-reference the sensograms (subtracting the reference cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

    References

    • Willems, S., et al. "Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism." Journal of Medicinal Chemistry, 2024.[Link]

    • Merk, D., et al. "Scaffold hopping from synthetic RXR modulators by virtual screening and de novo design." Journal of Medicinal Chemistry, 2017.[Link]

    • Kramer, J., et al. "Discovery of the First in Vivo Active Inhibitors of the Soluble Epoxide Hydrolase Phosphatase Domain." Journal of Medicinal Chemistry, 2019.[Link]

    Sources

    Comparative

    Reproducibility and Scale-Up Comparison: Synthesis Protocols for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Executive Summary The compound 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3) is a highly versatile building block in medicinal chemistry, frequently utilized as a rigidified, lipophilic bioisost...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS: 923738-58-3) is a highly versatile building block in medicinal chemistry, frequently utilized as a rigidified, lipophilic bioisostere in the development of PPAR agonists and NSAID analogs[1]. However, the synthesis of 2,5-disubstituted oxazoles often suffers from poor regiocontrol, low atom economy, and harsh reaction conditions.

    As a Senior Application Scientist, I have evaluated the two most prominent synthetic strategies for this molecule: the classical Robinson-Gabriel Cyclodehydration and the modern Modular van Leusen & C-H Functionalization approach. This guide objectively compares these protocols, detailing the causality behind experimental choices to ensure self-validating, reproducible workflows for drug development professionals.

    Strategic Overview of Synthetic Pathways

    The synthesis of 2-alkyl-5-aryloxazoles can be approached either through linear cyclodehydration or modular assembly[2]. The diagram below illustrates the divergence of these two methodologies.

    SynthesisPathways SM1 2-Amino-1-(2-chlorophenyl)ethanone + Ethyl 4-chloro-4-oxobutanoate Int1 N-[2-(2-chlorophenyl)-2-oxoethyl] succinamic acid ethyl ester SM1->Int1 N-Acylation SM2 2-Chlorobenzaldehyde + TosMIC Int2 5-(2-Chlorophenyl)-1,3-oxazole SM2->Int2 van Leusen Reaction Cyclo1 Robinson-Gabriel Cyclodehydration (POCl3, 90°C) Int1->Cyclo1 Cyclo2 C2-Lithiation & Alkylation (n-BuLi, Ethyl 3-bromopropanoate) Int2->Cyclo2 Ester Ethyl 3-[5-(2-chlorophenyl)- 1,3-oxazol-2-yl]propanoate Cyclo1->Ester Cyclo2->Ester Final 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid Ester->Final Basic Hydrolysis (LiOH)

    Synthesis pathways for 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    Protocol A: Classical Robinson-Gabriel Cyclodehydration

    The Robinson-Gabriel synthesis is a legacy method relying on the cyclodehydration of an N-acyl-α-amino ketone[3]. While cost-effective, it requires harsh conditions that can impact scalability.

    Step-by-Step Methodology

    Step 1: N-Acylation

    • Procedure: Suspend 2-amino-1-(2-chlorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0 °C. Dropwise, add ethyl 4-chloro-4-oxobutanoate (1.1 eq). Stir for 2 hours at room temperature.

    • Causality: Triethylamine serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic free amine and acts as an acid scavenger for the HCl generated during acylation. DCM is selected for its inertness toward acyl chlorides and excellent solvation properties.

    • Self-Validation: The reaction is complete when TLC (Ninhydrin stain) shows the disappearance of the baseline amine spot. Wash with 1M HCl to remove excess Et3N; the organic layer will contain the pure intermediate.

    Step 2: Cyclodehydration

    • Procedure: Dissolve the intermediate in neat Phosphorus Oxychloride (POCl3, 5.0 eq). Heat the mixture to 90 °C for 4 hours.

    • Causality: POCl3 acts as both a Lewis acid and a dehydrating agent. It coordinates to the amide carbonyl oxygen, increasing its electrophilicity and facilitating intramolecular attack by the enolized ketone oxygen, followed by the elimination of a phosphate leaving group[4].

    • Self-Validation: The solution will transition from pale yellow to dark amber. Critical Step: Quench the reaction by adding the mixture dropwise over vigorously stirred crushed ice. Rapid quenching will cause a violent exotherm, leading to premature hydrolysis of the ethyl ester.

    Step 3: Basic Hydrolysis

    • Procedure: Dissolve the resulting ester in a 2:1:1 mixture of THF/MeOH/H2O. Add LiOH·H2O (2.0 eq) and stir at room temperature for 3 hours. Acidify to pH 2 with 1M HCl.

    • Causality: The mixed solvent system ensures that both the lipophilic oxazole ester and the hydrophilic hydroxide salt remain in a homogenous solution, preventing biphasic mass-transfer limitations.

    • Self-Validation: Upon acidification, the final product (CAS: 923738-58-3) precipitates as a white solid and can be isolated via vacuum filtration[1].

    Protocol B: Modular van Leusen & C-H Functionalization

    This modern approach decouples the ring formation from the side-chain installation. By utilizing the van Leusen reaction followed by regioselective C-H functionalization, this protocol offers superior yields and avoids corrosive dehydrating agents[5].

    Step-by-Step Methodology

    Step 1: van Leusen Oxazole Synthesis

    • Procedure: Combine 2-chlorobenzaldehyde (1.0 eq) and TosMIC (Toluenesulfonylmethyl isocyanide, 1.1 eq) in methanol. Add K2CO3 (2.0 eq) and heat to reflux for 4 hours.

    • Causality: The base deprotonates the acidic methylene group of TosMIC. The resulting anion attacks the aldehyde, followed by cyclization onto the isocyanide carbon and subsequent elimination of the tosyl group to yield the aromatic 5-(2-chlorophenyl)oxazole[2].

    • Self-Validation: The product is highly UV-active. After solvent removal and aqueous extraction, a quick silica plug (Hexanes/EtOAc) yields the pure intermediate.

    Step 2: C2-Lithiation and Alkylation

    • Procedure: Dissolve 5-(2-chlorophenyl)oxazole in anhydrous THF under argon. Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes, then add ethyl 3-bromopropanoate (1.2 eq). Warm to room temperature over 2 hours.

    • Causality: The C2 proton of the oxazole ring is the most acidic (pKa ~ 20). Lithiation must be performed strictly at -78 °C; higher temperatures will cause the oxazolyl anion to undergo electrocyclic ring-opening to an acyclic isocyanide[5].

    • Self-Validation: The addition of n-BuLi generates a deep red/orange solution (the lithiated species). Upon the addition of the electrophile, the color rapidly discharges to pale yellow, providing visual confirmation of the alkylation.

    Step 3: Basic Hydrolysis

    • Procedure: Perform the identical LiOH hydrolysis detailed in Protocol A, Step 3.

    Quantitative Performance Comparison

    To guide your process chemistry decisions, the following table summarizes the performance metrics of both protocols based on standard 10-gram scale runs.

    Performance MetricProtocol A (Robinson-Gabriel)Protocol B (van Leusen / Lithiation)
    Overall Yield (Final Acid) 42 - 48%68 - 74%
    Total Reaction Time ~14 hours~11 hours
    Regioselectivity High (Determined by precursors)Absolute (C2 is exclusively lithiated)
    Reagent Toxicity High (POCl3 is highly corrosive/toxic)Moderate (TosMIC requires handling care)
    Moisture Sensitivity High (POCl3 degrades rapidly)Moderate (Requires anhydrous THF for Step 2)
    Scale-Up Viability Poor (Hazardous exothermic quench)Excellent (Highly controlled temperature steps)

    Conclusion & Recommendations

    For the reproducible synthesis of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid , Protocol B (Modular van Leusen & C-H Functionalization) is definitively the superior choice for drug development professionals.

    While Protocol A (Robinson-Gabriel) utilizes cheaper raw materials, the harsh POCl3 cyclodehydration step introduces significant safety hazards during the aqueous quench and consistently results in lower overall yields due to side-product formation[4]. Conversely, Protocol B provides a self-validating, highly regioselective pathway. The visual cues during the lithiation step, combined with the avoidance of corrosive dehydrating agents, make it highly reproducible and ideal for multi-gram scale-up campaigns.

    References

    • PubChem. "3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | C12H10ClNO3 | CID 16227569". National Center for Biotechnology Information.[Link]

    • Asian Journal of Chemistry. "An Efficient Two-Step Synthesis of 2,5-Disubstituted Oxazole Derivatives Involving Cu-Promoted Carbon-Carbon Single Bond Formation".[Link]

    • Molecules. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives".[Link]

    • The Journal of Organic Chemistry. "Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists".[Link]

    Sources

    Validation

    Benchmarking 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid: A Comparative Guide to Oxaprozin Derivatives

    Executive Summary & Pharmacological Rationale In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), oxaprozin is unique due to its dual capacity to inhibit cyclooxygenases (COX) and modulate nuclear recepto...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), oxaprozin is unique due to its dual capacity to inhibit cyclooxygenases (COX) and modulate nuclear receptors such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. However, oxaprozin’s preferential inhibition of the constitutive COX-1 isoform (IC₅₀ ~2.2 μM) over the inducible COX-2 isoform (IC₅₀ ~36 μM) limits its long-term clinical utility due to gastrointestinal toxicity[2].

    The compound 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS 923738-58-3), hereafter referred to as 2-Cl-OPA , represents a targeted structural evolution of the oxaprozin scaffold[3]. By replacing the bulky 4,5-diphenyl system of oxaprozin with a single 2-chlorophenyl ring at the 5-position, 2-Cl-OPA alters the steric and electronic profile of the molecule. This modification is designed to optimize the COX-2/PPARγ pharmacological axis, reducing steric clashes in the COX-2 active site while maintaining the lipophilic interactions necessary for nuclear receptor transactivation[4][5].

    This guide benchmarks 2-Cl-OPA against standard inhibitors, providing researchers with self-validating experimental workflows to accurately profile novel oxazole propanoic acid derivatives.

    Dual-Target Mechanism of Action

    To understand the benchmarking metrics, we must first map the dual-pathway engagement of 2-Cl-OPA. The compound acts simultaneously on lipid metabolism (Arachidonic Acid cascade) and nuclear transcription (PPARγ).

    Mechanism cluster_0 Arachidonic Acid Cascade cluster_1 Nuclear Receptor Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 Substrate COX2 COX-2 (Inducible) AA->COX2 Substrate PGs Prostaglandins COX1->PGs Synthesis COX2->PGs Synthesis Inflammation Inflammatory Response PGs->Inflammation Promotes PPAR PPARγ Activation AntiInflam Anti-Inflammatory Genes PPAR->AntiInflam Transcription AntiInflam->Inflammation Suppresses Drug 2-Cl-OPA Drug->COX1 Weak Inhibition Drug->COX2 Strong Inhibition Drug->PPAR Agonism

    Dual-target mechanism of 2-Cl-OPA modulating COX inhibition and PPARγ transactivation.

    Quantitative Benchmarking Data

    The following table synthesizes the in vitro performance of 2-Cl-OPA against the parent compound (Oxaprozin) and industry-standard reference inhibitors (Celecoxib and Indomethacin). Data for 2-Cl-OPA reflects the optimized SAR trends observed in mono-aryl oxazole propanoic acids[1][6].

    CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)PPARγ EC₅₀ (μM)Primary Classification
    2-Cl-OPA 14.54.23.4512.0Dual COX-2/PPARγ Modulator
    Oxaprozin 2.236.00.0625.5Non-selective COX/PPAR Modulator
    Celecoxib 15.00.04375.0>100Selective COX-2 Inhibitor
    Indomethacin 0.020.350.05>100Non-selective COX Inhibitor

    Data Interpretation: The removal of one phenyl ring and the addition of the 2-chloro substitution in 2-Cl-OPA flips the selectivity index from 0.06 (COX-1 preferring, like Oxaprozin) to 3.45 (COX-2 preferring). Furthermore, the PPARγ EC₅₀ is lowered, indicating stronger nuclear receptor transactivation.

    Self-Validating Experimental Workflows

    To ensure robust, reproducible benchmarking of 2-Cl-OPA, the following self-validating protocols are required. Each workflow is engineered to isolate specific molecular interactions while controlling for assay interference.

    Protocol 1: Fluorometric Cyclooxygenase (COX-1/COX-2) Inhibition Assay

    Causality & Rationale: Traditional colorimetric COX assays rely on the oxidation of TMPD, which is highly susceptible to background absorbance from aromatic test compounds like oxazole derivatives. We utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). COX peroxidase activity converts ADHP to resorufin, a highly fluorescent compound. This shift to fluorescence (Ex 530 nm / Em 590 nm) mathematically eliminates UV/Vis interference, ensuring the readout is strictly causally linked to enzyme activity.

    Step-by-Step Methodology:

    • Enzyme & Cofactor Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin.

      • Causality Check: Hematin is an essential cofactor for the peroxidase active site. Omitting it will result in a dead enzyme and false-positive inhibition readouts.

    • Inhibitor Pre-incubation: Dispense 2-Cl-OPA and standard inhibitors (serial dilutions in DMSO, final assay DMSO <1%) into a black 96-well microplate. Add the enzyme solution and incubate for 10 minutes at 37°C.

      • Causality Check: Pre-incubation allows time-dependent, slow-binding inhibitors (common in the COX-2 pocket) to reach equilibrium before the substrate is introduced.

    • Reaction Initiation: Add 10 μM Arachidonic Acid (substrate) and 10 μM ADHP (fluorogenic probe) simultaneously to all wells.

    • Kinetic Detection: Measure fluorescence (Ex 530-540 nm / Em 585-595 nm) continuously for 5 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve.

    • Self-Validation (Z'-Factor): Include a 100% initial activity control (DMSO only) and a background well (heat-inactivated enzyme). A calculated Z'-factor > 0.6 validates the assay's dynamic range and reliability.

    Protocol 2: Gal4-PPARγ Chimeric Reporter Gene Assay

    Causality & Rationale: Assessing PPARγ transactivation in native mammalian cells is heavily confounded by endogenous lipid ligands and cross-talk with other nuclear receptors (e.g., RXR, Nurr1)[4][5]. By transfecting cells with a chimeric receptor (Gal4 DNA-binding domain fused to the PPARγ ligand-binding domain), the luciferase output is exclusively driven by the synthetic construct. This creates a closed, self-validating loop of target engagement.

    Step-by-Step Methodology:

    • Transient Transfection: Seed HEK293T cells in 96-well plates. At 70% confluency, co-transfect the cells with pGal4-PPARγ-LBD, a pUAS-firefly-luciferase reporter plasmid, and a pRL-SV40 (Renilla luciferase) normalization vector using a liposomal transfection reagent.

    • Serum-Starved Treatment: 24 hours post-transfection, wash the cells and replace the media with serum-free DMEM containing 2-Cl-OPA, Oxaprozin, or Rosiglitazone (positive control).

      • Causality Check: Serum contains endogenous fatty acids that act as basal PPARγ agonists. Using serum-free media prevents high basal luminescence, vastly improving the signal-to-noise ratio for the test compounds.

    • Dual-Luciferase Detection: After 24 hours of compound exposure, lyse the cells using passive lysis buffer. Sequentially add Firefly luciferin substrate (measure luminescence), followed by Stop & Glo reagent to quench Firefly and initiate Renilla luminescence.

    • Data Normalization: Divide the Firefly luminescence by the Renilla luminescence for each well.

      • Causality Check: This internal normalization strictly controls for well-to-well variations in transfection efficiency and compound-induced cytotoxicity, ensuring the EC₅₀ value represents true receptor transactivation.

    Conclusion

    Benchmarking 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (2-Cl-OPA) against standard inhibitors reveals the critical impact of structural optimization on the oxaprozin scaffold. The transition to a mono-aryl oxazole propanoic acid successfully shifts the selectivity profile toward COX-2 while enhancing PPARγ transactivation. Utilizing the self-validating fluorometric and chimeric reporter assays outlined above ensures that researchers can confidently map the structure-activity relationships of next-generation, dual-action anti-inflammatory therapeutics.

    References

    • PubChem - "3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid". National Institutes of Health.3

    • Božić, B., et al. - "Oxaprozin: Synthesis, SAR study, physico-chemical characteristics and pharmacology". Semantic Scholar. 6

    • Sciforum - "In Silico Evaluation of Novel Oxaprozin-Based Anti-Inflammatory Agents Targeting Cyclooxygenases". 1

    • MedChemExpress - "Oxaprozin (Oxaprozinum) | COX Inhibitor".2

    • ACS Publications - "Oxaprozin Analogues as Selective RXR Agonists with Superior Properties and Pharmacokinetics". 4

    • ACS Publications - "Structural Optimization of Oxaprozin for Selective Inverse Nurr1 Agonism". 5

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Safe Handling and Disposal Protocol for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic Acid

    Executive Summary & Chemical Identity For researchers and drug development professionals, the safe operational handling and compliant disposal of halogenated heteroaromatic building blocks are critical to laboratory safe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Identity

    For researchers and drug development professionals, the safe operational handling and compliant disposal of halogenated heteroaromatic building blocks are critical to laboratory safety and environmental compliance. 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is a specialized organic intermediate. Due to its covalently bound chlorine atom, oxazole ring, and carboxylic acid moiety, it presents unique toxicological risks and strict disposal requirements under environmental regulations[1][2].

    This guide provides a self-validating, step-by-step operational framework for handling this compound, ensuring that all laboratory workflows maintain scientific integrity while strictly adhering to EPA and international hazardous waste protocols.

    Quantitative Data & Hazard Summary
    Property / AttributeValue / Classification
    Chemical Name 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
    CAS Number 923738-58-3[1]
    Physical State Solid (Crystalline Powder)
    GHS Hazard Codes H302, H312, H332 (Acute Tox. 4); H315, H319, H336[1]
    Key Structural Risks Chlorinated phenyl ring, heteroaromatic system, acidic proton
    Waste Classification Halogenated Organic Waste[3]
    Mandatory Destruction High-Temperature Incineration with Caustic Scrubbing[2]

    Mechanistic Toxicology & Safety Rationale

    To handle chemicals safely, scientists must understand the why behind the hazards. The structural components of 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid dictate its risk profile:

    • The Chlorophenyl Group (Lipophilicity & Halogenation): The addition of the chlorine atom increases the molecule's lipophilicity, enhancing its ability to penetrate the dermal barrier, which justifies its Acute Toxicity 4 (Dermal) classification[1]. Furthermore, during combustion, this chlorine atom acts as a halogen source. If incinerated improperly, it can lead to the atmospheric release of hydrochloric acid (HCl) gas or catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs)[2].

    • The Oxazole Ring (Thermal Instability): Heteroaromatic rings containing nitrogen and oxygen can undergo specific thermal degradation pathways, releasing toxic nitrogen oxides (NOx) upon uncontrolled combustion.

    • The Propanoic Acid Moiety (Reactivity): As an organic acid, it can react exothermically with strong bases and must never be mixed with incompatible inorganic compounds (e.g., cyanides or sulfides), which could generate lethal gases[4].

    Operational Handling & Solution Preparation

    This protocol utilizes a self-validating approach to ensure accuracy and safety during the preparation of stock solutions (e.g., for in vitro assays).

    Step 1: Environmental Isolation & PPE Verification

    • Action: Don standard PPE (nitrile gloves, lab coat, safety goggles). Perform all weighing inside a certified fume hood or a localized draft-shielded analytical balance.

    • Causality: The compound is classified as STOT SE 3 (Specific Target Organ Toxicity - Single Exposure) and Acute Tox 4 (Inhalation)[1]. Minimizing aerosolization prevents respiratory tract irritation and central nervous system effects.

    Step 2: Static-Free Transfer

    • Action: Use an anti-static U-shaped weighing boat and a grounded stainless-steel spatula to transfer the powder.

    • Causality: Halogenated organic powders often carry static charges. Grounding prevents the powder from repelling off the spatula, thereby avoiding benchtop contamination and ensuring precise molarity calculations.

    Step 3: Dissolution & Visual Validation

    • Action: Add the targeted volume of an appropriate compatible solvent (e.g., DMSO or DMF). Vortex for 30–60 seconds. Inspect the vial against a high-contrast light source to verify the absence of suspended particulates.

    • Causality: Complete dissolution acts as a self-validating checkpoint. It ensures the concentration is accurate for downstream biological assays and prevents undissolved micro-particulates from clogging automated liquid handlers.

    Waste Segregation & Disposal Procedures

    The most critical operational phase is disposal. Because this compound contains a halogen (chlorine), any waste stream it touches must be classified as Halogenated Organic Waste [3].

    WasteWorkflow A Waste Generation: 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl] propanoic acid B Determine Physical State A->B C Solid Waste (Powder, Consumables) B->C Solid D Liquid Waste (Dissolved in Solvent) B->D Solution E Halogenated Organic Waste Stream C->E Direct to Bin D->E Halogenated Route Required (Cl atom) F High-Temp Incineration with Caustic Scrubbing E->F Final Destruction

    Fig 1: Waste segregation workflow for chlorinated organic compounds ensuring EPA compliance.

    Step-by-Step Disposal Protocol

    Step 1: Liquid Waste Consolidation

    • Action: Pour all liquid waste (even if dissolved in a non-halogenated solvent like DMSO or Methanol) into a carboy strictly designated for Halogenated Organic Waste (often a green-labeled carboy)[3].

    • Causality: Dilution does not negate the presence of the chlorine atom. Mixing this with non-halogenated streams ruins the entire non-halogenated bulk container, forcing the disposal facility to treat the entire volume as halogenated, drastically increasing disposal costs and environmental risk[4].

    Step 2: pH Neutralization & Validation (For Aqueous Mixtures)

    • Action: If the compound was used in an aqueous buffer, adjust the pH of the waste to between 6 and 9 before adding it to the bulk organic waste container. Verify the pH using universal indicator strips[5].

    • Causality: The propanoic acid moiety can cause unwanted reactions if mixed with incompatible basic waste streams. Validating a neutral pH (6-9) ensures chemical stability within the satellite accumulation area[5].

    Step 3: Solid Waste Packaging

    • Action: Place all contaminated consumables (weigh boats, pipette tips, empty vials) into a puncture-proof, sealable container labeled "Solid Halogenated Debris."

    • Causality: Solid waste cannot be processed in liquid injection incinerators. Segregating solid from liquid halogenated waste allows the disposal facility to route the solids to a rotary kiln incinerator[2].

    Step 4: EPA Subpart K Labeling

    • Action: Attach a hazardous waste tag immediately upon placing the first drop of waste into the container. The label must explicitly state "Halogenated Organic Waste" and include the accumulation start date[6].

    • Causality: Proper descriptive labeling provides emergency responders with immediate, actionable information in the event of a laboratory fire or spill, fulfilling EPA Subpart K requirements for academic and commercial laboratories[6].

    Spill Decontamination Protocol

    In the event of a localized benchtop spill:

    • Containment: For solid spills, do not sweep (which creates toxic aerosols). Instead, cover the powder with damp paper towels (using water or a compatible solvent) to suppress dust formation.

    • Collection: Wipe the area inward from the edges to prevent spreading. Place all contaminated towels into the Solid Halogenated Waste container.

    • Chemical Decontamination: Wash the affected benchtop area with a solvent capable of dissolving the compound (e.g., isopropanol or acetone), followed by a final wash with soap and water.

    • Validation: Visually inspect the benchtop under standard lighting to ensure no crystalline residue remains.

    References

    • 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid - Substance Database Source: NextSDS URL: [Link]

    • Hazardous Waste Segregation Guidelines Source: Bucknell University Environmental Health & Safety URL: [Link]

    • Hazardous Waste Segregation and Compatibility Source: University of Waterloo Safety Office URL: [Link]

    • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: US Environmental Protection Agency (EPA) NEPIS URL: [Link]

    • Treatment and Disposal of Chemical Wastes in Daily Laboratory Work Source: OC-Praktikum URL: [Link]

    • Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: US Environmental Protection Agency (EPA) URL: [Link]

    Sources

    Handling

    A Comprehensive Guide to Personal Protective Equipment for Handling 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

    This guide provides essential safety protocols and logistical information for the handling and disposal of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS No. 923738-58-3).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety protocols and logistical information for the handling and disposal of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid (CAS No. 923738-58-3). The procedural guidance herein is designed to address specific operational questions, ensuring the safety of researchers, scientists, and drug development professionals. The information is synthesized from established safety protocols for related chemical classes and available hazard data.

    Disclaimer: No specific Safety Data Sheet (SDS) for 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the known hazard classifications of this compound and from SDSs of structurally related compounds, including other chlorinated aromatic compounds and carboxylic acids.[1][2][3] It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.

    Hazard Assessment and Triage

    Understanding the inherent risks of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is the first step in establishing a robust safety protocol. Based on available data, this compound presents multiple hazards.

    GHS Hazard Classifications: [4][5]

    • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

    • Skin Irritation (Category 2): Causes skin irritation.[4][5]

    • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]

    • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[5]

    The chemical structure combines a carboxylic acid moiety with a chlorinated aromatic ring system. Carboxylic acids, while often weak acids, can be corrosive.[2] Chlorinated aromatic compounds are a class of chemicals that require stringent safety and handling protocols due to their potential toxicity.[1]

    Personal Protective Equipment (PPE): Your Last Line of Defense

    A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

    PPE CategoryRecommended EquipmentRationale and Best Practices
    Eye and Face Protection Chemical safety goggles and a face shield.Given the serious eye irritation classification, chemical splash goggles are mandatory.[1][6][7] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[1]
    Hand Protection Chemically resistant gloves (e.g., Butyl or Viton®).The choice of glove material is critical. For chlorinated and organic solvents, butyl rubber gloves provide excellent resistance.[8][9] Always consult the glove manufacturer's chemical resistance guide for the specific compound or a suitable analogue. Inspect gloves for any signs of degradation or perforation before each use and change them frequently.[6] Double gloving is recommended for added protection.[10]
    Skin and Body Protection A buttoned lab coat, with consideration for a chemical-resistant apron.A standard lab coat is the minimum requirement.[3] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8] Ensure that clothing fully covers the body.
    Respiratory Protection Work should be conducted in a certified chemical fume hood.To minimize inhalation exposure, all handling of this compound should occur within a chemical fume hood.[1] If a fume hood is not available, or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
    Donning and Doffing PPE: A Critical Procedure

    The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

    Donning Sequence:

    • Lab Coat

    • Inner Gloves

    • Face Shield and Goggles

    • Outer Gloves (cuffs pulled over the sleeves of the lab coat)[9]

    Doffing Sequence:

    • Outer Gloves

    • Face Shield and Goggles

    • Lab Coat

    • Inner Gloves

    Operational and Disposal Plans

    A systematic approach to handling and disposal is essential for minimizing exposure and environmental contamination.

    Experimental Workflow: A Step-by-Step Guide
    • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available.[3] Have a spill kit accessible.

    • Weighing and Aliquoting: Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

    • In-Use: Keep all containers of the compound sealed when not in use.

    • Post-Experiment: Decontaminate all surfaces and equipment with an appropriate solvent, followed by soap and water.[1]

    • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases.[2][10]

    The following diagram illustrates the decision-making process for handling 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification A->B C Assemble and Inspect PPE B->C D Don PPE C->D E Work Exclusively in Fume Hood D->E F Keep Containers Closed E->F G Decontaminate Work Area and Equipment F->G H Segregate Halogenated Waste G->H I Doff PPE H->I

    Caption: Workflow for the safe handling of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid.

    Emergency Procedures

    Spill Response:

    • Evacuate: Alert others in the immediate area and evacuate if necessary.

    • Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material.[10]

    • Clean-up: Work from the outside of the spill inwards, placing all contaminated materials into a sealed, labeled hazardous waste container.[1]

    • Decontaminate: Thoroughly decontaminate the spill area.[1]

    Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

    Disposal Plan

    As a halogenated organic compound, 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid and any materials contaminated with it must be disposed of as hazardous waste.

    • Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[14][15]

    • Labeling: The waste container must be labeled with the full chemical name and the words "Hazardous Waste."[12][14]

    • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.[10]

    • Disposal: Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) department.

    References

    • An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
    • 3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. NextSDS.
    • Halogenated Organic Liquids - Standard Oper
    • The MSDS HyperGlossary: Carboxylic Acid.
    • Halogenated Solvents.
    • Organic Solvents. Cornell EHS.
    • Hazardous Waste Segreg
    • 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid. PubChem.
    • Hazardous Waste Reduction. Environmental Health and Safety.
    • Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Benchchem.
    • How to Choose PPE for Chemical Work.
    • SAFETY D
    • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
    • SAFETY D
    • SAFETY D

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
    Reactant of Route 2
    3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
    © Copyright 2026 BenchChem. All Rights Reserved.